molecular formula C43H70N7O18P3S B15549758 (10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA

(10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA

カタログ番号: B15549758
分子量: 1098.0 g/mol
InChIキー: GPKHWNMCLWDFOL-VCMLSESPSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA is an unsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (10Z,13Z,16Z)-3-oxodocosatrienoic acid. It is an unsaturated fatty acyl-CoA, a very long-chain fatty acyl-CoA and a 3-oxo-fatty acyl-CoA. It is a conjugate acid of a this compound(4-).

特性

分子式

C43H70N7O18P3S

分子量

1098.0 g/mol

IUPAC名

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (10Z,13Z,16Z)-3-oxodocosa-10,13,16-trienethioate

InChI

InChI=1S/C43H70N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-31(51)26-34(53)72-25-24-45-33(52)22-23-46-41(56)38(55)43(2,3)28-65-71(62,63)68-70(60,61)64-27-32-37(67-69(57,58)59)36(54)42(66-32)50-30-49-35-39(44)47-29-48-40(35)50/h8-9,11-12,14-15,29-30,32,36-38,42,54-55H,4-7,10,13,16-28H2,1-3H3,(H,45,52)(H,46,56)(H,60,61)(H,62,63)(H2,44,47,48)(H2,57,58,59)/b9-8-,12-11-,15-14-/t32-,36-,37-,38+,42-/m1/s1

InChIキー

GPKHWNMCLWDFOL-VCMLSESPSA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of (10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of (10Z,13Z,16Z)-docosatrienoic acid, a C22 polyunsaturated fatty acid. Its formation is the result of a series of enzymatic reactions involving both the core beta-oxidation enzymes and auxiliary enzymes required for the metabolism of unsaturated fatty acids. This guide provides a detailed overview of the biosynthesis pathway, quantitative data on the enzymes involved, comprehensive experimental protocols for their analysis, and visual diagrams to illustrate the metabolic process. Understanding this pathway is crucial for research into fatty acid metabolism and its deregulation in various disease states.

The Biosynthesis Pathway of this compound via Beta-Oxidation

The synthesis of this compound occurs not through a de novo biosynthetic route, but rather as an intermediate step in the catabolic breakdown of the 22-carbon polyunsaturated fatty acid, (10Z,13Z,16Z)-docosatrienoic acid. This process, known as beta-oxidation, takes place within the mitochondrial matrix.[1][2][3][4][5]

The initial step is the activation of the fatty acid in the cytoplasm, where it is converted to its coenzyme A (CoA) thioester, (10Z,13Z,16Z)-docosatrienoyl-CoA, by an acyl-CoA synthetase. This activated fatty acid is then transported into the mitochondria.

The mitochondrial beta-oxidation of (10Z,13Z,16Z)-docosatrienoyl-CoA proceeds through cycles of four core reactions catalyzed by acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase.[1][3][4] However, the presence of cis double bonds in the fatty acyl chain necessitates the action of auxiliary enzymes, namely enoyl-CoA isomerase.

The formation of this compound occurs during the fourth cycle of beta-oxidation of (10Z,13Z,16Z)-docosatrienoyl-CoA. The pathway is as follows:

  • Initial Beta-Oxidation Cycles: (10Z,13Z,16Z)-docosatrienoyl-CoA undergoes three full cycles of beta-oxidation, removing two carbons in each cycle to yield acetyl-CoA. This shortens the fatty acyl chain by a total of six carbons, resulting in (4Z,7Z,10Z)-hexadecatrienoyl-CoA.

  • Action of Acyl-CoA Dehydrogenase: In the fourth cycle, acyl-CoA dehydrogenase acts on (4Z,7Z,10Z)-hexadecatrienoyl-CoA, introducing a double bond between the alpha and beta carbons (C2 and C3) to form a trans-2,(4Z,7Z,10Z)-hexadecatetraenoyl-CoA.

  • Enoyl-CoA Isomerase Activity: The resulting conjugated double bond system is a substrate for Δ3,Δ2-enoyl-CoA isomerase, which converts the cis-4 double bond to a trans-3 double bond, yielding trans-2,trans-4,(7Z,10Z)-hexadecatetraenoyl-CoA.

  • Formation of the Target Molecule: The subsequent steps of the fourth beta-oxidation cycle proceed as follows:

    • Enoyl-CoA Hydratase: Hydration of the trans-2 double bond by enoyl-CoA hydratase (part of the mitochondrial trifunctional protein for long chains) yields L-3-hydroxy-(4Z,7Z,10Z)-hexadecatrienoyl-CoA.[6]

    • 3-Hydroxyacyl-CoA Dehydrogenase: Oxidation of the 3-hydroxyl group by 3-hydroxyacyl-CoA dehydrogenase (also part of the mitochondrial trifunctional protein) produces the target molecule, This compound .[6]

The pathway can be visualized as follows:

Beta_Oxidation_Pathway cluster_0 Mitochondrial Matrix Docosatrienoyl_CoA (10Z,13Z,16Z)-Docosatrienoyl-CoA Three_Cycles 3 Cycles of Beta-Oxidation Docosatrienoyl_CoA->Three_Cycles Hexadecatrienoyl_CoA (4Z,7Z,10Z)-Hexadecatrienoyl-CoA Three_Cycles->Hexadecatrienoyl_CoA - 3 Acetyl-CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Hexadecatrienoyl_CoA->Acyl_CoA_Dehydrogenase Hexadecatetraenoyl_CoA trans-2,(4Z,7Z,10Z)-Hexadecatetraenoyl-CoA Acyl_CoA_Dehydrogenase->Hexadecatetraenoyl_CoA FAD -> FADH2 Enoyl_CoA_Isomerase Enoyl-CoA Isomerase Hexadecatetraenoyl_CoA->Enoyl_CoA_Isomerase trans_Hexadecatetraenoyl_CoA trans-2,trans-4,(7Z,10Z)-Hexadecatetraenoyl-CoA Enoyl_CoA_Isomerase->trans_Hexadecatetraenoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase trans_Hexadecatetraenoyl_CoA->Enoyl_CoA_Hydratase Hydroxy_Hexadecatrienoyl_CoA L-3-hydroxy-(4Z,7Z,10Z)-Hexadecatrienoyl-CoA Enoyl_CoA_Hydratase->Hydroxy_Hexadecatrienoyl_CoA + H2O Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxy_Hexadecatrienoyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Oxodocosatrienoyl_CoA This compound Hydroxyacyl_CoA_Dehydrogenase->Oxodocosatrienoyl_CoA NAD+ -> NADH + H+

Caption: Mitochondrial beta-oxidation pathway leading to the formation of this compound.

Quantitative Data for Key Enzymes

The following tables summarize available kinetic data for the human mitochondrial enzymes involved in the beta-oxidation of long-chain unsaturated fatty acids. Data for the specific C22 substrate is limited; therefore, data for analogous long-chain substrates are provided.

Table 1: Human Acyl-CoA Dehydrogenases (ACADs)

Enzyme Substrate Km (µM) Vmax (U/mg) kcat (s-1) Source
Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Palmitoyl-CoA (C16:0) 1.8 6.7 - [7]

| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | Palmitoyl-CoA (C16:0) | 2.5 | 10.2 | - |[8] |

Table 2: Human Mitochondrial Trifunctional Protein (MTP) and its Components

Enzyme Component Substrate Km (µM) Vmax (U/mg) kcat (s-1) Source
Long-chain enoyl-CoA hydratase (LCEH) Crotonyl-CoA (C4:1) 25 - - [6]
Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) 3-hydroxy-palmitoyl-CoA (C16) 10 - - [6]

| Long-chain 3-ketoacyl-CoA thiolase (LCKT) | 3-keto-palmitoyl-CoA (C16) | 5 | - | - |[8] |

Table 3: Human 3-ketoacyl-CoA thiolase (ACAA2)

Substrate Km (µM) kcat (s-1) Source
Acetoacetyl-CoA (degradation) 9.2 14.8 [7][9]
Acetyl-CoA (synthesis) 250 1.4 [7]

| Octanoyl-CoA | 35 | - |[7] |

Experimental Protocols

Detailed methodologies for assaying the activity of the key enzymes are provided below.

Acyl-CoA Dehydrogenase (ACAD) Activity Assay (ETF-linked)

This assay measures the reduction of electron transfer flavoprotein (ETF) spectrophotometrically.[10][11][12][13]

Principle: ACAD catalyzes the dehydrogenation of an acyl-CoA substrate, transferring electrons to ETF. The reduction of ETF's flavin adenine (B156593) dinucleotide (FAD) cofactor can be monitored by the decrease in its absorbance at 438 nm.

Reagents:

  • Assay Buffer: 100 mM HEPES, pH 7.6, containing 0.5 mM EDTA.

  • ETF (purified from porcine liver or recombinant).

  • Acyl-CoA substrate (e.g., palmitoyl-CoA) solution in water.

  • Enzyme source (mitochondrial extract or purified ACAD).

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing Assay Buffer and ETF (final concentration ~10 µM).

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the acyl-CoA substrate (final concentration 50-100 µM).

  • Immediately monitor the decrease in absorbance at 438 nm over time using a spectrophotometer.

  • The rate of ETF reduction is calculated using the molar extinction coefficient of ETF-FAD.

Logical Workflow for ACAD Assay:

ACAD_Assay_Workflow Prepare_Mixture Prepare reaction mixture (Buffer + ETF) Equilibrate Equilibrate at 37°C Prepare_Mixture->Equilibrate Add_Substrate Add Acyl-CoA Substrate Equilibrate->Add_Substrate Measure_Absorbance Monitor Absorbance at 438 nm Add_Substrate->Measure_Absorbance Calculate_Rate Calculate Rate of ETF Reduction Measure_Absorbance->Calculate_Rate

Caption: Workflow for the ETF-linked Acyl-CoA Dehydrogenase activity assay.

Enoyl-CoA Hydratase (ECH) Activity Assay (HPLC-based)

This method allows for the direct quantification of the hydration product.[14]

Principle: ECH catalyzes the hydration of a trans-2-enoyl-CoA to a 3-hydroxyacyl-CoA. The substrate and product can be separated and quantified by reverse-phase high-performance liquid chromatography (HPLC).[14]

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • trans-2-enoyl-CoA substrate (e.g., trans-2-hexadecenoyl-CoA) solution in water.

  • Enzyme source (mitochondrial extract or purified ECH).

  • Quenching solution: 10% perchloric acid.

  • HPLC mobile phase A: 50 mM KH2PO4, pH 5.3.

  • HPLC mobile phase B: Acetonitrile.

Procedure:

  • Set up the reaction mixture containing Assay Buffer and the enoyl-CoA substrate (final concentration ~50 µM).

  • Pre-incubate at 37°C.

  • Initiate the reaction by adding the enzyme source.

  • At various time points, withdraw aliquots and stop the reaction by adding the quenching solution.

  • Centrifuge to pellet precipitated protein.

  • Analyze the supernatant by reverse-phase HPLC with UV detection at 260 nm. A C18 column is typically used with a gradient of mobile phase B.

  • Quantify the substrate and product peaks by comparing their areas to those of known standards.

3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay (Spectrophotometric)

This is a continuous spectrophotometric assay that measures the reduction of NAD+.[9][15][16][17]

Principle: HADH catalyzes the oxidation of a 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA, with the concomitant reduction of NAD+ to NADH. The increase in NADH concentration is monitored by the increase in absorbance at 340 nm.[9][16]

Reagents:

  • Assay Buffer: 100 mM potassium phosphate, pH 7.0.

  • NAD+ solution in Assay Buffer.

  • 3-hydroxyacyl-CoA substrate (e.g., 3-hydroxyhexadecanoyl-CoA) solution in water.

  • Enzyme source (mitochondrial extract or purified HADH).

Procedure:

  • In a quartz cuvette, prepare a reaction mixture containing Assay Buffer and NAD+ (final concentration ~1 mM).

  • Add the 3-hydroxyacyl-CoA substrate (final concentration ~50 µM).

  • Equilibrate to 37°C.

  • Initiate the reaction by adding the enzyme source.

  • Monitor the increase in absorbance at 340 nm over time.

  • Calculate the rate of NADH formation using the molar extinction coefficient of NADH (6220 M-1cm-1).

3-Ketoacyl-CoA Thiolase (Thiolase) Activity Assay (DTNB-based)

This assay measures the release of free coenzyme A.[18][19][20]

Principle: Thiolase catalyzes the thiolytic cleavage of a 3-ketoacyl-CoA by a free coenzyme A molecule, yielding an acetyl-CoA and a shortened acyl-CoA. The consumption of the free CoASH can be measured using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), which reacts with free thiols to produce a colored product that absorbs at 412 nm.[18][19][20]

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.1, containing 25 mM MgCl2.

  • 3-ketoacyl-CoA substrate (e.g., 3-keto-palmitoyl-CoA) solution in water.

  • Coenzyme A (CoASH) solution in water.

  • DTNB solution (10 mM in ethanol).

  • Enzyme source (mitochondrial extract or purified thiolase).

Procedure:

  • Prepare a reaction mixture in a microplate well containing Assay Buffer, 3-ketoacyl-CoA substrate (~50 µM), and CoASH (~50 µM).

  • Initiate the reaction by adding the enzyme source.

  • Incubate at 37°C for a defined period.

  • Stop the reaction and develop the color by adding the DTNB solution.

  • Measure the absorbance at 412 nm.

  • The amount of remaining CoASH is determined by comparison to a standard curve of CoASH reacted with DTNB. The rate of CoASH consumption is then calculated.

Experimental Workflow for Thiolase Assay:

Thiolase_Assay_Workflow Prepare_Reaction Prepare reaction mixture (Buffer + Substrate + CoASH) Initiate_Reaction Add Enzyme and Incubate at 37°C Prepare_Reaction->Initiate_Reaction Stop_and_Develop Add DTNB to Stop Reaction and Develop Color Initiate_Reaction->Stop_and_Develop Measure_Absorbance Measure Absorbance at 412 nm Stop_and_Develop->Measure_Absorbance Calculate_Consumption Calculate Rate of CoASH Consumption Measure_Absorbance->Calculate_Consumption

Caption: Workflow for the DTNB-based 3-Ketoacyl-CoA Thiolase activity assay.

Signaling Pathways and Regulation

The beta-oxidation of fatty acids is tightly regulated by the energy status of the cell. High ratios of NADH/NAD+ and acetyl-CoA/CoA allosterically inhibit the enzymes of beta-oxidation. The entry of fatty acids into the mitochondria is a key regulatory point, controlled by carnitine palmitoyltransferase I (CPT1), which is inhibited by malonyl-CoA, the product of the first committed step of fatty acid synthesis. This ensures that fatty acid synthesis and degradation do not occur simultaneously.

Regulatory Signaling Diagram:

Regulation_Pathway High_Energy High Energy State (High ATP/ADP, NADH/NAD+) Malonyl_CoA Malonyl-CoA High_Energy->Malonyl_CoA Activates ACC -> Increases Malonyl-CoA Fatty_Acid_Synthesis Fatty Acid Synthesis High_Energy->Fatty_Acid_Synthesis Activates Low_Energy Low Energy State (Low ATP/ADP, NADH/NAD+) Beta_Oxidation Beta-Oxidation Low_Energy->Beta_Oxidation Activates CPT1 Carnitine Palmitoyltransferase I (CPT1) Malonyl_CoA->CPT1 Inhibits CPT1->Beta_Oxidation Rate-limiting step

Caption: Key regulatory points of mitochondrial beta-oxidation.

Conclusion

The biosynthesis of this compound is an integral part of the mitochondrial beta-oxidation of (10Z,13Z,16Z)-docosatrienoic acid. This process involves a coordinated effort of core and auxiliary enzymes. The provided quantitative data, detailed experimental protocols, and pathway diagrams offer a comprehensive resource for researchers in the field of lipid metabolism and drug discovery. Further investigation into the specific kinetics of human enzymes with very-long-chain polyunsaturated fatty acids will continue to refine our understanding of this critical metabolic pathway.

References

The Biological Role of (10Z,13Z,16Z)-3-Oxodocosatrienoyl-CoA: An Intermediate in Peroxisomal DHA Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(10Z,13Z,16Z)-3-Oxodocosatrienoyl-CoA is a pivotal, yet transient, intermediate in the peroxisomal β-oxidation pathway responsible for the final step in the synthesis of docosahexaenoic acid (DHA, C22:6n-3), an essential omega-3 polyunsaturated fatty acid (PUFA). This technical guide delineates the established biological role of this compound, detailing its position within the metabolic cascade, the enzymes that govern its formation and conversion, and its indirect influence on cellular signaling. While quantitative data on this specific metabolite remains limited, this paper consolidates the current understanding and outlines experimental approaches for its further investigation, providing a valuable resource for researchers in lipid metabolism and drug development targeting fatty acid oxidation pathways.

Introduction: The Significance of DHA and its Peroxisomal Synthesis

Docosahexaenoic acid (DHA) is a critical structural component of cell membranes, particularly in the brain and retina, and plays a vital role in neurodevelopment, cognitive function, and inflammatory processes. While DHA can be obtained from dietary sources, its de novo synthesis from shorter-chain omega-3 fatty acids, such as α-linolenic acid (ALA), is a crucial metabolic process. The final stage of DHA biosynthesis involves a unique pathway of peroxisomal β-oxidation, where a C24:6 PUFA, tetracosahexaenoic acid (C24:6n-3), is shortened by one cycle of β-oxidation to yield C22:6n-3 (DHA). This compound emerges as the final ketoacyl-CoA intermediate in this critical retroconversion process.

The Peroxisomal β-Oxidation Pathway of DHA Synthesis

The conversion of tetracosahexaenoyl-CoA (C24:6n-3-CoA) to docosahexaenoyl-CoA (DHA-CoA) in the peroxisome is a four-step process analogous to the β-oxidation of saturated fatty acids, but involving a specific set of enzymes capable of handling polyunsaturated substrates.[1]

DHA_Synthesis_Pathway cluster_peroxisome Peroxisome C24:6n-3-CoA C24:6n-3-CoA trans-2-Docosatetraenoyl-CoA trans-2-Docosatetraenoyl-CoA 3-Hydroxydocosatrienoyl-CoA 3-Hydroxydocosatrienoyl-CoA 3-Oxodocosatrienoyl-CoA This compound DHA-CoA DHA-CoA Acetyl-CoA Acetyl-CoA

Figure 1: Peroxisomal β-oxidation pathway for the synthesis of DHA-CoA.

Key Enzymes and Their Substrates

The enzymatic cascade leading to and from this compound involves three key enzymes:

  • Straight-chain Acyl-CoA Oxidase (SCOX): This enzyme catalyzes the first and rate-limiting step, the oxidation of C24:6n-3-CoA to trans-2-docosatetraenoyl-CoA.[1][2]

  • D-Bifunctional Protein (DBP): This multifunctional enzyme possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. It first hydrates trans-2-docosatetraenoyl-CoA to 3-hydroxydocosatrienoyl-CoA, and then oxidizes it to form this compound.[3][4]

  • 3-Ketoacyl-CoA Thiolase: This enzyme catalyzes the final step, the thiolytic cleavage of this compound, yielding DHA-CoA and acetyl-CoA.[1]

Quantitative Data

Direct quantitative data for this compound, including its intracellular concentrations and the kinetic parameters of the enzymes that metabolize it, are not extensively reported in the scientific literature. This is likely due to its transient nature as a metabolic intermediate. The tables below summarize the known information about the enzymes involved in its metabolism.

Table 1: Enzymes Involved in the Metabolism of this compound

EnzymeGeneSubstrate(s)Product(s)Cellular Localization
Straight-chain Acyl-CoA Oxidase (SCOX)ACOX1Tetracosahexaenoyl-CoA (C24:6n-3-CoA)trans-2-Docosatetraenoyl-CoAPeroxisome
D-Bifunctional Protein (DBP)HSD17B4trans-2-Docosatetraenoyl-CoA, 3-Hydroxydocosatrienoyl-CoA3-Hydroxydocosatrienoyl-CoA, this compoundPeroxisome
3-Ketoacyl-CoA ThiolaseACAA1This compoundDocosahexaenoyl-CoA (DHA-CoA), Acetyl-CoAPeroxisome

Table 2: Kinetic Parameters of Enzymes (General Substrates)

EnzymeSubstrateKmVmaxSource Organism
3-Ketoacyl-CoA ThiolaseAcetoacetyl-CoAData not availableData not availableHuman
Note: Specific kinetic data for the enzymes with this compound as a substrate are not currently available in the literature.

Signaling Pathways and Regulation

While a direct signaling role for this compound has not been established, the overall pathway of peroxisomal β-oxidation is intricately linked to cellular metabolism and signaling, primarily through the peroxisome proliferator-activated receptor alpha (PPARα).

PPARα is a nuclear receptor that functions as a transcription factor, regulating the expression of genes involved in fatty acid oxidation. Fatty acids and their derivatives can act as ligands for PPARα. It is plausible that intermediates of the DHA synthesis pathway, including potentially this compound or its precursors, could modulate PPARα activity, thereby influencing the expression of the very enzymes responsible for their metabolism in a feedback loop. However, direct evidence for this compound as a PPARα ligand is lacking.

PPARa_Regulation Fatty_Acids Fatty Acids & Derivatives PPARa PPARα Fatty_Acids->PPARa binds & activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE heterodimerizes with RXR and binds to RXR RXR Gene_Expression Increased Expression of β-Oxidation Enzymes (e.g., ACOX1, DBP, Thiolase) PPRE->Gene_Expression promotes transcription

Figure 2: General mechanism of PPARα activation and its role in regulating β-oxidation.

Experimental Protocols

General Assay for Peroxisomal β-Oxidation

This protocol describes a common method for measuring the β-oxidation of a radiolabeled fatty acid substrate in cultured cells.[5]

Peroxisomal_Beta_Oxidation_Assay Start Start Cell_Culture Culture human skin fibroblasts Start->Cell_Culture Incubation Incubate cells with radiolabeled fatty acid (e.g., [1-14C]C26:0) Cell_Culture->Incubation Harvest Harvest cells and medium Incubation->Harvest Extraction Extract lipids and separate aqueous and organic phases Harvest->Extraction Quantification Quantify radioactivity in the aqueous phase (acid-soluble products, e.g., acetyl-CoA) Extraction->Quantification Analysis Calculate β-oxidation activity (nmol/hr/mg protein) Quantification->Analysis End End Analysis->End

Figure 3: Workflow for a general peroxisomal β-oxidation assay.

Materials:

  • Cultured human skin fibroblasts

  • Radiolabeled fatty acid substrate (e.g., [1-¹⁴C]lignoceric acid for very-long-chain fatty acid oxidation)

  • Cell culture medium and supplements

  • Scintillation counter and vials

  • Reagents for lipid extraction (e.g., hexane/isopropanol)

  • Protein assay reagents

Procedure:

  • Seed and grow fibroblasts to near confluence in appropriate culture vessels.

  • Prepare the incubation medium containing the radiolabeled fatty acid substrate complexed to albumin.

  • Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS).

  • Add the incubation medium to the cells and incubate for a defined period (e.g., 2 hours) at 37°C.

  • Stop the reaction by adding perchloric acid and harvest the cell suspension.

  • Separate the acid-soluble products (aqueous phase) from the unoxidized fatty acids (organic phase) by centrifugation after adding a solvent mixture.

  • Measure the radioactivity in an aliquot of the aqueous phase using a scintillation counter.

  • Determine the protein content of the cell lysate to normalize the activity.

  • Calculate the rate of β-oxidation as nmol of radiolabeled acetyl-CoA produced per hour per mg of cell protein.

Future Directions and Drug Development Implications

The scarcity of specific data on this compound highlights a gap in our understanding of DHA biosynthesis. Future research should focus on:

  • Chemical Synthesis and Purification: Development of methods to synthesize and purify this compound would enable detailed enzymatic and signaling studies.

  • Enzyme Kinetics: Characterization of the kinetic parameters (Km and Vmax) of SCOX, DBP, and 3-ketoacyl-CoA thiolase with their specific polyunsaturated substrates will provide crucial insights into the regulation of the pathway.

  • Metabolite Quantification: Development of sensitive mass spectrometry-based methods to quantify the intracellular levels of this compound and other intermediates under various physiological and pathological conditions.

  • Signaling Role: Investigating the direct interaction of this compound with nuclear receptors such as PPARα to elucidate any potential signaling functions.

From a drug development perspective, understanding the regulation of this pathway is crucial. Modulators of the enzymes involved in DHA synthesis could have therapeutic potential in conditions associated with altered fatty acid metabolism, neurodevelopmental disorders, and inflammatory diseases. For instance, selective inhibitors or activators of SCOX, DBP, or 3-ketoacyl-CoA thiolase could be explored for their potential to modulate DHA levels.

Conclusion

This compound is a key intermediate in the peroxisomal synthesis of DHA. While its transient nature has made it a challenging molecule to study directly, its position in this vital metabolic pathway underscores its biological importance. Further research to fill the existing knowledge gaps will be critical for a complete understanding of DHA metabolism and for the development of novel therapeutic strategies targeting fatty acid oxidation.

References

An In-depth Technical Guide to the Cellular Localization of (10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

(10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA is an activated form of a C22 polyunsaturated fatty acid. Its metabolism is integral to cellular energy homeostasis and lipid signaling. The initial steps of its degradation are predicted to occur via β-oxidation, a catabolic process that takes place in two primary subcellular compartments: peroxisomes and mitochondria.[1][2] Very-long-chain fatty acids (VLCFAs), such as the parent molecule of this acyl-CoA, are exclusively shortened in peroxisomes, while the resulting shorter-chain acyl-CoAs are further metabolized in mitochondria.[3][4]

Predicted Cellular Localization and Metabolic Fate

Based on the metabolism of similar very-long-chain polyunsaturated fatty acids, the cellular journey of this compound is multi-compartmental.

  • Cytosol: The precursor fatty acid is first activated to its CoA thioester by acyl-CoA synthetases (ACSs).[5] Several ACS isoforms exist with distinct subcellular localizations, including the endoplasmic reticulum and the outer mitochondrial membrane, which can influence the metabolic channeling of the fatty acyl-CoA.[6][7]

  • Peroxisomes: Due to its chain length (C22), the initial rounds of β-oxidation of docosatrienoyl-CoA are expected to occur in the peroxisomes.[1][2][3] Peroxisomes possess a specialized β-oxidation pathway capable of handling VLCFAs.[4] this compound would be an intermediate in this pathway.

  • Mitochondria: Once the fatty acyl-CoA is shortened to a medium or short-chain length within the peroxisomes, it is transported to the mitochondria for the completion of β-oxidation to acetyl-CoA.[3]

Signaling Pathway of Fatty Acid Metabolism

fatty_acid_metabolism cluster_cell Cell cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Extracellular Space Extracellular Space Cytosol Cytosol Extracellular Space->Cytosol Fatty Acid Transport Peroxisome Peroxisome Cytosol->Peroxisome VLCFA-CoA Transport Mitochondrion Mitochondrion Cytosol->Mitochondrion Long-chain Acyl-CoA Transport (via CPT system) Peroxisome->Mitochondrion Medium/Short-chain Acyl-CoA Transport VLCFA-CoA VLCFA-CoA 3-oxo-VLCFA-CoA\n(this compound) 3-oxo-VLCFA-CoA (this compound) VLCFA-CoA->3-oxo-VLCFA-CoA\n(this compound) β-oxidation (several cycles) 3-oxo-VLCFA-CoA 3-oxo-VLCFA-CoA Shortened Acyl-CoA Shortened Acyl-CoA 3-oxo-VLCFA-CoA->Shortened Acyl-CoA Acetyl-CoA Acetyl-CoA Shortened Acyl-CoA->Acetyl-CoA β-oxidation Long-chain Acyl-CoA Long-chain Acyl-CoA Long-chain Acyl-CoA->Acetyl-CoA β-oxidation TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Predicted metabolic pathway of this compound.

Quantitative Data Summary

The following table summarizes the typical distribution of key enzymes involved in fatty acid metabolism across different subcellular compartments. The relative abundance of these enzymes provides indirect evidence for the localization of their substrates and products, including this compound.

Enzyme/ProteinPredominant Cellular LocalizationFunctionReferences
Very Long-Chain Acyl-CoA Synthetase (VLC-ACS)Peroxisomes, Endoplasmic ReticulumActivation of very-long-chain fatty acids[8]
Long-Chain Acyl-CoA Synthetase (LC-ACS)Endoplasmic Reticulum, Outer Mitochondrial MembraneActivation of long-chain fatty acids[6][7]
Acyl-CoA Oxidase 1 (ACOX1)PeroxisomesFirst step of peroxisomal β-oxidation of straight-chain acyl-CoAs[2][9]
Carnitine Palmitoyltransferase 1 (CPT1)Outer Mitochondrial MembraneTransport of long-chain fatty acyl-CoAs into mitochondria[10]
Mitochondrial Trifunctional Protein (MTP)Inner Mitochondrial MembraneCatalyzes the last three steps of mitochondrial β-oxidation[3]

Experimental Protocols

Determining the precise subcellular localization of this compound requires a combination of biochemical and imaging techniques.

Subcellular Fractionation

This technique separates cellular organelles based on their size and density, allowing for the analysis of the metabolite content in each fraction.

Protocol:

  • Cell Lysis: Homogenize cultured cells or tissues in an isotonic buffer to rupture the plasma membrane while keeping the organelles intact.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes) to pellet the nuclei.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes) to pellet the mitochondria.

    • Transfer the resulting supernatant and centrifuge at an even higher speed (e.g., 20,000 x g for 20 minutes) to pellet peroxisomes and lysosomes.

    • The final supernatant represents the cytosolic fraction.

  • Metabolite Extraction: Extract acyl-CoAs from each fraction using a suitable solvent system (e.g., acetonitrile/isopropanol/water).

  • LC-MS/MS Analysis: Quantify the amount of this compound in each fraction using liquid chromatography-tandem mass spectrometry.

Experimental Workflow for Subcellular Fractionation

subcellular_fractionation cluster_analysis Analysis Cell Homogenate Cell Homogenate Low-Speed Centrifugation (600 x g) Low-Speed Centrifugation (600 x g) Cell Homogenate->Low-Speed Centrifugation (600 x g) Nuclear Pellet Nuclear Pellet Low-Speed Centrifugation (600 x g)->Nuclear Pellet Pellet Post-Nuclear Supernatant Post-Nuclear Supernatant Low-Speed Centrifugation (600 x g)->Post-Nuclear Supernatant Supernatant LC-MS/MS LC-MS/MS Nuclear Pellet->LC-MS/MS Medium-Speed Centrifugation (10,000 x g) Medium-Speed Centrifugation (10,000 x g) Post-Nuclear Supernatant->Medium-Speed Centrifugation (10,000 x g) Mitochondrial Pellet Mitochondrial Pellet Medium-Speed Centrifugation (10,000 x g)->Mitochondrial Pellet Pellet Post-Mitochondrial Supernatant Post-Mitochondrial Supernatant Medium-Speed Centrifugation (10,000 x g)->Post-Mitochondrial Supernatant Supernatant Mitochondrial Pellet->LC-MS/MS High-Speed Centrifugation (20,000 x g) High-Speed Centrifugation (20,000 x g) Post-Mitochondrial Supernatant->High-Speed Centrifugation (20,000 x g) Peroxisomal/Lysosomal Pellet Peroxisomal/Lysosomal Pellet High-Speed Centrifugation (20,000 x g)->Peroxisomal/Lysosomal Pellet Pellet Cytosolic Supernatant Cytosolic Supernatant High-Speed Centrifugation (20,000 x g)->Cytosolic Supernatant Supernatant Peroxisomal/Lysosomal Pellet->LC-MS/MS Cytosolic Supernatant->LC-MS/MS

Caption: Workflow for determining metabolite localization via subcellular fractionation.

Immunofluorescence Microscopy

This technique uses antibodies to visualize the location of specific enzymes involved in the metabolism of this compound.

Protocol:

  • Cell Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize with a detergent like Triton X-100 to allow antibody access to intracellular proteins.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific to an enzyme of interest (e.g., ACOX1 for peroxisomes, MTP for mitochondria).

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.

  • Organelle Staining: Co-stain with fluorescent dyes that specifically label organelles of interest (e.g., MitoTracker for mitochondria, an antibody against a peroxisomal membrane protein).

  • Confocal Microscopy: Visualize the fluorescence signals using a confocal microscope to determine the co-localization of the enzyme with the specific organelle.

Electron Microscopy

Electron microscopy provides high-resolution images of cellular structures, which can be combined with immunogold labeling to pinpoint the location of specific proteins.

Protocol:

  • Fixation and Embedding: Fix cells with glutaraldehyde (B144438) and embed them in a resin.

  • Ultrathin Sectioning: Cut ultrathin sections of the embedded cells.

  • Immunogold Labeling:

    • Incubate the sections with a primary antibody against an enzyme of interest.

    • Incubate with a secondary antibody conjugated to gold particles.

  • Staining and Imaging: Stain the sections with heavy metals (e.g., uranyl acetate (B1210297) and lead citrate) to enhance contrast and visualize the ultrastructure and the location of the gold particles using a transmission electron microscope.

Conclusion

The cellular localization of this compound is predicted to be dynamic, with its presence anticipated in the cytosol, peroxisomes, and mitochondria, reflecting its role as an intermediate in the β-oxidation of very-long-chain polyunsaturated fatty acids. While direct evidence is pending, the established pathways of fatty acid metabolism provide a robust framework for understanding its subcellular distribution. The experimental protocols outlined in this guide offer a clear path for researchers to empirically determine the precise localization of this and other lipid metabolites, which is crucial for understanding cellular metabolism and for the development of novel therapeutic strategies targeting lipid-related disorders.

References

An In-depth Technical Guide to the Discovery and Identification of (10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA is a key metabolic intermediate in the β-oxidation of (10Z,13Z,16Z)-docosatrienoic acid, a polyunsaturated fatty acid (PUFA). Its identification and characterization are crucial for understanding the metabolic pathways of long-chain fatty acids and for the development of therapeutic agents targeting fatty acid metabolism. This guide provides a comprehensive overview of the discovery, identification, and biochemical context of this important molecule.

This compound is an unsaturated fatty acyl-CoA.[1] While specific literature detailing the initial discovery of this exact isomer is scarce, its existence is confirmed by its commercial availability for research purposes and its logical position as an intermediate in the well-established pathway of fatty acid metabolism. The principles of its formation and degradation are based on the extensively studied enzymatic reactions of β-oxidation.

Biochemical Properties

The biochemical properties of this compound can be inferred from studies of related long-chain polyunsaturated fatty acyl-CoAs.

PropertyDescriptionInferred Value/Characteristic
Molecular Formula C43H70N7O18P3SConfirmed
Molecular Weight 1098.04 g/mol Confirmed
Parent Acid (10Z,13Z,16Z)-docosatrienoic acidThe corresponding fatty acid that enters the β-oxidation pathway.
Metabolic Pathway Fatty Acid β-OxidationAn intermediate in the breakdown of docosatrienoic acid.
Key Enzyme 3-ketoacyl-CoA thiolaseCatalyzes the thiolytic cleavage of the 3-oxoacyl-CoA.[2][3]
Substrate For 3-ketoacyl-CoA thiolaseThe enzyme that processes this molecule in the β-oxidation spiral.
Products of Cleavage Acetyl-CoA and (8Z,11Z,14Z)-eicosatrienoyl-CoAThe resulting molecules after the action of 3-ketoacyl-CoA thiolase.

Experimental Protocols

The identification and characterization of a novel fatty acyl-CoA ester like this compound involves a combination of chemical synthesis, enzymatic assays, and advanced analytical techniques.

Protocol 1: Enzymatic Synthesis and Purification

Objective: To synthesize this compound for analytical standards and functional studies.

Materials:

  • (10Z,13Z,16Z)-docosatrienoic acid

  • Acyl-CoA synthetase

  • Enoyl-CoA hydratase

  • 3-hydroxyacyl-CoA dehydrogenase

  • Coenzyme A (CoA)

  • ATP, NAD+, MgCl2

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • HPLC system with a C18 column

Procedure:

  • Activation of the Fatty Acid: Incubate (10Z,13Z,16Z)-docosatrienoic acid with acyl-CoA synthetase, CoA, and ATP in the reaction buffer to form (10Z,13Z,16Z)-docosatrienoyl-CoA.

  • Hydration: Add enoyl-CoA hydratase to the reaction mixture to convert the docosatrienoyl-CoA to its corresponding 3-hydroxyacyl-CoA intermediate.

  • Oxidation: Introduce 3-hydroxyacyl-CoA dehydrogenase and NAD+ to oxidize the 3-hydroxyacyl-CoA to this compound.

  • Purification: Purify the resulting 3-oxoacyl-CoA using reverse-phase HPLC. Monitor the elution profile by UV absorbance at 260 nm (for the adenine (B156593) ring of CoA).

  • Verification: Confirm the identity and purity of the collected fractions by mass spectrometry.

Protocol 2: Identification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To identify and quantify this compound in biological samples.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.[4][5]

Procedure:

  • Sample Preparation: Extract lipids from the biological sample using a suitable solvent system (e.g., Folch method).

  • Chromatographic Separation: Separate the acyl-CoA esters using a C18 reverse-phase column with a gradient elution of solvents such as acetonitrile (B52724) and water with a small amount of an ion-pairing agent or an appropriate buffer.

  • Mass Spectrometric Detection: Analyze the eluent by ESI-MS/MS in positive or negative ion mode.

    • Precursor Ion Scan: Scan for the characteristic precursor ion of the target molecule.

    • Product Ion Scan: Fragment the precursor ion to obtain a characteristic fragmentation pattern. Key fragments will include those corresponding to the CoA moiety and the fatty acyl chain.

  • Quantification: For quantitative analysis, use a stable isotope-labeled internal standard and multiple reaction monitoring (MRM) to monitor specific precursor-to-product ion transitions.

Signaling Pathways and Logical Relationships

The primary role of this compound is as an intermediate in the metabolic pathway of fatty acid β-oxidation. The logical flow of this process is depicted below.

fatty_acid_beta_oxidation Docosatrienoic Acid Docosatrienoic Acid Docosatrienoyl-CoA Docosatrienoyl-CoA Docosatrienoic Acid->Docosatrienoyl-CoA Acyl-CoA Synthetase Enoyl-CoA Enoyl-CoA Docosatrienoyl-CoA->Enoyl-CoA Acyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA->3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Oxodocosatrienoyl-CoA 3-Oxodocosatrienoyl-CoA 3-Hydroxyacyl-CoA->3-Oxodocosatrienoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Eicosatrienoyl-CoA Eicosatrienoyl-CoA 3-Oxodocosatrienoyl-CoA->Eicosatrienoyl-CoA 3-Ketoacyl-CoA Thiolase Acetyl-CoA Acetyl-CoA 3-Oxodocosatrienoyl-CoA->Acetyl-CoA 3-Ketoacyl-CoA Thiolase TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: The β-oxidation spiral for docosatrienoic acid.

This pathway illustrates the sequential enzymatic reactions that lead to the formation and subsequent cleavage of this compound, ultimately producing acetyl-CoA for energy production via the TCA cycle and a shortened acyl-CoA that can re-enter the β-oxidation spiral.

Experimental Workflow for Identification

The logical workflow for the discovery and characterization of a novel acyl-CoA intermediate is outlined in the following diagram.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_application Functional Analysis Enzymatic_Synthesis Enzymatic Synthesis HPLC_Purification HPLC Purification Enzymatic_Synthesis->HPLC_Purification LC_MSMS LC-MS/MS Analysis HPLC_Purification->LC_MSMS NMR_Spectroscopy NMR Spectroscopy HPLC_Purification->NMR_Spectroscopy Enzyme_Kinetics Enzyme Kinetic Assays LC_MSMS->Enzyme_Kinetics NMR_Spectroscopy->Enzyme_Kinetics Cellular_Metabolism Cellular Metabolism Studies Enzyme_Kinetics->Cellular_Metabolism

Caption: A typical workflow for the study of a novel acyl-CoA.

This workflow highlights the progression from the initial synthesis and purification of the compound to its detailed structural characterization and subsequent use in functional assays to understand its biological role.

While direct research on this compound is not extensively published, its importance as a metabolic intermediate is clear. The methodologies and principles outlined in this guide, drawn from the broader field of lipidomics and fatty acid metabolism, provide a robust framework for its study and for the investigation of other novel lipid molecules. Further research into the specific kinetics and regulatory roles of this and similar molecules will undoubtedly provide deeper insights into cellular metabolism and may reveal new targets for therapeutic intervention.

References

An In-depth Technical Guide on (10Z,13Z,16Z)-3-Oxodocosatrienoyl-CoA in Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(10Z,13Z,16Z)-3-Oxodocosatrienoyl-CoA is a pivotal, albeit transient, intermediate in the peroxisomal β-oxidation pathway responsible for the synthesis of docosahexaenoic acid (DHA, C22:6n-3). As an essential omega-3 polyunsaturated fatty acid, DHA is a critical component of cellular membranes, particularly in the brain and retina. Understanding the metabolic fate of this compound is fundamental to elucidating the regulation of DHA homeostasis. This technical guide provides a comprehensive overview of the role of this intermediate in lipid metabolism, the enzymes involved, available quantitative data, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers investigating lipid metabolism and for professionals in drug development targeting pathways associated with metabolic and neurological disorders.

Introduction

This compound is a long-chain, polyunsaturated 3-oxoacyl-Coenzyme A ester. It serves as a key intermediate in the final steps of the biosynthesis of docosahexaenoic acid (DHA), a process that occurs within the peroxisome. The synthesis of DHA from its C24 precursor is a critical pathway for maintaining adequate levels of this essential fatty acid, which plays a crucial role in neural development, cognitive function, and inflammatory processes.

For researchers in lipid metabolism, the study of this compound and its associated enzymes offers insights into the intricate regulation of fatty acid chain shortening and the interplay between different subcellular compartments. For drug development professionals, a thorough understanding of this pathway may unveil novel therapeutic targets for a range of pathologies, including peroxisomal biogenesis disorders, neurodegenerative diseases, and inflammatory conditions linked to DHA deficiency.

The Metabolic Pathway: Peroxisomal β-Oxidation in DHA Synthesis

The formation and metabolism of this compound are integral to the peroxisomal β-oxidation of tetracosahexaenoic acid (C24:6n-3) to yield DHA (C22:6n-3). This pathway, often referred to as "Sprecher's shunt," involves a single cycle of β-oxidation.

The key enzymatic steps are as follows:

  • Dehydrogenation: The process is initiated by straight-chain acyl-CoA oxidase (SCOX) , which catalyzes the oxidation of tetracosahexaenoyl-CoA (C24:6n-3-CoA) to (2E,10Z,13Z,16Z)-2-enoyldocosatrienoyl-CoA.

  • Hydration and Dehydrogenation: The subsequent two steps are catalyzed by a single enzyme, D-bifunctional protein (DBP) , which possesses two distinct activities:

    • Enoyl-CoA hydratase activity: It hydrates (2E,10Z,13Z,16Z)-2-enoyldocosatrienoyl-CoA to (3R)-3-hydroxy-(10Z,13Z,16Z)-docosatrienoyl-CoA.

    • 3-hydroxyacyl-CoA dehydrogenase activity: This intermediate is then oxidized to form This compound .

  • Thiolytic Cleavage: The final step is the cleavage of this compound by 3-ketoacyl-CoA thiolase , which can be either the peroxisomal 3-ketoacyl-CoA thiolase A or the sterol carrier protein X (SCPx). This reaction yields docosahexaenoyl-CoA (DHA-CoA) and acetyl-CoA.

The resulting DHA-CoA is then transported out of the peroxisome for incorporation into cellular lipids.

DHA_Synthesis_Pathway cluster_peroxisome Peroxisome C24_6_CoA Tetracosahexaenoyl-CoA (C24:6n-3-CoA) Enoyl_CoA (2E,10Z,13Z,16Z)-2-Enoyldocosatrienoyl-CoA C24_6_CoA->Enoyl_CoA SCOX Hydroxyacyl_CoA (3R)-3-Hydroxy-(10Z,13Z,16Z)-docosatrienoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA DBP (Hydratase) Oxodocosatrienoyl_CoA This compound Hydroxyacyl_CoA->Oxodocosatrienoyl_CoA DBP (Dehydrogenase) DHA_CoA Docosahexaenoyl-CoA (DHA-CoA) Oxodocosatrienoyl_CoA->DHA_CoA 3-Ketoacyl-CoA Thiolase / SCPx Acetyl_CoA Acetyl-CoA

Caption: Peroxisomal β-oxidation pathway for DHA synthesis.

Key Enzymes in the Metabolism of this compound

The metabolism of this compound is orchestrated by a series of highly specific peroxisomal enzymes.

  • Straight-Chain Acyl-CoA Oxidase (SCOX): This is the first and often rate-limiting enzyme in the peroxisomal β-oxidation of straight-chain fatty acids. It exhibits a preference for very-long-chain acyl-CoAs.

  • D-Bifunctional Protein (DBP): A multifunctional enzyme essential for the metabolism of both straight-chain and branched-chain fatty acids. Its two catalytic domains, an N-terminal dehydrogenase and a C-terminal hydratase, are crucial for the second and third steps of the β-oxidation spiral.

  • 3-Ketoacyl-CoA Thiolase / Sterol Carrier Protein X (SCPx): These enzymes catalyze the final thiolytic cleavage step. Peroxisomal 3-ketoacyl-CoA thiolase A acts on a broad range of straight-chain substrates, while SCPx has a dual function, acting as both a thiolase and a lipid transporter.

Quantitative Data

Specific quantitative data for this compound, including its intracellular concentrations and the kinetic parameters of the enzymes that metabolize it, are currently limited in the scientific literature. The tables below present available data for related long-chain fatty acyl-CoAs to provide a contextual framework.

Table 1: General Kinetic Parameters of Peroxisomal β-Oxidation Enzymes

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Organism/Tissue
Acyl-CoA OxidasePalmitoyl-CoA10-205-15Rat Liver
D-Bifunctional Protein (Hydratase)trans-2-Hexadecenoyl-CoA~5Not reportedRat Liver
D-Bifunctional Protein (Dehydrogenase)3-Hydroxy-palmitoyl-CoA~10Not reportedRat Liver
3-Ketoacyl-CoA Thiolase3-Keto-palmitoyl-CoA2-550-100Rat Liver

Note: Data are approximate values from various sources and may not be directly comparable. Specific kinetic data for C22 and C24 polyunsaturated acyl-CoA substrates are largely unavailable.

Table 2: Representative Concentrations of Long-Chain Acyl-CoA Esters in Human Fibroblasts

Acyl-CoA SpeciesConcentration (pmol/mg protein)
Palmitoyl-CoA (C16:0)10 - 50
Stearoyl-CoA (C18:0)5 - 25
Oleoyl-CoA (C18:1)15 - 60
This compoundNot Reported

Note: These values are representative and can vary significantly based on cell type, culture conditions, and analytical methods.

Experimental Protocols

The following protocols are adapted from established methods for the study of fatty acid metabolism and can be tailored to investigate this compound.

Protocol 1: In Vitro Reconstitution of Peroxisomal β-Oxidation of Tetracosahexaenoyl-CoA

Objective: To monitor the enzymatic conversion of C24:6n-3-CoA to DHA-CoA and to detect the formation of the intermediate this compound.

Materials:

  • Recombinant human SCOX, DBP, and SCPx (expressed and purified)

  • Tetracosahexaenoyl-CoA (substrate)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 1 mM NAD⁺, 0.1 mM Coenzyme A)

  • Quenching solution (e.g., 10% acetic acid in methanol)

  • Internal standards for LC-MS/MS (e.g., ¹³C-labeled acyl-CoAs)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NAD⁺, and Coenzyme A.

  • Add the purified recombinant enzymes (SCOX, DBP, and SCPx) to the reaction mixture.

  • Initiate the reaction by adding the substrate, tetracosahexaenoyl-CoA.

  • Incubate the reaction at 37°C.

  • At various time points, withdraw aliquots of the reaction mixture and immediately add them to the quenching solution to stop the reaction.

  • Add internal standards to the quenched samples.

  • Centrifuge the samples to pellet precipitated proteins.

  • Analyze the supernatant by LC-MS/MS.

Analysis:

  • Use a suitable LC column (e.g., C18) for the separation of acyl-CoA esters.

  • Employ a tandem mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify the substrate, intermediate, and product.

Protocol 2: Quantification of this compound in Cultured Cells by LC-MS/MS

Objective: To measure the intracellular concentration of this compound in response to supplementation with a precursor fatty acid.

Materials:

  • Cultured cells (e.g., human fibroblasts or hepatocytes)

  • Cell culture medium supplemented with tetracosahexaenoic acid (C24:6n-3)

  • Phosphate-buffered saline (PBS)

  • Extraction solvent (e.g., acetonitrile/isopropanol/water)

  • Internal standards

Procedure:

  • Culture cells to the desired confluency.

  • Incubate the cells with medium containing tetracosahexaenoic acid for a specified period.

  • Wash the cells rapidly with ice-cold PBS.

  • Quench metabolism and lyse the cells by adding the cold extraction solvent.

  • Add internal standards to the cell lysate.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to remove cell debris.

  • Evaporate the supernatant to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Parameters:

  • A table with optimized parameters for the specific instrument should be generated, including column type, mobile phases, gradient, and mass transitions for the analyte and internal standard.

Experimental_Workflow cluster_upstream Upstream Preparation cluster_assay Assay Execution cluster_analysis Downstream Analysis Enzyme_Expression Heterologous Expression of SCOX, DBP, SCPx Enzyme_Purification Purification of Recombinant Enzymes Enzyme_Expression->Enzyme_Purification In_Vitro_Assay In Vitro Reconstitution Assay Enzyme_Purification->In_Vitro_Assay Substrate_Prep Synthesis/Procurement of C24:6n-3-CoA Substrate_Prep->In_Vitro_Assay Cell_Culture Cell Culture and Precursor Supplementation Cell_Extraction Acyl-CoA Extraction from Cells Cell_Culture->Cell_Extraction LC_MS LC-MS/MS Analysis In_Vitro_Assay->LC_MS Cell_Extraction->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Caption: Experimental workflow for studying this compound metabolism.

Conclusion and Future Directions

This compound is a critical intermediate in the peroxisomal synthesis of DHA. While its role in this pathway is well-defined, a significant knowledge gap exists regarding its quantitative aspects. Further research is imperative to fully comprehend the kinetics and regulation of its metabolism.

Future research should focus on:

  • Development of specific assays: Creating robust and sensitive assays for the direct measurement of the activities of SCOX, DBP, and thiolases with their native polyunsaturated substrates.

  • Metabolic flux analysis: Employing stable isotope tracers to determine the flux through the DHA synthesis pathway in intact cells and tissues.

  • Investigation in disease models: Studying the metabolism of this compound in models of peroxisomal disorders and other diseases associated with altered lipid metabolism.

A deeper understanding of this metabolic nexus holds the potential for the development of novel therapeutic strategies aimed at modulating DHA levels for the treatment of a variety of human diseases.

The Enzymatic Degradation of (10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA is a key metabolic intermediate in the peroxisomal β-oxidation of docosatrienoic acid, a very-long-chain polyunsaturated fatty acid. Its degradation is crucial for maintaining lipid homeostasis and energy balance. This guide provides a detailed overview of the enzymatic machinery responsible for the metabolism of this molecule, focusing on the core enzymes of the peroxisomal β-oxidation pathway. While direct kinetic data for this compound is limited in the current literature, this document compiles available information on the substrate specificity and reaction kinetics of the involved enzymes with analogous long-chain fatty acyl-CoAs. Detailed experimental protocols for assessing enzyme activity and diagrams illustrating the metabolic pathway and experimental workflows are provided to support further research and drug development efforts in this area.

Metabolic Context: Peroxisomal β-Oxidation of Very-Long-Chain Fatty Acids

Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbon atoms, undergo their initial rounds of β-oxidation within peroxisomes, as they are too long to be readily metabolized by mitochondria. This process shortens the fatty acid chain, producing acetyl-CoA and a shorter acyl-CoA that can then be transported to the mitochondria for complete oxidation. The metabolism of (10Z,13Z,16Z)-docosatrienoyl-CoA proceeds through the initial steps of peroxisomal β-oxidation to yield this compound. The subsequent and final step in this specific cycle is the thiolytic cleavage of this 3-oxoacyl-CoA intermediate.

Core Enzymes Metabolizing this compound

The metabolism of this compound is carried out by the enzymatic machinery of the peroxisomal β-oxidation pathway. The key enzyme directly acting on this substrate is peroxisomal 3-ketoacyl-CoA thiolase. The preceding enzymes in the pathway are also discussed for a comprehensive understanding.

Peroxisomal 3-Ketoacyl-CoA Thiolase (EC 2.3.1.16)

Peroxisomal 3-ketoacyl-CoA thiolase, also known as β-ketothiolase, catalyzes the final step in each cycle of β-oxidation. It facilitates the thiolytic cleavage of a 3-ketoacyl-CoA into a shortened acyl-CoA and an acetyl-CoA molecule. In mammals, there are two main peroxisomal thiolases: 3-oxoacyl-CoA thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase (SCP-2/thiolase). Thiolase A is primarily responsible for the breakdown of straight-chain 3-oxoacyl-CoAs.[1]

  • Reaction: this compound + CoA-SH → (8Z,11Z,14Z)-Eicosatrienoyl-CoA + Acetyl-CoA

Preceding Enzymes in the Pathway
  • Acyl-CoA Oxidase (ACOX) (EC 1.3.3.6): This is the first and rate-limiting enzyme of peroxisomal β-oxidation. It introduces a double bond between the α and β carbons of the acyl-CoA substrate, producing a trans-2-enoyl-CoA and hydrogen peroxide (H₂O₂).

  • Peroxisomal Bifunctional Enzyme (PBE): This single protein possesses two distinct enzymatic activities:

    • Enoyl-CoA Hydratase (EC 4.2.1.17): Hydrates the trans-2-enoyl-CoA to form a 3-hydroxyacyl-CoA.

    • 3-Hydroxyacyl-CoA Dehydrogenase (EC 1.1.1.35): Oxidizes the 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA, which is the direct precursor to the substrate of interest. In humans, the peroxisomal bifunctional enzyme is primarily the D-bifunctional protein (DBP).

Quantitative Data

EnzymeSubstrateK_m_ (µM)V_max_ (U/mg)
Thiolase A 3-Oxooctanoyl-CoA3.628.1
3-Oxodecanoyl-CoA2.530.2
3-Oxododecanoyl-CoA1.832.5
3-Oxohexadecanoyl-CoA1.414.7
SCP-2/Thiolase 3-Oxooctanoyl-CoA12.00.8
3-Oxodecanoyl-CoA11.01.0
3-Oxododecanoyl-CoA9.01.2
3-Oxohexadecanoyl-CoA5.01.0

Data adapted from Antonenkov et al. (1997). Note: The specific activity (V_max_) is expressed as Units per milligram of purified enzyme. One unit of thiolase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the assay conditions.

Experimental Protocols

Assay for Peroxisomal 3-Ketoacyl-CoA Thiolase Activity

This protocol is adapted from established methods for measuring thiolase activity and can be optimized for long-chain substrates. The principle of the assay is to measure the decrease in absorbance at 303 nm resulting from the cleavage of the 3-ketoacyl-CoA substrate in the presence of Coenzyme A.

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 8.0)

  • Coenzyme A (CoA) solution (10 mM)

  • This compound substrate solution (synthesis may be required, or a commercially available long-chain 3-ketoacyl-CoA can be used as a substitute for methods development)

  • Purified peroxisomal 3-ketoacyl-CoA thiolase or a cell lysate containing the enzyme

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 303 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 850 µL of 100 mM potassium phosphate buffer (pH 8.0)

    • 50 µL of 10 mM CoA solution

    • 50 µL of the 3-ketoacyl-CoA substrate solution (the final concentration should be varied to determine kinetic parameters)

  • Incubate the reaction mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 50 µL of the enzyme preparation.

  • Immediately monitor the decrease in absorbance at 303 nm for 5-10 minutes.

  • Calculate the rate of the reaction from the linear portion of the absorbance curve using the molar extinction coefficient for the enol form of the 3-ketoacyl-CoA substrate (approximately 16,900 M⁻¹cm⁻¹).

  • Perform control experiments without the enzyme or without the substrate to account for any non-enzymatic degradation.

Visualizations

Metabolic Pathway

metabolic_pathway cluster_peroxisome Peroxisome docosatrienoyl_coa (10Z,13Z,16Z)-Docosatrienoyl-CoA enoyl_coa trans-2,(10Z,13Z,16Z)-Docosatetraenoyl-CoA docosatrienoyl_coa->enoyl_coa Acyl-CoA Oxidase hydroxyacyl_coa 3-Hydroxy-(10Z,13Z,16Z)-docosatrienoyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase (Bifunctional Enzyme) oxoacyl_coa This compound hydroxyacyl_coa->oxoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase (Bifunctional Enzyme) eicosatrienoyl_coa (8Z,11Z,14Z)-Eicosatrienoyl-CoA oxoacyl_coa->eicosatrienoyl_coa 3-Ketoacyl-CoA Thiolase acetyl_coa Acetyl-CoA oxoacyl_coa->acetyl_coa 3-Ketoacyl-CoA Thiolase

Caption: Peroxisomal β-oxidation of (10Z,13Z,16Z)-docosatrienoyl-CoA.

Experimental Workflow for Thiolase Activity Assay

experimental_workflow prep Prepare Reaction Mixture (Buffer, CoA, Substrate) incubate Incubate at 37°C (5 min) prep->incubate add_enzyme Add Enzyme (Initiate Reaction) incubate->add_enzyme measure Monitor Absorbance Decrease at 303 nm add_enzyme->measure calculate Calculate Reaction Rate measure->calculate analyze Determine Kinetic Parameters (Km, Vmax) calculate->analyze

Caption: Workflow for the spectrophotometric assay of 3-ketoacyl-CoA thiolase activity.

Conclusion and Future Directions

The metabolism of this compound is an integral part of peroxisomal β-oxidation, primarily catalyzed by 3-ketoacyl-CoA thiolase. While our understanding of this pathway is robust, there is a clear need for further research to elucidate the specific kinetic parameters of the involved enzymes with very-long-chain polyunsaturated substrates. Such data would be invaluable for the development of targeted therapeutics for metabolic disorders associated with defects in fatty acid oxidation. The protocols and information provided in this guide serve as a foundation for researchers to pursue these investigations.

References

The Pivotal Role of (10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA in Docosahexaenoic Acid Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA is a critical, yet transient, intermediate in the peroxisomal β-oxidation pathway leading to the synthesis of docosahexaenoic acid (DHA), an omega-3 fatty acid vital for human health. This technical guide provides an in-depth examination of the physiological function of this compound within the broader context of DHA metabolism. While direct physiological functions of this specific intermediate are not extensively documented, its role is indispensable for the conversion of tetracosahexaenoic acid (C24:6n-3) to DHA (C22:6n-3). This document details the enzymatic reactions involved, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the pertinent metabolic and experimental workflows.

Introduction

Docosahexaenoic acid (DHA, C22:6n-3) is a long-chain polyunsaturated fatty acid (PUFA) that is a crucial component of cell membranes, particularly in the brain and retina. Its synthesis from dietary precursors involves a series of elongation and desaturation reactions primarily in the endoplasmic reticulum, followed by a final chain-shortening step in the peroxisome. It is within this peroxisomal β-oxidation that this compound emerges as a key metabolic intermediate. This guide will illuminate the chemistry and biology of this molecule and the enzymes that metabolize it.

The Physiological Context: Peroxisomal β-Oxidation in DHA Synthesis

The final step in the biosynthesis of DHA from its precursor, tetracosahexaenoic acid (C24:6n-3), occurs in the peroxisome. This process involves one cycle of β-oxidation to shorten the carbon chain by two carbons. This compound is the 3-ketoacyl-CoA intermediate in this specific cycle.

The pathway is catalyzed by a series of enzymes:

  • Straight-chain Acyl-CoA Oxidase (SCOX): Initiates the cycle by oxidizing tetracosahexaenoyl-CoA.

  • D-bifunctional Protein (DBP): Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. It first hydrates the double bond introduced by SCOX and then oxidizes the resulting hydroxyl group to a ketone, forming this compound.

  • Peroxisomal 3-ketoacyl-CoA Thiolase (Thiolase) and Sterol Carrier Protein X (SCPx): This enzyme catalyzes the thiolytic cleavage of this compound, releasing a molecule of acetyl-CoA and the final product, docosahexaenoyl-CoA (DHA-CoA).

Quantitative Data

EnzymeGeneSubstrate(s)Product(s)Cellular LocalizationAssociated Pathology
D-bifunctional protein (DBP)HSD17B4(10Z,13Z,16Z,19Z)-3-hydroxydocosatetraenoyl-CoAThis compound PeroxisomeD-bifunctional protein deficiency[1][2][3]
3-ketoacyl-CoA thiolaseACAA1This compound , other 3-oxoacyl-CoAsDocosahexaenoyl-CoA, Acetyl-CoAPeroxisomeNot well defined

Signaling and Metabolic Pathways

The primary pathway involving this compound is the peroxisomal β-oxidation of very-long-chain fatty acids. There is currently no evidence to suggest that this molecule acts as a signaling molecule in its own right. Its significance lies in its role as an obligate intermediate in the production of DHA.

DHA_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome alpha-Linolenic_Acid α-Linolenic Acid (C18:3n-3) Elongation_Desaturation Elongation & Desaturation (Multiple Steps) alpha-Linolenic_Acid->Elongation_Desaturation Tetracosahexaenoic_Acid Tetracosahexaenoic Acid (C24:6n-3) Elongation_Desaturation->Tetracosahexaenoic_Acid Tetracosahexaenoyl_CoA Tetracosahexaenoyl-CoA Tetracosahexaenoic_Acid->Tetracosahexaenoyl_CoA Acyl-CoA Synthetase 3-hydroxy_intermediate (10Z,13Z,16Z,19Z)- 3-hydroxydocosatetraenoyl-CoA Tetracosahexaenoyl_CoA->3-hydroxy_intermediate SCOX Oxo_Intermediate This compound 3-hydroxy_intermediate->Oxo_Intermediate DBP (dehydrogenase) DHA_CoA Docosahexaenoyl-CoA (DHA-CoA) Oxo_Intermediate->DHA_CoA Thiolase Acetyl_CoA Acetyl-CoA Oxo_Intermediate->Acetyl_CoA Thiolase

Figure 1. Metabolic pathway of DHA biosynthesis highlighting the role of this compound.

Experimental Protocols

Detailed experimental protocols for the direct study of this compound are scarce. However, researchers can investigate its metabolism by studying the enzymes that produce and consume it.

Assay for D-bifunctional Protein (DBP) Dehydrogenase Activity

This protocol is adapted from methods used to assess DBP deficiency.

Principle: The dehydrogenase activity of DBP is measured by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.

Reagents:

  • Tris-HCl buffer (100 mM, pH 8.5)

  • NAD⁺ (2 mM)

  • Substrate: (10Z,13Z,16Z,19Z)-3-hydroxydocosatetraenoyl-CoA (synthesis required)

  • Cell or tissue lysate containing DBP

  • Control lysate (from DBP-deficient cells, if available)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer and NAD⁺.

  • Add the cell or tissue lysate to the reaction mixture and pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding the substrate, (10Z,13Z,16Z,19Z)-3-hydroxydocosatetraenoyl-CoA.

  • Immediately monitor the change in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of NADH formation (extinction coefficient of NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).

Assay for Peroxisomal 3-ketoacyl-CoA Thiolase Activity

Principle: The thiolytic cleavage of a 3-ketoacyl-CoA substrate in the presence of Coenzyme A (CoA) is monitored. The decrease in the concentration of the 3-ketoacyl-CoA substrate can be followed spectrophotometrically.

Reagents:

  • Potassium phosphate (B84403) buffer (50 mM, pH 8.0)

  • Coenzyme A (CoA) (0.1 mM)

  • Substrate: A suitable 3-ketoacyl-CoA, such as acetoacetyl-CoA (as a general substrate) or custom-synthesized this compound.

  • Peroxisomal fraction isolated from tissue or cells.

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer and CoA.

  • Add the isolated peroxisomal fraction to the mixture.

  • Initiate the reaction by adding the 3-ketoacyl-CoA substrate.

  • Monitor the decrease in absorbance at the appropriate wavelength for the chosen substrate (e.g., 303 nm for acetoacetyl-CoA).

  • Calculate the enzyme activity based on the rate of substrate consumption.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_DBP_Assay DBP Dehydrogenase Assay cluster_Thiolase_Assay Thiolase Assay Tissue_Cells Tissue or Cells Homogenization Homogenization Tissue_Cells->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Lysate Cell/Tissue Lysate Centrifugation->Lysate Peroxisomes Isolated Peroxisomes Centrifugation->Peroxisomes DBP_Incubate Pre-incubate with Lysate Lysate->DBP_Incubate Thiolase_Incubate Add Peroxisomes Peroxisomes->Thiolase_Incubate DBP_Mix Reaction Mix (Buffer, NAD+) DBP_Mix->DBP_Incubate DBP_React Add Substrate & Monitor A340 DBP_Incubate->DBP_React Thiolase_Mix Reaction Mix (Buffer, CoA) Thiolase_Mix->Thiolase_Incubate Thiolase_React Add Substrate & Monitor Absorbance Thiolase_Incubate->Thiolase_React

Figure 2. Generalized experimental workflow for assaying enzymes metabolizing this compound.

Conclusion and Future Directions

This compound is a fleeting but essential intermediate in the biosynthesis of DHA. While it may not have direct signaling functions, its proper formation and metabolism are critical for maintaining adequate levels of DHA, which has profound implications for neurological health and overall physiological function. Future research, contingent on the successful chemical synthesis of this molecule, could focus on elucidating the specific kinetics of D-bifunctional protein and 3-ketoacyl-CoA thiolase with their native substrates. Such studies would provide a more complete understanding of the regulation of DHA synthesis and could offer insights into the pathophysiology of peroxisomal disorders. Furthermore, the development of analytical methods for the in vivo detection and quantification of this compound would be a significant advancement in the field.

References

(10Z,13Z,16Z)-3-Oxodocosatrienoyl-CoA: A Key Intermediate in Peroxisomal Fatty Acid Oxidation and its Implications in Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA is a critical intermediate in the peroxisomal β-oxidation of docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid vital for neurological and physiological functions. The metabolism of very-long-chain fatty acids (VLCFAs) like DHA is exclusively initiated in peroxisomes, and disruptions in this pathway can lead to the accumulation of toxic metabolic intermediates. This technical guide provides a comprehensive overview of the structure, metabolic fate, and clinical relevance of this compound. It delves into the specific metabolic disorders associated with its accumulation, namely Acyl-CoA Oxidase 1 (ACOX1) deficiency and D-bifunctional protein (DBP) deficiency, both of which fall under the umbrella of Zellweger spectrum disorders. This document further details experimental protocols for the analysis of this and related acyl-CoA species and outlines the signaling pathways involved, offering a valuable resource for researchers and professionals in the field of metabolic disorders and drug development.

Introduction

This compound is an unsaturated fatty acyl-coenzyme A molecule that serves as a transient intermediate in the catabolism of docosahexaenoic acid (DHA, C22:6n-3). Unlike shorter-chain fatty acids that are metabolized in the mitochondria, the initial steps of β-oxidation of VLCFAs, including DHA, occur in the peroxisomes. This compartmentalization is crucial for handling the unique chemical properties of these long and highly unsaturated fatty acids.

Defects in the peroxisomal β-oxidation pathway can lead to a class of severe, often fatal, inherited metabolic disorders. The accumulation of upstream metabolites, such as this compound, is a key biochemical hallmark of these conditions and is believed to contribute significantly to their pathophysiology. Understanding the role of this specific intermediate is therefore paramount for diagnosing these disorders and developing targeted therapeutic strategies.

Structure and Metabolism

This compound is a 22-carbon fatty acyl-CoA with three cis double bonds at positions 10, 13, and 16, and a keto group at the third carbon (beta-position). It is formed during the third step of the first cycle of peroxisomal β-oxidation of docosahexaenoyl-CoA.

The peroxisomal β-oxidation of docosahexaenoyl-CoA is a four-step spiral pathway analogous to mitochondrial β-oxidation, but catalyzed by a distinct set of enzymes.

Diagram 1: Peroxisomal β-oxidation of Docosahexaenoyl-CoA

DHA_beta_oxidation DHA_CoA Docosahexaenoyl-CoA (C22:6-CoA) Enoyl_CoA (2E,10Z,13Z,16Z)-Docosatetraenoyl-CoA DHA_CoA->Enoyl_CoA ACOX1 (Acyl-CoA Oxidase 1) FAD -> FADH2 Hydroxyacyl_CoA (3S)-Hydroxy-(10Z,13Z,16Z)-docosatrienoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA D-Bifunctional Protein (Hydratase activity) + H2O Oxoacyl_CoA This compound Hydroxyacyl_CoA->Oxoacyl_CoA D-Bifunctional Protein (Dehydrogenase activity) NAD+ -> NADH + H+ Thiolysis Acetyl-CoA + (8Z,11Z,14Z)-Eicosatrienoyl-CoA Oxoacyl_CoA->Thiolysis 3-Oxoacyl-CoA Thiolase + CoA-SH

Caption: The first cycle of peroxisomal β-oxidation of docosahexaenoyl-CoA.

Association with Metabolic Disorders

The accumulation of this compound and its precursors is a direct consequence of enzymatic defects in the peroxisomal β-oxidation pathway. Two primary genetic disorders are directly linked to the impaired processing of this intermediate:

Acyl-CoA Oxidase 1 (ACOX1) Deficiency

ACOX1 deficiency, also known as pseudoneonatal adrenoleukodystrophy, is a rare autosomal recessive disorder caused by mutations in the ACOX1 gene.[1] This enzyme catalyzes the first and rate-limiting step in the β-oxidation of very-long-chain fatty acids.[2] A deficiency in ACOX1 leads to the inability to introduce a double bond between the alpha and beta carbons of docosahexaenoyl-CoA, causing it and other VLCFAs to accumulate.[1][3] While this compound itself would not be directly formed, the precursor substrates for the pathway build up, leading to severe neurological symptoms.[3]

D-Bifunctional Protein (DBP) Deficiency

D-bifunctional protein deficiency is another severe autosomal recessive peroxisomal disorder resulting from mutations in the HSD17B4 gene.[4][5] This enzyme possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, catalyzing the second and third steps of peroxisomal β-oxidation.[6][7] A defect in DBP function directly leads to the accumulation of intermediates such as this compound and its precursor, (3S)-hydroxy-(10Z,13Z,16Z)-docosatrienoyl-CoA.[4] The clinical presentation is often severe, resembling Zellweger syndrome, with profound neurological dysfunction.[6][7]

Zellweger Spectrum Disorders

Both ACOX1 and DBP deficiencies are considered part of the Zellweger spectrum of disorders, a group of conditions caused by defects in peroxisome biogenesis or function.[5] Patients with Zellweger syndrome, the most severe form, have a generalized loss of peroxisome function, leading to a complex array of metabolic abnormalities, including the accumulation of VLCFAs and deficient production of plasmalogens.[8]

Table 1: Biochemical Abnormalities in Peroxisomal β-Oxidation Disorders

MetaboliteACOX1 DeficiencyD-Bifunctional Protein DeficiencyZellweger Syndrome
Very-Long-Chain Fatty Acids (e.g., C26:0) Markedly Increased[3]Markedly Increased[4]Markedly Increased[8]
Docosahexaenoic Acid (DHA) Accumulation of precursor[3]Accumulation of intermediates[4]Deficient synthesis/accumulation[8]
This compound Not directly formedAccumulates Accumulates
Phytanic Acid NormalIncreasedIncreased
Pristanic Acid NormalIncreasedIncreased
Plasmalogens NormalNormalMarkedly Decreased[8]

Experimental Protocols

The analysis of this compound and other acyl-CoA species requires sensitive and specific analytical techniques due to their low abundance and instability.

Quantification of Acyl-CoAs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of acyl-CoAs in biological samples.

Sample Preparation:

  • Tissue Homogenization: Homogenize frozen tissue samples in a suitable buffer (e.g., phosphate (B84403) buffer with antioxidants and internal standards).

  • Protein Precipitation: Precipitate proteins using a cold organic solvent such as acetonitrile (B52724) or methanol (B129727).

  • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to enrich for acyl-CoAs and remove interfering substances. Elute with an appropriate organic solvent mixture.

  • Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters:

  • Chromatography: Reverse-phase chromatography using a C18 column with a gradient elution of ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) in water and an organic solvent like acetonitrile or methanol is commonly employed.[9][10]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is typically used. Quantification is achieved using selected reaction monitoring (SRM) by monitoring specific precursor-to-product ion transitions for each acyl-CoA species and their corresponding internal standards.[5][9]

Diagram 2: Experimental Workflow for Acyl-CoA Analysis

acyl_coa_workflow sample Biological Sample (Tissue, Cells) homogenization Homogenization (with Internal Standards) sample->homogenization precipitation Protein Precipitation (e.g., Acetonitrile) homogenization->precipitation spe Solid-Phase Extraction (C18 cartridge) precipitation->spe reconstitution Evaporation & Reconstitution spe->reconstitution lcms LC-MS/MS Analysis (Reverse Phase, ESI+, SRM) reconstitution->lcms data Data Analysis (Quantification) lcms->data

Caption: A general workflow for the extraction and quantification of acyl-CoAs.

Enzyme Activity Assays

4.2.1. Acyl-CoA Oxidase (ACOX) Activity Assay: ACOX activity can be measured spectrophotometrically by monitoring the production of hydrogen peroxide, a byproduct of the reaction. This is often done using a coupled assay with horseradish peroxidase and a chromogenic substrate.

4.2.2. D-Bifunctional Protein (DBP) Activity Assay: The hydratase and dehydrogenase activities of DBP can be assayed separately.

  • Hydratase Activity: Measured by monitoring the decrease in absorbance at 263 nm due to the hydration of the double bond in an enoyl-CoA substrate.

  • Dehydrogenase Activity: Measured by monitoring the increase in absorbance at 340 nm due to the reduction of NAD+ to NADH in the presence of a 3-hydroxyacyl-CoA substrate.[9]

4.2.3. 3-Oxoacyl-CoA Thiolase Activity Assay: Thiolase activity is typically measured in the direction of acetoacetyl-CoA cleavage. The release of Coenzyme A is monitored by its reaction with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which produces a colored product that can be measured spectrophotometrically at 412 nm.

Signaling Pathways and Pathophysiology

The accumulation of this compound and other VLCFA metabolites in peroxisomal disorders is thought to contribute to cellular dysfunction through several mechanisms:

  • Cellular Toxicity: High levels of free fatty acids and their CoA esters can be toxic to cells, disrupting membrane integrity and function.

  • Oxidative Stress: The first step of peroxisomal β-oxidation, catalyzed by ACOX1, produces hydrogen peroxide (H₂O₂). While peroxisomes contain catalase to detoxify H₂O₂, an imbalance in this process can lead to oxidative stress.

  • Inflammation: The accumulation of VLCFAs can trigger inflammatory responses in the central nervous system, contributing to the demyelination seen in disorders like X-linked adrenoleukodystrophy and other peroxisomal diseases.[3]

  • Disruption of Lipid Homeostasis: The impaired metabolism of VLCFAs affects the synthesis of other important lipids, such as plasmalogens, which are crucial components of cell membranes, particularly in the brain and heart.

Diagram 3: Pathophysiological Consequences of Impaired Peroxisomal β-Oxidation

pathophysiology defect Peroxisomal β-Oxidation Defect (e.g., ACOX1, DBP deficiency) accumulation Accumulation of VLCFAs and This compound defect->accumulation toxicity Cellular Toxicity (Membrane Disruption) accumulation->toxicity inflammation Neuroinflammation (Demyelination) accumulation->inflammation oxidative_stress Oxidative Stress (H2O2 imbalance) accumulation->oxidative_stress lipid_imbalance Altered Lipid Homeostasis (e.g., Decreased Plasmalogens) accumulation->lipid_imbalance phenotype Clinical Phenotype (Neurological Dysfunction, etc.) toxicity->phenotype inflammation->phenotype oxidative_stress->phenotype lipid_imbalance->phenotype

Caption: Proposed mechanisms of cellular damage in peroxisomal β-oxidation disorders.

Conclusion and Future Directions

This compound is a pivotal, yet often overlooked, intermediate in the metabolism of docosahexaenoic acid. Its accumulation serves as a direct biochemical indicator of specific and severe peroxisomal β-oxidation disorders. For researchers and drug development professionals, a deeper understanding of the metabolic fate and pathophysiological consequences of this molecule is essential.

Future research should focus on:

  • Developing robust and sensitive biomarkers: The quantification of this compound and other specific acyl-CoA intermediates in easily accessible biological fluids could significantly improve the diagnosis and monitoring of peroxisomal disorders.

  • Elucidating downstream pathological effects: Further investigation is needed to fully understand how the accumulation of this specific 3-oxoacyl-CoA contributes to cellular toxicity and disease progression.

  • Identifying therapeutic targets: Targeting the enzymes in the peroxisomal β-oxidation pathway or developing strategies to mitigate the toxic effects of accumulated metabolites holds promise for the development of novel therapies for these devastating disorders.

This technical guide provides a foundational understanding of this compound, bridging the gap between basic biochemistry and clinical relevance. The provided experimental frameworks and pathway diagrams are intended to facilitate further research and development in this critical area of metabolic health.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of (10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA is a long-chain fatty acyl-CoA that is a putative intermediate in the beta-oxidation of docosatrienoic acid. The accurate quantification of this and other acyl-CoAs is critical for understanding cellular metabolism, identifying biomarkers for metabolic diseases, and for the development of drugs targeting metabolic pathways.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of acyl-CoAs due to its high sensitivity and selectivity.[3][4]

This document provides a detailed protocol for the quantitative analysis of this compound in biological matrices using LC-MS/MS. The methodology is adapted from established methods for the analysis of long-chain acyl-CoAs and employs a simple sample preparation procedure followed by reverse-phase chromatography and detection by electrospray ionization (ESI) tandem mass spectrometry.[4][5]

Experimental Protocols

Materials and Reagents
  • This compound standard (custom synthesis may be required)

  • Internal Standard (IS): Heptadecanoyl-CoA or another odd-chain acyl-CoA not endogenous to the sample

  • 5-Sulfosalicylic acid (SSA)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Ammonium hydroxide (B78521), LC-MS grade

  • Biological matrix (e.g., cell pellets, tissue homogenates)

Sample Preparation

A protein precipitation method using 5-sulfosalicylic acid (SSA) is utilized for the extraction of acyl-CoAs from biological samples.[5] This method has been shown to provide good recovery for a range of acyl-CoAs.[1]

  • Homogenization: For cultured cells, wash the cell pellet with ice-cold PBS. For tissues, accurately weigh the tissue and homogenize on ice in a suitable buffer.

  • Extraction: Add 200 µL of ice-cold 2.5% (w/v) SSA solution containing the internal standard to the homogenized sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an autosampler vial for immediate LC-MS/MS analysis or store at -80°C.

LC-MS/MS Conditions

The chromatographic separation is performed on a C18 reversed-phase column with a gradient elution. The mass spectrometer is operated in positive electrospray ionization mode with multiple reaction monitoring (MRM) for quantification.[4]

Table 1: LC-MS/MS Parameters

ParameterValue
LC System UHPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium hydroxide in water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions To be determined by infusion of the standard
Collision Energy To be optimized for each transition

Gradient Elution Program:

Time (min)% Mobile Phase B
0.010
2.010
12.090
15.090
15.110
20.010

Data Presentation

Table 2: MRM Transitions and Retention Times (Hypothetical)

Note: The exact m/z values and retention times need to be experimentally determined.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
This compound[M+H]+Fragment 1tbd
[M+H]+Fragment 2tbd
Internal Standard (Heptadecanoyl-CoA)1020.6513.3tbd
Table 3: Calibration Curve Data (Example)
Concentration (nM)Peak Area Ratio (Analyte/IS)
10.05
50.24
100.51
502.55
1005.02
50024.9

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Cell Pellet / Tissue) Homogenization Homogenization Sample->Homogenization Extraction Protein Precipitation & Extraction with SSA + IS Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC UHPLC Separation (C18 Column) Supernatant->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

G FattyAcid Docosatrienoic Acid AcylCoA_Synthetase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthetase DocosatrienoylCoA (10Z,13Z,16Z)-Docosatrienoyl-CoA AcylCoA_Synthetase->DocosatrienoylCoA AcylCoA_Dehydrogenase Acyl-CoA Dehydrogenase DocosatrienoylCoA->AcylCoA_Dehydrogenase EnoylCoA 2,10,13,16-Docosatetraenoyl-CoA AcylCoA_Dehydrogenase->EnoylCoA EnoylCoA_Hydratase Enoyl-CoA Hydratase EnoylCoA->EnoylCoA_Hydratase HydroxyacylCoA 3-Hydroxydocosatrienoyl-CoA EnoylCoA_Hydratase->HydroxyacylCoA HydroxyacylCoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase HydroxyacylCoA->HydroxyacylCoA_Dehydrogenase OxoacylCoA This compound HydroxyacylCoA_Dehydrogenase->OxoacylCoA Thiolase Thiolase OxoacylCoA->Thiolase ShorterAcylCoA C20 Acyl-CoA Thiolase->ShorterAcylCoA AcetylCoA Acetyl-CoA Thiolase->AcetylCoA

Caption: Putative metabolic pathway of this compound in fatty acid beta-oxidation.

References

Application Notes and Protocols for the Synthesis of (10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA Standard for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA is a polyunsaturated very-long-chain 3-oxo-fatty acyl-CoA. Such molecules are key metabolic intermediates in the peroxisomal β-oxidation and biosynthesis of complex lipids. The availability of a high-purity standard of this compound is crucial for a variety of research applications, including enzyme kinetics, the study of metabolic pathways, and as an analytical standard for mass spectrometry-based metabolomics. This document provides a detailed guide for the chemo-enzymatic synthesis, purification, and characterization of this compound, as well as its application in research.

Chemo-Enzymatic Synthesis of this compound

The synthesis is a two-stage process:

  • Chemical Synthesis of the precursor fatty acid, (10Z,13Z,16Z)-3-oxodocosatrienoic acid.

  • Enzymatic Ligation of the synthesized acid to Coenzyme A.

Stage 1: Chemical Synthesis of (10Z,13Z,16Z)-3-oxodocosatrienoic Acid

The synthesis of the precursor acid can be adapted from established methods for the synthesis of polyunsaturated fatty acids and 3-keto acids. A potential synthetic route is outlined below, starting from commercially available materials.

Experimental Protocol:

  • Synthesis of (8Z,11Z,14Z)-eicosatrienoyl chloride:

    • Start with commercially available (8Z,11Z,14Z)-eicosatrienoic acid.

    • Convert the carboxylic acid to the corresponding acid chloride using a standard reagent like oxalyl chloride or thionyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF.

    • Purify the resulting acid chloride by vacuum distillation or by removing the solvent and excess reagent under reduced pressure.

  • Malonic Ester Synthesis for Chain Elongation:

    • React the (8Z,11Z,14Z)-eicosatrienoyl chloride with the magnesium salt of ethyl malonate. This reaction will form a β-keto ester.

    • Hydrolyze the resulting ester and decarboxylate the intermediate to yield the 3-keto acid, (10Z,13Z,16Z)-3-oxodocosatrienoic acid.

Expected Yield: The overall yield for this multi-step chemical synthesis is expected to be in the range of 30-40%, based on yields for similar syntheses of polyunsaturated fatty acids.

Stage 2: Enzymatic Ligation to Coenzyme A

The final step involves the ATP-dependent ligation of the synthesized 3-oxo-acid to Coenzyme A using a broad-specificity acyl-CoA synthetase.

Experimental Protocol:

  • Reaction Setup:

    • In a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5), combine (10Z,13Z,16Z)-3-oxodocosatrienoic acid, Coenzyme A (lithium salt), ATP, and magnesium chloride.

    • Initiate the reaction by adding a suitable long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or a commercially available recombinant enzyme).

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature (typically 30-37 °C) for several hours.

    • Monitor the reaction progress by HPLC to observe the formation of the acyl-CoA product and the consumption of the free acid and CoA.

  • Reaction Quenching:

    • Stop the reaction by adding an acid (e.g., perchloric acid) to precipitate the enzyme.

Expected Yield: Enzymatic ligation reactions of this type can achieve high conversion rates, often exceeding 80-90%.

Purification of this compound

The synthesized acyl-CoA must be purified to remove unreacted starting materials, enzyme, and byproducts. Solid-phase extraction (SPE) is a highly effective method for this purpose.[1]

Experimental Protocol: Solid-Phase Extraction

  • Column Conditioning:

    • Use a C18 SPE cartridge.

    • Condition the cartridge by sequentially washing with methanol (B129727), water, and then the equilibration buffer (e.g., 50 mM potassium phosphate, pH 7.0).

  • Sample Loading:

    • Load the quenched and neutralized reaction mixture onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with the equilibration buffer to remove unbound impurities.

    • Follow with a wash of a low percentage of organic solvent (e.g., 10% acetonitrile (B52724) in water) to remove less hydrophobic impurities.

  • Elution:

    • Elute the this compound with an increasing gradient of an organic solvent like acetonitrile or methanol in water. The target compound is expected to elute at a moderate organic solvent concentration.

  • Solvent Removal:

    • Lyophilize or evaporate the solvent from the collected fractions under reduced pressure to obtain the purified product.

Table 1: Summary of Synthesis and Purification Data

ParameterStage 1: Chemical SynthesisStage 2: Enzymatic LigationPurification (SPE)
Starting Material (8Z,11Z,14Z)-eicosatrienoic acid(10Z,13Z,16Z)-3-oxodocosatrienoic acidCrude Ligation Mixture
Key Reagents Oxalyl chloride, Ethyl malonateCoenzyme A, ATP, Acyl-CoA SynthetaseC18 SPE Cartridge
Expected Yield 30-40%>80%>90% Recovery
Purity after Stage >95% (by GC-MS)Mixture>98% (by HPLC)

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using modern analytical techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for the analysis of acyl-CoAs.

Protocol:

  • Chromatography:

    • Use a C18 reversed-phase column with a gradient elution of acetonitrile in an aqueous buffer containing a weak acid (e.g., formic acid or acetic acid).

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode.

    • For targeted analysis, use multiple reaction monitoring (MRM). The precursor ion will be the [M+H]⁺ ion of this compound.

    • Common product ions for acyl-CoAs result from the fragmentation of the CoA moiety. A characteristic neutral loss of 507 Da is often observed.[2][3][4]

Table 2: Expected LC-MS/MS Parameters

ParameterExpected Value
Precursor Ion [M+H]⁺ Calculated m/z for C43H71N7O18P3S
Product Ion 1 [M+H - 507]⁺
Product Ion 2 m/z corresponding to the phosphopantetheine moiety
Expected Retention Time Dependent on the specific LC conditions
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed structural information. Due to the complexity of the molecule, 2D NMR techniques (COSY, HSQC) may be necessary for full assignment.

Expected ¹H NMR Chemical Shifts (in D₂O):

  • Olefinic protons (-CH=CH-): ~5.3-5.5 ppm (multiplets)

  • Methylene protons adjacent to double bonds (=CH-CH₂-CH=): ~2.8 ppm (multiplet)

  • Methylene protons alpha to the carbonyl (C2-H₂): ~3.5 ppm (singlet or sharp triplet)

  • Protons of the CoA moiety: A complex set of signals between ~2.5 and 8.5 ppm.

Expected ¹³C NMR Chemical Shifts (in D₂O):

  • Carbonyl carbon (C=O): ~200-210 ppm (for the ketone) and ~170-175 ppm (for the thioester)

  • Olefinic carbons (-C=C-): ~125-135 ppm

  • Methylene carbon alpha to the carbonyl (C2): ~50-55 ppm

  • Carbons of the CoA moiety: A complex set of signals across the spectrum.

Application in Research

The synthesized this compound can be used in a variety of research applications.

Enzyme Assays
  • Substrate for 3-ketoacyl-CoA reductases: To study the kinetics and substrate specificity of enzymes involved in fatty acid elongation and β-oxidation.

  • Inhibitor studies: To investigate the regulatory roles of 3-oxoacyl-CoAs on other metabolic enzymes.

Metabolic Studies
  • Tracer experiments: As a stable-isotope labeled standard (if synthesized with labeled precursors) to trace the metabolic fate of very-long-chain fatty acids in cell cultures or in vivo.

  • Standard for metabolomics: As a quantitative standard to accurately measure the endogenous levels of this and related acyl-CoAs in biological samples, which is crucial for understanding metabolic dysregulation in diseases like diabetes and certain cancers.[5]

Signaling Pathway and Experimental Workflow Diagrams

Docosahexaenoic Acid (DHA) Metabolism and Signaling

This compound is a derivative of docosahexaenoic acid (DHA), a critical omega-3 fatty acid. DHA can be metabolized to various bioactive molecules, including docosatrienes like neuroprotectin D1, which have potent signaling functions.[6][7][8][9]

DHA_Metabolism_Signaling DHA Docosahexaenoic Acid (DHA) Free_DHA Free DHA DHA->Free_DHA PLA2 Docosatrienes Docosatrienes (e.g., Neuroprotectin D1) Free_DHA->Docosatrienes LOX GPR110 GPR110 Receptor Docosatrienes->GPR110 Binds to AC Adenylate Cyclase GPR110->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Neuroprotection, Anti-inflammation) CREB->Gene_Expression Regulates

Caption: Signaling pathway of DHA-derived docosatrienes.

Experimental Workflow for Synthesis and Analysis

The overall workflow from synthesis to application of the standard is summarized below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_application Application Start Precursor Fatty Acid ((8Z,11Z,14Z)-eicosatrienoic acid) Chem_Synth Chemical Synthesis (Chain Elongation & Oxidation) Start->Chem_Synth Enz_Ligation Enzymatic Ligation (Acyl-CoA Synthetase) Chem_Synth->Enz_Ligation SPE Solid-Phase Extraction (SPE) Enz_Ligation->SPE Analysis LC-MS/MS & NMR Analysis SPE->Analysis Standard Purified this compound Analysis->Standard Enzyme_Assay Enzyme Kinetics Standard->Enzyme_Assay Metabolomics Metabolomics Standard Standard->Metabolomics

Caption: Experimental workflow for the synthesis and application of the standard.

References

Application Note & Protocol: Extraction of (10Z,13Z,16Z)-3-Oxodocosatrienoyl-CoA from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(10Z,13Z,16Z)-3-Oxodocosatrienoyl-CoA is a long-chain acyl-Coenzyme A (acyl-CoA) thioester, a class of molecules that are critical intermediates in fatty acid metabolism. The accurate and efficient extraction of these molecules from biological tissues is essential for studying their roles in various physiological and pathological processes. This document provides a detailed protocol for the extraction of long-chain acyl-CoAs, including this compound, from tissue samples. The methodology is synthesized from established techniques for long-chain acyl-CoA analysis and is designed to yield samples suitable for downstream analysis by high-performance liquid chromatography (HPLC) or mass spectrometry (MS).

Data Presentation

Tissue TypeAcyl-CoA SpeciesAverage Recovery (%)Concentration (nmol/g wet weight)Reference
Rat HeartVarious polyunsaturated70-80%Not specified[1]
Rat KidneyVarious polyunsaturated70-80%Not specified[1]
Rat MuscleVarious polyunsaturated70-80%Not specified[1]
Rat Liver (Fed)Total long-chainNot specified108 ± 11 (nmol/g protein)[2]
Rat Liver (Fasted)Total long-chainNot specified248 ± 19 (nmol/g protein)[2]
Canine Renal CortexC12:0 to C20:4Not specifiedPredominantly 14:0, 16:1, 16:0, 18:1, 18:2, 20:4[3]
Murine LiverC12:0 to C20:4Not specifiedPredominantly 14:0, 16:1, 16:0, 18:1, 18:2, 20:4, 18:0[3]

Experimental Protocol

This protocol is a composite of several established methods for the extraction of long-chain acyl-CoAs from tissues.[1][2][3][4] It is crucial to perform all steps on ice and with pre-chilled reagents to minimize enzymatic degradation of the target molecules.

Materials and Reagents:

  • Tissue sample (≤ 100 mg)

  • KH2PO4 buffer (100 mM, pH 4.9)

  • 2-Propanol

  • Acetonitrile (ACN)

  • Saturated (NH4)2SO4

  • Methanol (B129727)

  • Chloroform

  • Internal standards (e.g., [13C8]octanoyl-CoA, heptadecanoyl-CoA)

  • Solid-phase extraction (SPE) C18 columns

  • Glass homogenizer

  • Centrifuge (capable of 4°C and >2000 x g)

  • Nitrogen gas stream or vacuum concentrator

Procedure:

  • Tissue Homogenization:

    • Weigh approximately 100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 1.0 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

    • Homogenize the tissue thoroughly on ice.

    • Add 2.0 mL of ice-cold 2-propanol to the homogenate and homogenize again.[1]

  • Liquid-Liquid Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.[5]

    • Vortex the mixture vigorously for 5 minutes.

    • Centrifuge at 2000 x g for 5 minutes at 4°C.

    • Carefully collect the upper aqueous-organic phase containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) for Purification:

    • Condition a C18 SPE column by washing with one column volume of methanol followed by one column volume of water.

    • Dilute the collected supernatant from step 2.5 with 10 mL of 100 mM KH2PO4 buffer (pH 4.9) to reduce the organic solvent concentration.[5]

    • Load the diluted extract onto the conditioned C18 column.

    • Wash the column with two column volumes of 50 mM KH2PO4 buffer (pH 4.9) to remove polar impurities.

    • Elute the acyl-CoAs with 1.5 mL of methanol containing a small amount of acetic acid (e.g., 0.1%).

  • Sample Concentration:

    • Evaporate the eluted solvent to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase for your intended analytical method (e.g., 75 mM KH2PO4, pH 4.9 for HPLC).

  • Analysis:

    • The extracted and purified acyl-CoAs are now ready for analysis by reverse-phase HPLC with UV detection at 260 nm or by LC-MS/MS for more sensitive and specific quantification.[1][2]

Mandatory Visualization

Extraction_Workflow Tissue Tissue Sample (≤ 100mg) Homogenization Homogenization (KH2PO4 buffer, 2-Propanol) Tissue->Homogenization Extraction Liquid-Liquid Extraction (Acetonitrile, (NH4)2SO4) Homogenization->Extraction Centrifugation1 Centrifugation (2000 x g, 5 min, 4°C) Extraction->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant SPE Solid-Phase Extraction (C18) 1. Condition 2. Load 3. Wash 4. Elute Supernatant->SPE Concentration Solvent Evaporation (Nitrogen Stream) SPE->Concentration Reconstitution Reconstitution (Mobile Phase) Concentration->Reconstitution Analysis Analysis (HPLC-UV or LC-MS/MS) Reconstitution->Analysis

Caption: Workflow for the extraction of long-chain acyl-CoAs from tissues.

Signaling Pathways and Logical Relationships

While the extraction protocol itself is a linear workflow, the molecule of interest, this compound, is an intermediate in the beta-oxidation of docosatrienoic acid. The following diagram illustrates its position in this metabolic pathway.

Beta_Oxidation DTA (10Z,13Z,16Z)-Docosatrienoic Acid AcylCoA_Synthetase Acyl-CoA Synthetase DTA->AcylCoA_Synthetase + CoA + ATP DTCoA (10Z,13Z,16Z)-Docosatrienoyl-CoA AcylCoA_Synthetase->DTCoA AcylCoA_Dehydrogenase Acyl-CoA Dehydrogenase DTCoA->AcylCoA_Dehydrogenase - FADH2 TransEnoylCoA trans-Δ2-Enoyl-CoA AcylCoA_Dehydrogenase->TransEnoylCoA EnoylCoA_Hydratase Enoyl-CoA Hydratase HydroxyacylCoA 3-Hydroxyacyl-CoA EnoylCoA_Hydratase->HydroxyacylCoA HydroxyacylCoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase OxoacylCoA This compound (Target Molecule) HydroxyacylCoA_Dehydrogenase->OxoacylCoA Thiolase Thiolase ShorterAcylCoA Shorter Acyl-CoA + Acetyl-CoA Thiolase->ShorterAcylCoA TransEnoylCoA->EnoylCoA_Hydratase + H2O HydroxyacylCoA->HydroxyacylCoA_Dehydrogenase - NADH OxoacylCoA->Thiolase + CoA

Caption: Simplified beta-oxidation pathway showing the formation of the target molecule.

References

Application Notes and Protocols for Cell-Based Assays Involving (10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA is an unsaturated long-chain fatty acyl-coenzyme A (CoA) intermediate.[1] It holds significant biological relevance as a key metabolite in the peroxisomal β-oxidation pathway of docosahexaenoic acid (DHA, C22:6n-3).[2] DHA is a critical omega-3 polyunsaturated fatty acid, abundant in the brain and retina, where it plays vital roles in neuronal signaling and vision.[3][4] The metabolism of DHA and other very long-chain fatty acids occurs primarily in peroxisomes, and dysregulation of this pathway is associated with several metabolic and neurodegenerative disorders.[2][5]

These application notes provide a framework for designing and executing cell-based assays centered on this compound. The protocols described herein are intended to facilitate research into peroxisomal function, screen for therapeutic modulators of fatty acid metabolism, and investigate the cellular effects of specific lipid metabolites.

Application Notes

1. Screening for Modulators of Peroxisomal β-Oxidation Cell-based assays monitoring the levels of this compound can be employed to screen for small molecules or genetic factors that enhance or inhibit peroxisomal β-oxidation. An accumulation of this intermediate following substrate challenge (e.g., with DHA) could indicate inhibition of downstream enzymes like 3-oxoacyl-CoA thiolase. Conversely, a rapid turnover would suggest enhanced pathway activity. Such screens are valuable for identifying potential therapeutics for peroxisomal biogenesis disorders or X-linked adrenoleukodystrophy.[5][6]

2. Investigating Drug-Induced Peroxisomal Toxicity The accumulation of specific acyl-CoA intermediates can serve as a sensitive biomarker for drug-induced organelle dysfunction. Assays designed to quantify this compound can be integrated into preclinical toxicology pipelines to assess whether candidate drugs adversely affect peroxisomal fatty acid metabolism, which could lead to cellular lipotoxicity.

3. Elucidating the Bioactive Roles of DHA Metabolites DHA is a precursor to a wide range of bioactive metabolites, including specialized pro-resolving mediators (SPMs) like resolvins and protectins, which have potent anti-inflammatory effects.[7] By studying the cellular consequences of modulating the concentration of key metabolic intermediates like this compound, researchers can gain deeper insight into the signaling functions of the DHA metabolic network and its role in health and disease.[8]

4. Characterizing Peroxisomal Enzyme Function this compound can be used as a substrate in cell lysate-based or purified enzyme systems to characterize the kinetic properties and substrate specificity of peroxisomal enzymes, particularly the 3-oxoacyl-CoA thiolases (e.g., ACAA1).[2] This is crucial for understanding the molecular basis of fatty acid oxidation disorders caused by specific enzyme deficiencies.

Peroxisomal β-Oxidation Pathway of DHA

The following diagram illustrates the key steps in the peroxisomal β-oxidation of DHA, highlighting the formation of this compound.

DHA_Metabolism cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome ALA α-Linolenic Acid (ALA) C24_6_CoA (C24:6, n-3)-CoA ALA->C24_6_CoA Elongation & Desaturation C24_6_CoA_p (C24:6, n-3)-CoA C24_6_CoA->C24_6_CoA_p Transport DHA_CoA DHA-CoA (C22:6, n-3)-CoA Intermediate_Oxo This compound DHA_CoA->Intermediate_Oxo D-Bifunctional Protein (DBP) Intermediate1 (10Z,13Z,16Z,19Z)-Docosatetraenoyl-CoA + Acetyl-CoA Intermediate_Oxo->Intermediate1 Thiolase (ACAA1) C24_6_CoA_p->DHA_CoA ACOX1

Caption: Peroxisomal β-oxidation of a DHA precursor.

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of this compound in Cultured Cells

This protocol describes a method to quantify changes in the intracellular concentration of this compound in response to a metabolic challenge.

Materials:

  • Cell line (e.g., HepG2 human hepatocytes, or primary human skin fibroblasts)

  • Cell culture medium and supplements

  • Docosahexaenoic acid (DHA), complexed to fatty acid-free BSA

  • Test compound (inhibitor/activator) or vehicle control (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Acyl-CoA Extraction Buffer: Cold Methanol:Water (1:1, v/v) with 5% acetic acid[9]

  • Internal standards (e.g., ¹³C-labeled acyl-CoAs)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[10][11]

Methodology:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat cells with the test compound or vehicle for a specified duration (e.g., 1 hour).

    • Introduce DHA-BSA complex (e.g., 50 µM final concentration) to the medium and incubate for a defined period (e.g., 30 minutes to 4 hours) to stimulate the β-oxidation pathway.

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cell monolayer twice with 2 mL of ice-cold PBS.

    • Immediately add 1 mL of ice-cold Acyl-CoA Extraction Buffer to each well.

    • Scrape the cells and transfer the cell lysate/extraction mixture to a microcentrifuge tube.

    • Add internal standards to each sample for accurate quantification.

    • Vortex vigorously for 1 minute at 4°C.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.[9]

  • Sample Analysis:

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

    • Employ a reverse-phase C18 column for chromatographic separation.[11]

    • Use electrospray ionization (ESI) in positive mode and detect the specific parent/daughter ion transitions for this compound and internal standards using Multiple Reaction Monitoring (MRM).

  • Data Analysis:

    • Calculate the peak area ratios of the analyte to the internal standard.

    • Determine the concentration of the acyl-CoA intermediate by comparing it to a standard curve.

    • Normalize the results to the total protein content of a parallel sample.

Experimental Workflow Diagram

LCMS_Workflow A 1. Cell Culture (e.g., HepG2 cells) B 2. Treatment (DHA ± Test Compound) A->B C 3. Cell Harvest & Lysis (Ice-cold PBS wash) B->C D 4. Acyl-CoA Extraction (Cold Methanol/H2O/Acetic Acid) C->D E 5. Centrifugation (16,000 x g, 10 min, 4°C) D->E F 6. Supernatant Collection E->F G 7. LC-MS/MS Analysis (MRM Mode) F->G H 8. Data Analysis (Quantification & Normalization) G->H

Caption: Workflow for LC-MS/MS-based acyl-CoA analysis.

Protocol 2: Fluorometric High-Throughput Assay for Peroxisomal β-Oxidation Activity

This protocol provides a simplified, high-throughput method to screen for modulators of the overall peroxisomal β-oxidation pathway, suitable for compound library screening. It relies on a coupled enzyme reaction that generates a fluorescent product proportional to the rate of β-oxidation.

Materials:

  • Cell line cultured in 96-well plates

  • Assay Buffer (e.g., Krebs-Ringer Bicarbonate Buffer)

  • Substrate: A suitable fatty acyl-CoA (e.g., Palmitoyl-CoA as a general substrate for β-oxidation)

  • Coupled Enzyme Mix: Contains enzymes that link the production of Acetyl-CoA or NADH from β-oxidation to a fluorogenic reaction. Commercial kits are available for total fatty acyl-CoA measurement and can be adapted.[12]

  • Test compounds dissolved in DMSO

  • Fluorescence plate reader (e.g., Ex/Em = 530/585 nm)[12]

Methodology:

  • Cell Preparation:

    • Seed cells in a 96-well, clear-bottom, black-walled plate and grow to confluency.

    • Wash cells once with Assay Buffer.

  • Compound Treatment:

    • Add test compounds at various concentrations (e.g., 0.1 to 100 µM) to the wells. Include vehicle (DMSO) and positive control (known inhibitor) wells.

    • Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.

  • Permeabilization and Assay Initiation:

    • Gently permeabilize the cells using a mild detergent (e.g., digitonin) to allow substrate entry.

    • Prepare a Master Mix containing the fatty acyl-CoA substrate and the Coupled Enzyme Mix in Assay Buffer.

    • Add the Master Mix to all wells to start the reaction.

  • Signal Detection:

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Normalize the rates to the vehicle control wells to determine the percent inhibition or activation for each test compound.

    • Plot the percent inhibition against compound concentration to determine the IC₅₀ value.

Data Presentation

Table 1: Quantitative Analysis of Acyl-CoA Levels by LC-MS/MS Effect of a hypothetical Thiolase Inhibitor (TI-1) on DHA metabolism in HepG2 cells.

Treatment ConditionThis compound (pmol/mg protein)DHA-CoA (pmol/mg protein)
Vehicle Control15.2 ± 2.1120.5 ± 11.3
TI-1 (10 µM)85.6 ± 9.8115.2 ± 13.5
Data are presented as mean ± SD (n=3).

Table 2: High-Throughput Screening for Peroxisomal β-Oxidation Modulators Results from a fluorometric assay screening a panel of test compounds.

Compound IDConcentration (µM)β-Oxidation Activity (% of Control)
Vehicle-100.0 ± 5.2
Cmpd-A1098.5 ± 6.1
Cmpd-B1012.3 ± 2.5
Cmpd-C10145.8 ± 12.0
Data are presented as mean ± SD (n=3).

References

Application Notes and Protocols for the Analytical Detection of (10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA is a long-chain unsaturated fatty acyl-coenzyme A thioester.[1] Such molecules are typically intermediates in the metabolic pathway of fatty acid β-oxidation.[2][3] The analysis of specific isomers of polyunsaturated fatty acyl-CoAs is crucial for understanding lipid metabolism and its dysregulation in various diseases. The presence of multiple double bonds and the labile 3-oxo functional group presents significant analytical challenges, requiring sensitive and specific methodologies for accurate detection and quantification.

These application notes provide detailed protocols for the extraction, separation, and detection of this compound and its isomers from biological matrices using advanced chromatographic and mass spectrometric techniques.

Principle of Analysis

The core analytical strategy involves the extraction of acyl-CoAs from a biological sample, followed by separation using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). Detection and quantification are achieved using tandem mass spectrometry (MS/MS), which provides high sensitivity and specificity. For the resolution of geometric and positional isomers, specialized chromatographic techniques such as silver ion chromatography may be employed.

Application Note 1: Quantitative Analysis by UHPLC-MS/MS

This protocol details a method for the quantitative analysis of this compound in tissue samples. The method utilizes reversed-phase UHPLC for separation and electrospray ionization tandem mass spectrometry (ESI-MS/MS) for detection.

Experimental Protocol: Sample Preparation and Acyl-CoA Extraction

This protocol is adapted from established methods for tissue acyl-CoA extraction.[4][5][6]

  • Tissue Homogenization:

    • Immediately flash-freeze approximately 50 mg of tissue in liquid nitrogen.

    • Homogenize the frozen tissue in 1.0 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) or 100 mM potassium phosphate (B84403) buffer (pH 7.2).

    • If using TCA, incubate on ice for 15 minutes to precipitate proteins, then centrifuge at 16,000 x g for 10 minutes at 4°C and collect the supernatant.

    • If using phosphate buffer, proceed to the next step.

  • Solvent Extraction:

    • To the homogenate, add 2 mL of 2-propanol followed by 2 mL of acetonitrile (B52724), vortexing thoroughly after each addition.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases and pellet the precipitate.

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) for Cleanup and Concentration:

    • Condition a C18 SPE cartridge by washing with 3 mL of methanol (B129727), followed by equilibration with 3 mL of water containing 0.1% formic acid.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 3 mL of 2% formic acid in water to remove polar impurities.

    • Wash the cartridge with 3 mL of methanol to remove less polar impurities.

    • Elute the acyl-CoAs with 2.5 mL of 2% ammonium (B1175870) hydroxide, followed by a second elution with 2.5 mL of 5% ammonium hydroxide.[4]

    • Dry the combined eluates under a gentle stream of nitrogen gas.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for UHPLC-MS/MS analysis.

Experimental Protocol: UHPLC-MS/MS Analysis

This protocol is based on generalized methods for acyl-CoA analysis.[6][7][8]

  • UHPLC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    10.0 95
    12.0 95
    12.1 5

    | 15.0 | 5 |

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • Analysis Mode:

    • Untargeted Identification: Precursor ion scan for the characteristic fragment of coenzyme A (m/z 766.1).

    • Targeted Quantification: Multiple Reaction Monitoring (MRM). The specific transitions for this compound must be determined empirically using a chemical standard. Based on its molecular formula C43H70N7O18P3S (MW: 1098.04 g/mol ), a hypothetical transition would be:

      • Q1 (Parent Ion): 1097.4 m/z

      • Q3 (Product Ion): 766.1 m/z (Coenzyme A fragment)

Data Presentation: Performance Characteristics

The following table summarizes typical performance characteristics for the analysis of long-chain acyl-CoAs using UHPLC-MS/MS, based on published methods.[7] These values can be used as a benchmark for method development for this compound.

ParameterTypical Value RangeReference
Limit of Detection (LOD)1 - 10 fmol[7]
Limit of Quantitation (LOQ)5 - 50 fmol[7]
Linearity (R²)> 0.99[7]
Recovery85 - 115%[7]

Application Note 2: Separation of Positional and Geometric Isomers

The separation of this compound from its isomers (e.g., other cis/trans configurations or different double bond positions) is critical for specific biological investigations. Standard reversed-phase chromatography may not be sufficient for this purpose.[9] Argentation (silver ion) chromatography, which separates compounds based on the number and geometry of double bonds, is a powerful technique for this application.[10]

Experimental Protocol: Argentation Chromatography-MS

This protocol describes a conceptual approach based on the principles of silver ion chromatography.[10]

  • Column: A commercially available or lab-prepared silver-ion solid-phase extraction column or HPLC column.

  • Mobile Phase: A non-polar mobile phase (e.g., hexane (B92381) or heptane) with a polar modifier (e.g., acetonitrile or isopropanol) containing a silver salt (e.g., silver nitrate (B79036) or silver perchlorate) at a concentration of 5-60 mM. The exact composition and gradient need to be optimized.

  • Sample Preparation: The extracted and dried acyl-CoAs should be reconstituted in a non-polar solvent compatible with the mobile phase. Derivatization to a less polar form (e.g., phenacyl esters) might be necessary.[10]

  • Detection: The eluent can be directly interfaced with a mass spectrometer, potentially requiring post-column addition of a solvent suitable for ESI.

  • Principle of Separation: The silver ions in the stationary or mobile phase form reversible π-complexes with the double bonds of the fatty acyl chain. The strength of this interaction depends on the number, position, and configuration (cis/trans) of the double bonds, allowing for their separation. Generally, cis isomers are retained more strongly than trans isomers.[10]

Visualizations

Signaling Pathway

fatty_acid_beta_oxidation cluster_peroxisome Peroxisome VLCFA_CoA Very-Long-Chain Fatty Acyl-CoA Enoyl_CoA trans-2-Enoyl-CoA VLCFA_CoA->Enoyl_CoA Acyl-CoA Oxidase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Oxoacyl_CoA This compound Hydroxyacyl_CoA->Oxoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Shorter Acyl-CoA Oxoacyl_CoA->Shorter_Acyl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA 3-Ketoacyl-CoA Thiolase

Caption: General pathway of peroxisomal β-oxidation for very-long-chain fatty acids.

Experimental Workflow

experimental_workflow sample 1. Tissue Sample Collection (Flash Freeze) homogenize 2. Homogenization (TCA or Buffer) sample->homogenize extract 3. Solvent Extraction (Isopropanol/Acetonitrile) homogenize->extract spe 4. Solid-Phase Extraction (C18 Cleanup) extract->spe reconstitute 5. Reconstitution spe->reconstitute lcms 6. UHPLC-MS/MS Analysis (Reversed-Phase C18) reconstitute->lcms data 7. Data Analysis (Quantification & Identification) lcms->data isomer_separation cluster_isomers Isomer Groups Total_Acyl_CoA Total Acyl-CoA Extract RP_HPLC Reversed-Phase HPLC Total_Acyl_CoA->RP_HPLC Separation by Chain Length & Polarity Ag_HPLC Argentation HPLC Total_Acyl_CoA->Ag_HPLC Separation by Unsaturation Positional Positional Isomers RP_HPLC->Positional Co-elution Likely Geometric Geometric (cis/trans) Isomers RP_HPLC->Geometric Co-elution Likely Ag_HPLC->Geometric Resolution Achieved

References

Application Notes and Protocols for the Chromatographic Separation of Long-Chain Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain fatty acyl-CoAs (LC-CoAs) are pivotal intermediates in cellular metabolism, playing critical roles in energy production through β-oxidation, lipid biosynthesis, and cellular signaling. The accurate quantification and profiling of LC-CoAs are essential for understanding various physiological and pathological processes, including metabolic disorders like diabetes and obesity, as well as for the development of therapeutic interventions. This document provides detailed application notes and protocols for the robust and sensitive analysis of LC-CoAs using modern chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).

I. Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of five key long-chain fatty acyl-CoAs.[1][2][3] This data is crucial for assessing the reliability and suitability of the method for specific research applications.

Table 1: Accuracy of the LC-MS/MS Method [1][2][3]

AnalyteConcentration (pmol)Measured Concentration (pmol)Accuracy (%)
Palmitoyl-CoA (C16:0)109.898.0
5052.1104.2
100101.5101.5
Palmitoleoyl-CoA (C16:1)1010.5105.0
5048.997.8
10094.894.8
Stearoyl-CoA (C18:0)1011.1110.8
5051.5103.0
10099.299.2
Oleoyl-CoA (C18:1)109.999.0
5049.599.0
100103.4103.4
Linoleoyl-CoA (C18:2)1010.2102.0
5053.0106.0
10097.597.5

Table 2: Precision of the LC-MS/MS Method [1][2][3]

AnalyteIntra-run Precision (% RSD, n=6)Inter-run Precision (% RSD, n=6)
Palmitoyl-CoA (C16:0)2.15.8
Palmitoleoyl-CoA (C16:1)1.22.6
Stearoyl-CoA (C18:0)4.412.2
Oleoyl-CoA (C18:1)3.58.9
Linoleoyl-CoA (C18:2)2.87.4

II. Experimental Protocols

This section details the methodologies for the extraction and chromatographic analysis of long-chain fatty acyl-CoAs from biological samples.

Protocol 1: Sample Preparation - Solid-Phase Extraction (SPE)

This protocol provides a method for extracting and purifying LC-CoAs from tissue samples, yielding a cleaner extract and minimizing matrix effects in subsequent LC-MS/MS analysis.[4]

Materials:

  • Frozen tissue powder or cell pellets

  • Ice-cold homogenization buffer (e.g., 0.1 M potassium phosphate, pH 6.7)

  • Acetonitrile/Isopropanol mixture

  • C18 SPE cartridges

  • Methanol (B129727)

  • Organic solvent for elution (e.g., methanol or acetonitrile)

  • Nitrogen gas stream or vacuum concentrator

  • Reconstitution solvent (e.g., 50% methanol in water)

Procedure:

  • Sample Homogenization: Homogenize the frozen tissue powder or cell pellet in the ice-cold homogenization buffer mixed with an organic solvent like acetonitrile/isopropanol.

  • SPE Column Conditioning: Condition a C18 SPE cartridge by washing it with methanol, followed by equilibration with the sample homogenization buffer.

  • Sample Loading: Load the sample homogenate onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a high-aqueous buffer followed by a lower percentage of organic solvent to remove interfering substances.

  • Elution: Elute the fatty acyl-CoAs from the cartridge using a high percentage of an organic solvent such as methanol or acetonitrile.

  • Solvent Evaporation: Dry the eluate under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water.

Protocol 2: Chromatographic Separation and Detection - LC-MS/MS

This protocol describes a robust method for the separation and quantification of LC-CoAs using a reversed-phase HPLC system coupled to a triple quadrupole mass spectrometer.[1][2]

Instrumentation:

  • HPLC system capable of binary gradient elution

  • Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Mobile Phase A: Ammonium hydroxide (B78521) in water (pH 10.5)

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from a low to a high percentage of acetonitrile. A typical gradient might start at 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 35-45 °C

  • Injection Volume: 5-10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Key Transitions: Monitor for the specific precursor-to-product ion transitions for each LC-CoA of interest. A neutral loss scan of 507 Da can also be used for profiling complex mixtures of LC-CoAs.[1][3]

III. Visualizations

Signaling Pathway: Mitochondrial Beta-Oxidation of Long-Chain Fatty Acyl-CoAs

Long-chain fatty acyl-CoAs are transported into the mitochondrial matrix via the carnitine shuttle. Inside the mitochondria, they undergo a cyclic series of four reactions known as β-oxidation, which sequentially shortens the fatty acyl chain by two carbons, releasing acetyl-CoA in each cycle. The acetyl-CoA then enters the citric acid cycle for complete oxidation and energy production.

Beta_Oxidation_Pathway cluster_cytosol Cytosol cluster_matrix Mitochondrial Matrix Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase LC-CoA_cytosol Long-Chain Fatty Acyl-CoA Acyl-CoA Synthetase->LC-CoA_cytosol CPT1 CPT1 LC-CoA_cytosol->CPT1 Carnitine CAT CAT CPT1->CAT Acylcarnitine CPT2 CPT2 CAT->CPT2 LC-CoA_matrix Long-Chain Fatty Acyl-CoA CPT2->LC-CoA_matrix CoA Beta_Oxidation β-Oxidation Cycle LC-CoA_matrix->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle Citric Acid Cycle Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial beta-oxidation pathway of long-chain fatty acyl-CoAs.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of long-chain fatty acyl-CoAs from biological samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue Biological Sample (Tissue/Cells) Homogenization Homogenization Tissue->Homogenization Extraction Solid-Phase Extraction (SPE) Homogenization->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (Reversed-Phase) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: General experimental workflow for LC-CoA analysis.

References

Application Notes and Protocols for the Development of a Biomarker Assay for (10Z,13Z,16Z)-3-Oxodocosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA is a very-long-chain unsaturated fatty acyl-CoA. While specific research on this molecule is limited, its precursor, docosatrienoic acid (DTA), has been noted for its potential anti-inflammatory and antitumor properties. The quantification of specific acyl-CoA species is crucial for understanding metabolic pathways and identifying potential biomarkers for various diseases. Altered levels of acyl-CoAs have been linked to metabolic disorders such as obesity, diabetes, and cancer. This document provides a comprehensive guide to developing a robust and sensitive biomarker assay for this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly specific and sensitive analytical technique.

Biochemical Background

This compound is an intermediate in the metabolic pathway of docosatrienoic acid (DTA, 22:3n-3), an omega-3 very-long-chain polyunsaturated fatty acid.[1] The biosynthesis of DTA occurs through the elongation and desaturation of shorter-chain fatty acids like α-linolenic acid (ALA) and linoleic acid (LA).[1] Very-long-chain polyunsaturated fatty acids are essential components of cell membranes and are precursors to bioactive signaling molecules.[1] The corresponding acyl-CoA thioesters are key intermediates in fatty acid metabolism, including β-oxidation and lipid synthesis.

Potential Clinical Significance

The biological functions of DTA, the precursor to the target analyte, are an active area of research. Studies have suggested that DTA may have anti-inflammatory and anti-tumor properties.[1] Furthermore, docosatrienoic acid has been shown to inhibit melanogenesis, suggesting its potential role in skin pigmentation disorders.[2] Given these potential biological activities, the quantification of this compound could serve as a valuable biomarker in studies related to inflammation, cancer, and dermatology.

Assay Principle

The recommended method for the quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the accurate measurement of the analyte in complex biological matrices. The workflow involves the extraction of the analyte from the biological sample, separation from other matrix components using liquid chromatography, and detection and quantification using a tandem mass spectrometer.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), Isopropanol (IPA), Water (LC-MS grade)

  • Reagents: Formic acid, Ammonium (B1175870) hydroxide, Acetic acid

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., ¹³C-labeled) is ideal. If unavailable, a structurally similar odd-chain or polyunsaturated acyl-CoA (e.g., C17:0-CoA, C19:0-CoA, or another C22 polyunsaturated acyl-CoA not present in the sample) can be used.

  • Solid Phase Extraction (SPE) Cartridges: C18 or a mixed-mode anion exchange cartridge.

  • Biological Matrix: Plasma, serum, tissue homogenate, or cell lysates.

Sample Preparation

The following protocol is a general guideline and may require optimization based on the specific biological matrix.

4.2.1. Protein Precipitation and Liquid-Liquid Extraction (for Plasma/Serum)

  • Thaw frozen plasma or serum samples on ice.

  • To 100 µL of sample, add 10 µL of the internal standard solution.

  • Add 400 µL of a cold (-20°C) extraction solvent mixture of acetonitrile:isopropanol (3:1, v/v).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

4.2.2. Tissue Homogenization and Extraction

  • Weigh approximately 10-50 mg of frozen tissue.

  • Add 500 µL of a cold homogenization buffer (e.g., phosphate-buffered saline).

  • Add 10 µL of the internal standard solution.

  • Homogenize the tissue using a bead beater or a Dounce homogenizer on ice.

  • Perform protein precipitation and extraction as described in section 4.2.1 (steps 3-8), adjusting solvent volumes as needed based on the homogenate volume.

4.2.3. Solid Phase Extraction (SPE) - Optional Cleanup Step

For complex matrices, an additional SPE cleanup step can improve data quality.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the reconstituted sample extract onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elute the analyte with 1 mL of methanol or acetonitrile.

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

LC-MS/MS Analysis

4.3.1. Liquid Chromatography Conditions

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended for the separation of long-chain acyl-CoAs.[3][4]

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium hydroxide. The use of a high pH mobile phase (pH 10.5 with ammonium hydroxide) can improve peak shape for acyl-CoAs.[3][4]

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid or 10 mM ammonium hydroxide.

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration. A suggested gradient is provided in the table below.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 - 50 °C.

  • Injection Volume: 5 - 10 µL.

4.3.2. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode. Positive mode is often preferred for acyl-CoAs.[3][4]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific precursor and product ions for this compound and the internal standard need to be determined by direct infusion of the analytical standards. A characteristic neutral loss of 507 Da, corresponding to the loss of the 3'-phosphoadenosine diphosphate (B83284) moiety, is commonly observed for acyl-CoAs and can be used for screening.[3][4]

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized to achieve the best signal intensity.

Data Presentation

Quantitative data should be summarized in clear and structured tables.

Parameter Value
Linear Range e.g., 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) e.g., 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect To be determined
Extraction Recovery > 80%

This table presents hypothetical performance characteristics of a validated assay. Actual values must be determined experimentally.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Plasma, Tissue, Cells) add_is Add Internal Standard sample->add_is extract Protein Precipitation & Liquid-Liquid Extraction add_is->extract cleanup SPE Cleanup (Optional) extract->cleanup reconstitute Dry & Reconstitute cleanup->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Experimental workflow for the quantification of this compound.

Biosynthetic Pathway of Docosatrienoic Acid (DTA)

metabolic_pathway cluster_elongation Elongation cluster_desaturation Desaturation ala α-Linolenic Acid (ALA, 18:3n-3) elongase1 Elongase ala->elongase1 la Linoleic Acid (LA, 18:2n-6) la->elongase1 desaturase ω3 Desaturase la->desaturase eta Eicosatrienoic Acid (ETA, 20:3n-3) elongase2 Elongase eta->elongase2 eda Eicosadienoic Acid (EDA, 20:2n-6) dta Docosatrienoic Acid (DTA, 22:3n-3) target This compound dta->target Acyl-CoA Synthetase elongase1->eta elongase1->eda elongase2->dta desaturase->ala

Caption: Biosynthesis of docosatrienoic acid (DTA) and its conversion to the target acyl-CoA.

Putative Signaling Roles of DTA and its Derivatives

signaling_pathway cluster_inflammation Inflammatory Response cluster_melanogenesis Melanogenesis dta Docosatrienoic Acid (DTA) or its CoA derivative inflammatory_mediators Pro-inflammatory Mediators (e.g., COX, LOX) dta->inflammatory_mediators mitf MITF dta->mitf inflammation Inflammation inflammatory_mediators->inflammation tyrosinase Tyrosinase mitf->tyrosinase melanin Melanin Production tyrosinase->melanin

Caption: Putative signaling roles of DTA and its derivatives in inflammation and melanogenesis.

References

Application Notes and Protocols for (10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA is a long-chain polyunsaturated 3-oxo-fatty acyl-coenzyme A. While specific research applications for this exact molecule are not widely documented, its structure suggests a role as an intermediate in fatty acid metabolism and potentially in cellular signaling pathways. Long-chain acyl-CoAs are crucial molecules in various cellular processes, including energy metabolism, lipid synthesis, and gene regulation. 3-oxoacyl-CoAs are key intermediates in both fatty acid beta-oxidation and biosynthesis.

These application notes provide a framework for researchers to investigate the biological functions of this compound. The protocols outlined below are generalized from established methods for studying similar long-chain fatty acyl-CoAs and can be adapted for this specific molecule.

Commercial Sources

This compound is a specialized biochemical available from a limited number of suppliers for research purposes. Researchers should inquire with the following vendors for availability and product specifications.

Table 1: Commercial Supplier Information

SupplierProduct NameCatalog NumberPurity
Alfa ChemistryThis compoundVariesResearch Grade
MedChemExpressThis compoundHY-CE00021>98% (or as specified)

Note: Availability and specifications are subject to change. Please consult the vendor's website for the most current information.

Potential Research Applications

Based on the known functions of structurally related molecules, this compound can be utilized in the following research areas:

  • Enzyme Substrate Specificity Studies: To investigate the substrate specificity of enzymes involved in fatty acid metabolism, such as 3-ketoacyl-CoA thiolases, 3-hydroxyacyl-CoA dehydrogenases, and acyl-CoA thioesterases.[1][2]

  • Inhibitor Screening: As a substrate in high-throughput screening assays to identify inhibitors of enzymes involved in long-chain fatty acid metabolism.

  • Metabolic Pathway Elucidation: As a standard for mass spectrometry-based metabolomics studies to trace the flux of docosatrienoic acid through beta-oxidation or other metabolic pathways.

  • Cellular Signaling Research: To explore its potential role as a signaling molecule affecting transcription factors, ion channels, or other cellular processes that are known to be regulated by long-chain fatty acyl-CoAs.[3][4][5]

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound from Biological Samples by LC-MS/MS

This protocol describes a general method for the extraction and quantification of long-chain acyl-CoAs from tissues or cells.[6][7][8][9]

Materials:

  • Frozen tissue or cell pellets

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

  • Internal Standard (e.g., C17:0-CoA)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297)

  • C18 solid-phase extraction (SPE) cartridges

  • UHPLC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Homogenization: Homogenize frozen tissue (~50 mg) or cell pellet in 1 mL of ice-cold 10% TCA. Add a known amount of internal standard.

  • Precipitation: Incubate on ice for 15 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the supernatant from the centrifugation step onto the cartridge.

    • Wash the cartridge with 3 mL of water, followed by 3 mL of 25% methanol in water.

    • Elute the acyl-CoAs with 2 mL of methanol containing 10 mM ammonium acetate.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen. Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound will need to be determined empirically.

Data Presentation:

Table 2: Hypothetical LC-MS/MS Quantification of this compound in Different Tissues

Tissue SampleConcentration (pmol/mg tissue)Standard Deviation
Liver1.250.15
Heart0.890.09
Brain0.320.04

Experimental Workflow for Acyl-CoA Extraction and Analysis

G cluster_extraction Sample Extraction cluster_spe Solid-Phase Extraction cluster_analysis Analysis Tissue Tissue/Cell Sample Homogenize Homogenization with TCA and Internal Standard Tissue->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE C18 SPE Purification Supernatant->SPE Elute Elution SPE->Elute Dry Drying Elute->Dry Reconstitute Reconstitution Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Quantification LCMS->Data

Caption: Workflow for the extraction and quantification of acyl-CoAs.

Protocol 2: In Vitro Enzyme Assay for 3-Ketoacyl-CoA Thiolase Activity

This protocol describes a spectrophotometric assay to measure the activity of 3-ketoacyl-CoA thiolase using this compound as a substrate. The assay measures the decrease in absorbance at 303 nm due to the cleavage of the 3-oxoacyl-CoA.

Materials:

  • Purified 3-ketoacyl-CoA thiolase enzyme

  • This compound substrate

  • Coenzyme A (CoA)

  • Potassium phosphate (B84403) buffer (pH 8.0)

  • Magnesium chloride (MgCl2)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 303 nm

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate or cuvette, prepare a reaction mixture containing:

    • 100 mM Potassium phosphate buffer (pH 8.0)

    • 50 µM Coenzyme A

    • 10 mM MgCl2

    • Varying concentrations of this compound (e.g., 1-100 µM)

  • Enzyme Addition: Add the purified 3-ketoacyl-CoA thiolase to initiate the reaction. The final enzyme concentration should be optimized for a linear reaction rate.

  • Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 303 nm over time (e.g., every 30 seconds for 5-10 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law. The molar extinction coefficient for the enolate form of 3-oxoacyl-CoA at 303 nm is approximately 16,400 M⁻¹cm⁻¹.

    • Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).

Data Presentation:

Table 3: Hypothetical Kinetic Parameters of 3-Ketoacyl-CoA Thiolase with this compound

SubstrateKm (µM)Vmax (µmol/min/mg)
This compound15.22.5
Palmitoyl-CoA (Reference)25.85.1

Enzymatic Assay Workflow

G cluster_prep Assay Preparation cluster_reaction Reaction cluster_analysis Data Analysis Substrate Prepare Substrate Dilutions (this compound) Mix Mix Substrate and Buffer Substrate->Mix Buffer Prepare Reaction Buffer (Buffer, CoA, MgCl2) Buffer->Mix Enzyme Prepare Enzyme Solution Initiate Initiate with Enzyme Mix->Initiate Measure Measure Absorbance at 303 nm Initiate->Measure Velocity Calculate Initial Velocity Measure->Velocity Kinetics Determine Kinetic Parameters (Km, Vmax) Velocity->Kinetics

Caption: Workflow for the in vitro 3-ketoacyl-CoA thiolase assay.

Signaling Pathway Context

Long-chain acyl-CoAs are key regulatory molecules in cellular metabolism. They can act as allosteric regulators of enzymes and can influence gene expression by modulating the activity of transcription factors. The diagram below illustrates the central role of the acyl-CoA pool in cellular lipid metabolism.

General Cellular Fatty Acyl-CoA Metabolism

G cluster_cytosol Cytosol cluster_synthesis Lipid Synthesis cluster_signaling Signaling cluster_mito Mitochondrion FattyAcid Fatty Acid (e.g., Docosatrienoic Acid) AcylCoA_Synthetase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthetase ATP -> AMP + PPi AcylCoA_Pool (10Z,13Z,16Z)-Docosatrienoyl-CoA AcylCoA_Synthetase->AcylCoA_Pool TAG Triacylglycerols AcylCoA_Pool->TAG PL Phospholipids AcylCoA_Pool->PL Transcription Transcription Factor Regulation AcylCoA_Pool->Transcription BetaOx Beta-Oxidation AcylCoA_Pool->BetaOx CPT1/2 ThreeOxo This compound BetaOx->ThreeOxo AcetylCoA Acetyl-CoA ThreeOxo->AcetylCoA Thiolase TCA TCA Cycle AcetylCoA->TCA

Caption: Overview of fatty acyl-CoA metabolism and signaling.

Conclusion

While direct experimental data for this compound is limited, its structural characteristics point towards important roles in lipid metabolism and cellular regulation. The provided protocols and conceptual frameworks offer a starting point for researchers to design and execute experiments aimed at elucidating the specific functions of this molecule. Such studies will contribute to a deeper understanding of long-chain fatty acid metabolism and its implications in health and disease.

References

Troubleshooting & Optimization

improving stability of (10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of (10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The stability of this compound in solution is primarily compromised by two chemical processes:

  • Hydrolysis: The thioester bond is susceptible to hydrolysis, particularly in aqueous solutions with alkaline or strongly acidic pH. This results in the cleavage of the coenzyme A moiety from the fatty acyl chain.

  • Oxidation: The polyunsaturated fatty acid chain, with its multiple double bonds, is prone to oxidation. This process is often initiated by reactive oxygen species (ROS) and can be accelerated by exposure to air, light, and certain metal ions.

Q2: What are the optimal storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store it as a dry powder or in an anhydrous organic solvent at low temperatures.

Storage ConditionRecommendationRationale
Temperature -80°CMinimizes both enzymatic and chemical degradation rates.
Form Lyophilized powder or dry filmReduces the risk of hydrolysis.
Atmosphere Inert gas (e.g., argon or nitrogen)Prevents oxidation of the polyunsaturated fatty acid chain.
Solvent (if in solution) Anhydrous organic solvents (e.g., ethanol (B145695), methanol, or acetonitrile)Minimizes hydrolysis. Solutions should be stored in glass vials with Teflon-lined caps.

Q3: Which solvents should I use for reconstituting and working with this compound?

A3: For reconstitution of the lyophilized powder, it is advisable to use anhydrous organic solvents such as ethanol, methanol, or acetonitrile (B52724). For aqueous experimental buffers, it is crucial to use freshly prepared, deoxygenated buffers at a neutral or slightly acidic pH (pH 6.0-7.0). Avoid strongly alkaline or acidic conditions to minimize hydrolysis. The addition of a chelating agent like EDTA can help to sequester metal ions that may catalyze oxidation.

Q4: Are there any additives that can improve the stability of this compound in my experiments?

A4: Yes, the addition of antioxidants can significantly reduce the rate of oxidation.

AdditiveRecommended ConcentrationMechanism of Action
Butylated hydroxytoluene (BHT) 10-50 µMScavenges free radicals.
Tocopherol (Vitamin E) 10-50 µMChain-breaking antioxidant that interrupts the propagation of lipid peroxidation.
EDTA 0.1-1 mMChelates metal ions that can catalyze oxidation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no biological activity of the compound Degradation due to improper storage or handling.Verify storage conditions (temperature, atmosphere). Prepare fresh solutions from a new aliquot. Include a positive control in your experiment.
Inconsistent experimental results Variable degradation of the compound between experiments.Standardize solution preparation procedures. Use freshly prepared solutions for each experiment. Minimize the time the compound is in aqueous buffer.
Presence of unexpected peaks in analytical chromatography (e.g., LC-MS) Hydrolysis or oxidation products.Analyze a fresh sample alongside the experimental sample. Use mass spectrometry to identify potential degradation products (e.g., the free fatty acid or oxidized derivatives).
Precipitation of the compound in aqueous buffer Low solubility of the long-chain acyl-CoA.Prepare a concentrated stock solution in an organic solvent and dilute it into the aqueous buffer with vigorous mixing just before use. The use of a carrier protein like fatty acid-free BSA may also improve solubility.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a general method to quantify the degradation of this compound over time using LC-MS/MS.

1. Materials and Reagents:

  • This compound

  • Anhydrous ethanol or methanol

  • Deoxygenated aqueous buffers of different pH values (e.g., pH 5.0, 7.0, 9.0)

  • Internal standard (e.g., a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA)

  • LC-MS grade solvents (acetonitrile, methanol, water, formic acid)

  • 96-well plates or autosampler vials

2. Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in anhydrous ethanol.

  • Incubation:

    • In separate microcentrifuge tubes, dilute the stock solution into the different pH buffers to a final concentration of 10 µg/mL.

    • Incubate the tubes at a controlled temperature (e.g., 4°C, 25°C, and 37°C).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each incubation tube.

    • Immediately quench the degradation by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Preparation for LC-MS/MS:

    • Vortex the quenched samples.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate any proteins or salts.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Use a C18 reverse-phase column for separation.

    • Employ a gradient elution with mobile phases consisting of water and acetonitrile with 0.1% formic acid.

    • Set up the mass spectrometer to monitor the specific parent and fragment ion transitions for this compound and the internal standard in positive ion mode.

  • Data Analysis:

    • Quantify the peak area of this compound relative to the internal standard at each time point.

    • Plot the concentration of the compound versus time for each condition to determine the degradation rate and half-life.

Visualizations

Degradation_Pathway main This compound hydrolysis Hydrolysis (H2O, pH extremes) main->hydrolysis oxidation Oxidation (O2, ROS, metal ions) main->oxidation hydrolyzed_product 3-oxodocosatrienoic acid + Coenzyme A hydrolysis->hydrolyzed_product oxidized_product Oxidized derivatives (e.g., hydroperoxides, epoxides) oxidation->oxidized_product

Caption: Primary degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis stock Prepare Stock Solution (Anhydrous Solvent) incubation Incubate in Aqueous Buffer (Varying pH and Temperature) stock->incubation sampling Time-Point Sampling & Quenching incubation->sampling lcms LC-MS/MS Analysis sampling->lcms data Data Analysis (Degradation Rate & Half-life) lcms->data

Caption: Workflow for assessing the stability of this compound.

Signaling_Context PUFA Polyunsaturated Fatty Acids (e.g., Docosahexaenoic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase PUFA->Acyl_CoA_Synthetase Acyl_CoA (10Z,13Z,16Z)-Docosatrienoyl-CoA Acyl_CoA_Synthetase->Acyl_CoA Beta_Oxidation β-Oxidation Acyl_CoA->Beta_Oxidation Three_Oxo This compound Beta_Oxidation->Three_Oxo Metabolism Further Metabolism (e.g., formation of docosanoids) Three_Oxo->Metabolism Signaling Cellular Signaling (e.g., modulation of inflammation, neuroprotection) Metabolism->Signaling

troubleshooting low recovery of (10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the recovery of (10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

This compound is a polyunsaturated long-chain fatty acyl-coenzyme A.[1] Its structure presents several challenges for efficient extraction. The long acyl chain makes it lipophilic, while the coenzyme A moiety is large and polar. The three double bonds in the cis configuration and the 3-oxo group make the molecule susceptible to oxidation and other chemical degradation, which can lead to low recovery.[2]

Q2: What are the primary causes of low recovery for this compound?

Low recovery of this compound is typically due to a combination of factors:

  • Oxidative Degradation: The polyunsaturated nature of the fatty acid chain makes it highly prone to oxidation when exposed to air, light, or certain metal ions.[2][3]

  • Chemical Instability: The 3-oxoacyl-CoA structure can be susceptible to hydrolysis, especially under suboptimal pH conditions.

  • Incomplete Extraction: The amphipathic nature of the molecule can lead to poor partitioning between aqueous and organic phases during liquid-liquid extraction (LLE) or inefficient binding/elution during solid-phase extraction (SPE).

  • Adsorption to Surfaces: The molecule can adsorb to glass or plastic surfaces, leading to losses during sample handling.

  • Improper Sample Storage: Degradation can occur if samples are not stored at appropriate temperatures (ideally -80°C) or are subjected to multiple freeze-thaw cycles.[4]

Q3: Which extraction method is recommended: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?

Both SPE and LLE can be effective for extracting long-chain acyl-CoAs, and the choice often depends on the sample matrix and downstream analysis.

  • SPE is often preferred for its ability to provide cleaner extracts and higher recovery rates, especially from complex biological matrices.[5] Anion exchange or C18 reversed-phase cartridges are commonly used.[5][6]

  • LLE can also be effective, but optimization of solvents and pH is critical to ensure efficient partitioning of the analyte.[7][8][9]

For complex samples where high purity is required, a combination of LLE followed by SPE is often the most robust approach.

Q4: How can I prevent oxidative degradation during extraction?

To minimize oxidation, consider the following precautions:

  • Work in a Low-Oxygen Environment: If possible, perform extraction steps under an inert gas like nitrogen or argon.

  • Use Antioxidants: Add antioxidants such as butylated hydroxytoluene (BHT) or vitamin E to your extraction solvents.

  • Avoid Exposure to Light: Protect your samples from light by using amber vials or wrapping containers in aluminum foil.

  • Use High-Purity Solvents: Ensure that your solvents are free of peroxides and other oxidizing contaminants.

  • Keep Samples Cold: Perform all extraction steps on ice or at 4°C to reduce the rate of chemical reactions.[4]

Q5: What are the ideal storage conditions for samples and extracts?

For long-term stability, biological samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.[4] Extracts containing this compound should also be stored at -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles.[4]

Troubleshooting Guide: Low Recovery

Use the following guide to diagnose and resolve common issues leading to low recovery of this compound.

Diagram: Troubleshooting Workflow for Low Recovery

TroubleshootingWorkflow start Low Recovery of This compound check_oxidation Are you taking steps to prevent oxidation? start->check_oxidation add_antioxidants Add antioxidants (e.g., BHT). Work under inert gas. Protect from light. check_oxidation->add_antioxidants No check_extraction_method Is your extraction method optimized? check_oxidation->check_extraction_method Yes add_antioxidants->check_extraction_method optimize_spe Optimize SPE: - Check column conditioning. - Adjust wash/elution solvents. check_extraction_method->optimize_spe Using SPE optimize_lle Optimize LLE: - Adjust solvent polarity. - Ensure acidic pH. check_extraction_method->optimize_lle Using LLE check_sample_handling Is sample handling and storage appropriate? optimize_spe->check_sample_handling optimize_lle->check_sample_handling improve_storage Flash-freeze samples in liquid N2. Store at -80°C. Avoid freeze-thaw cycles. check_sample_handling->improve_storage No re_evaluate Re-evaluate Recovery check_sample_handling->re_evaluate Yes improve_storage->re_evaluate

Caption: Troubleshooting workflow for low recovery.

Diagram: Potential Degradation Pathways

DegradationPathways start This compound (Intact Molecule) oxidation Oxidized Products (e.g., hydroperoxides, aldehydes) start->oxidation O2, light, metal ions hydrolysis 3-oxodocosatrienoic Acid + Coenzyme A start->hydrolysis Suboptimal pH (non-acidic) isomerization Isomerized Products (trans isomers) start->isomerization Heat, light

Caption: Potential degradation pathways during extraction.

Quantitative Data Summary

The recovery of long-chain acyl-CoAs is highly dependent on the chosen method and the tissue matrix. Below is a summary of reported recovery rates from various studies to provide a benchmark for your experiments.

Extraction MethodAnalyte TypeTissue/Sample TypeReported Recovery (%)Reference
SPE with Oligonucleotide Column Polyunsaturated Acyl-CoAsRat Heart, Kidney, Muscle70-80%[5]
SPE with Anion Exchange Various Acyl-CoAsRat Liver83-90%[10]
LLE with Hexane/MTBE Unsaturated Long-Chain Fatty AcidsFermentation Medium98-100%[9]
LLE (General) Long-Chain Acyl-CoAsVarious Tissues60-140% (analyte dependent)[10]

Note: The wide range in LLE recovery highlights the method's sensitivity to the specific analyte and matrix.

Experimental Protocols

Below are detailed protocols for both SPE and LLE adapted from established methods for the extraction of long-chain acyl-CoAs.

Protocol 1: Solid-Phase Extraction (SPE) for High Recovery

This protocol is adapted from methods that report high recovery for long-chain acyl-CoAs.[4][5]

  • Homogenization:

    • In a pre-chilled glass homogenizer, add approximately 100 mg of frozen tissue to 2 mL of ice-cold 100 mM potassium phosphate (B84403) (KH2PO4) buffer (pH 4.9) containing an appropriate internal standard.

    • Homogenize thoroughly while keeping the sample on ice.

    • Add 2 mL of isopropanol (B130326) and homogenize again.

    • Add 4 mL of acetonitrile (B52724) (ACN) and 0.25 mL of saturated ammonium (B1175870) sulfate.

    • Vortex for 5 minutes.

  • Extraction:

    • Centrifuge the homogenate at 2,000 x g for 5 minutes at 4°C.

    • Carefully collect the upper organic phase, which contains the acyl-CoAs.

  • SPE Purification (Anion Exchange):

    • Conditioning: Condition a weak anion exchange SPE column by washing with 1-2 column volumes of methanol (B129727), followed by 1-2 column volumes of water, and finally equilibrate with 2-3 column volumes of the extraction buffer (100 mM KH2PO4, pH 4.9).

    • Loading: Dilute the collected supernatant with 10 mL of the extraction buffer and load it onto the conditioned SPE column.

    • Washing: Wash the column with 2-3 column volumes of the extraction buffer to remove neutral and weakly bound impurities. Follow with a wash of 1-2 column volumes of methanol to remove any remaining non-polar impurities.

    • Elution: Elute the acyl-CoAs with 2-3 column volumes of a suitable elution buffer, such as 2% formic acid or 2-5% ammonium hydroxide (B78521) in a methanol/water mixture. The choice of elution solvent may need optimization.

  • Sample Concentration:

    • Dry the eluted sample under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a small volume of a solvent suitable for your downstream analysis (e.g., a methanol/water mixture).

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is a general method for the extraction of long-chain fatty acids and can be adapted for acyl-CoAs.[9]

  • Sample Preparation:

    • To 1 mL of your aqueous sample, add an appropriate internal standard.

  • Extraction:

    • Add 80 µL of 50% sulfuric acid to acidify the sample to a pH below 4. This is crucial for protonating the carboxyl groups and improving extraction efficiency into the organic phase.

    • Add 2 mL of a hexane/methyl tert-butyl ether (MTBE) (1:1, v/v) solvent mixture.

    • Vortex or shake vigorously for 15 minutes.

    • Add a small amount of a salt, such as 0.05 g of NaCl, to increase the ionic strength of the aqueous phase and promote phase separation.

  • Phase Separation:

    • Centrifuge at 2,000 x g for 10 minutes to achieve clear separation of the aqueous and organic layers.

  • Collection and Concentration:

    • Carefully transfer the upper organic layer to a clean tube.

    • Dry the organic extract under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for analysis.

By following these guidelines and protocols, you can enhance the recovery of this compound and obtain more reliable and reproducible results in your research.

References

optimizing LC-MS/MS parameters for (10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of acyl-CoA molecules, with a specific focus on optimizing parameters for compounds like (10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the best ionization mode for analyzing this compound?

A1: Both positive and negative electrospray ionization (ESI) modes can be suitable for acyl-CoA analysis.[1][2] Positive ESI mode is often used for quantification via selective multireaction monitoring (MRM) and is characterized by a common neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety.[2][3][4][5] Negative ESI mode can also provide excellent spectra for long-chain acyl-CoAs.[1] For 3-oxoacyl-CoAs specifically, negative mode can yield a characteristic fragment at m/z 766, which corresponds to the deprotonated coenzyme A resulting from the cleavage of the acyl group.[6]

Recommendation: It is advisable to test both ionization modes during method development to determine which provides the best signal intensity and fragmentation pattern for this compound.

Q2: Which type of liquid chromatography (LC) column is most appropriate for separating long-chain acyl-CoAs?

A2: Reversed-phase chromatography is the most common approach for the separation of long-chain acyl-CoAs. C18 columns are frequently used with high resolution, often at an elevated pH (around 10.5) with an ammonium (B1175870) hydroxide (B78521) and acetonitrile (B52724) gradient.[2] C4 and C8 columns have also been successfully employed.[1] For a broader analysis covering a range of acyl-CoA chain lengths, Hydrophilic Interaction Liquid Chromatography (HILIC) using a zwitterionic column has been shown to be effective in a single analytical run.[7][8]

Q3: What are the typical mobile phases and gradients used for acyl-CoA analysis?

A3: The choice of mobile phase depends on the column and ionization mode. Common mobile phases include:

  • Reversed-Phase: Acetonitrile is a common organic solvent used in a gradient with an aqueous mobile phase.[1][2] To improve peak shape and retention of the polar Coenzyme A moiety, additives are often used. These can include triethylamine (B128534) acetate (B1210297) or ammonium hydroxide.[1][2] The use of ion-pairing reagents should be considered carefully as they can be difficult to remove from the LC system.

  • HILIC: This method also typically employs an acetonitrile gradient.

A typical gradient might start with a low percentage of organic phase, increasing to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.

Q4: How can I prepare my biological samples for acyl-CoA analysis?

A4: A simple and effective method for sample preparation is protein precipitation. This can be achieved by adding an ice-cold solution of 2.5% (w/v) 5-sulfosalicylic acid (containing an internal standard) to the homogenized sample, followed by vigorous vortexing. After centrifugation, the supernatant containing the acyl-CoAs can be directly analyzed. Alternatively, solid-phase extraction (SPE) can be used for sample cleanup and concentration.[2][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary interactions with the column; inappropriate mobile phase pH.Consider using a mobile phase with a higher pH (e.g., with ammonium hydroxide) to suppress the ionization of the phosphate (B84403) groups.[2] Ensure the injection solvent is compatible with the initial mobile phase conditions.
Low Signal Intensity Suboptimal ionization parameters; analyte degradation.Optimize source parameters (e.g., capillary voltage, gas flow, temperature). Test both positive and negative ESI modes.[1][2] Ensure samples are kept cold and analyzed promptly to prevent degradation.
Inconsistent Retention Times Column degradation; unstable mobile phase.Use a guard column to protect the analytical column. Ensure mobile phases are freshly prepared and properly mixed.
High Background Noise Contaminated mobile phase or LC system.Use LC-MS grade solvents and additives.[10] Flush the LC system thoroughly.
No Characteristic Fragments in MS/MS Incorrect collision energy; wrong precursor ion selected.Perform a product ion scan of the target analyte to identify characteristic fragments. Optimize collision energy for each transition.[11] For positive mode, look for the neutral loss of 507 Da.[3][4][5] For 3-oxoacyl-CoAs in negative mode, look for m/z 766.[6]

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of Acyl-CoAs

This protocol is a general guideline and should be optimized for your specific instrument and the target analyte, this compound.

1. Sample Preparation (Protein Precipitation)

  • For cultured cells, wash the cell pellet with ice-cold PBS. For tissues, weigh and homogenize the tissue on ice.[10]

  • Add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid solution containing a suitable internal standard (e.g., Heptadecanoyl-CoA) to the homogenized sample.[10]

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.[10]

  • Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to an autosampler vial for immediate LC-MS/MS analysis.[10]

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 100 x 2.0 mm, 3 µm).[12]

  • Mobile Phase A: Water with 10 mM ammonium hydroxide, pH 10.5.[2]

  • Mobile Phase B: Acetonitrile with 10 mM ammonium hydroxide.[2]

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B

    • 20-25 min: Re-equilibration at 5% B

  • Column Temperature: 40°C.

3. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions:

    • The precursor ion for this compound will need to be determined based on its molecular weight.

    • Positive Mode: Monitor for the neutral loss of 507.[3][4][5]

    • Negative Mode: Monitor for the parent ion and the fragment at m/z 766.[6]

    • Collision energy will need to be optimized for each transition.[11]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Analysis homogenization Sample Homogenization precipitation Protein Precipitation (5-Sulfosalicylic Acid) homogenization->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation Injection ms_ionization Electrospray Ionization (ESI) lc_separation->ms_ionization ms_detection MS/MS Detection (MRM) ms_ionization->ms_detection data_processing Data Processing ms_detection->data_processing quantification Quantification data_processing->quantification

Caption: Workflow for the LC-MS/MS analysis of acyl-CoAs.

troubleshooting_logic start Poor Peak Shape? cause1 Check Mobile Phase pH (Increase to ~10.5) start->cause1 Yes cause2 Verify Injection Solvent (Match to initial conditions) start->cause2 Yes end_node Improved Results start->end_node No low_signal Low Signal? cause1->low_signal cause2->low_signal solution1 Optimize Source Parameters (Voltage, Gas, Temp) low_signal->solution1 Yes solution2 Test Both ESI Modes (Positive and Negative) low_signal->solution2 Yes solution3 Ensure Sample Integrity (Keep cold, analyze promptly) low_signal->solution3 Yes low_signal->end_node No solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting logic for common LC-MS/MS issues.

References

reducing sample matrix effects in (10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing sample matrix effects during the analysis of (10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA and other long-chain acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[1][2] In mass spectrometry, matrix effects primarily occur when matrix components interfere with the ionization of the target analyte.[3]

Q2: What are the common sources of matrix effects in biological samples for acyl-CoA analysis?

A2: In biological matrices such as plasma, serum, or tissue extracts, phospholipids (B1166683) are a primary cause of matrix effects.[1][4] Other sources include salts, proteins, endogenous metabolites, and detergents that might be used during sample preparation.[1][2] These components can co-elute with your target analyte and interfere with its ionization in the mass spectrometer's ion source.[1]

Q3: How can I determine if my analysis is being affected by matrix effects?

A3: There are several methods to assess the presence and severity of matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of your analyte is introduced into the mass spectrometer after the LC column. A blank matrix extract is then injected. Dips or peaks in the analyte's signal indicate regions of ion suppression or enhancement, respectively.[1]

  • Post-Extraction Spiking: This quantitative approach compares the response of an analyte spiked into a blank matrix extract (that has gone through the entire sample preparation process) to the response of the analyte in a clean solvent at the same concentration. The ratio of these responses reveals the degree of signal suppression or enhancement.[1][3]

Q4: How can stable isotope-labeled internal standards (SIL-IS) help mitigate matrix effects?

A4: Stable isotope-labeled internal standards are considered the "gold standard" for compensating for matrix effects.[5] These standards are chemically almost identical to the analyte and will co-elute, experiencing the same ionization suppression or enhancement.[5][6] By adding a known amount of SIL-IS to your samples before preparation, you can use the ratio of the analyte signal to the SIL-IS signal for accurate quantification, as this ratio should remain consistent despite variations in matrix effects.[6][7] For acyl-CoAs, stable isotope labeling can be achieved by growing cells in media containing labeled precursors like [13C3, 15N1]-pantothenate.[8][9][10][11]

Troubleshooting Guide

If you suspect that matrix effects are impacting your this compound analysis, consider the following troubleshooting steps:

Issue: Low or Inconsistent Analyte Signal

Possible CauseRecommended Solution
Ion Suppression The most common form of matrix effect, leading to a reduced signal.[1]
Optimize Sample Preparation: Employ more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[6][12] HybridSPE, which specifically targets phospholipids, can also be highly effective.[1]
Chromatographic Separation: Adjust your LC method to better separate the analyte from co-eluting matrix components. This can involve modifying the mobile phase, changing the gradient, or trying a different column chemistry.[6][13] For acyl-CoAs, reversed-phase chromatography (e.g., C18 column) is common, and using ion-pairing agents or a high pH mobile phase can improve peak shape and resolution.[14]
Sample Dilution: A simple first step is to dilute the sample, which can reduce the concentration of interfering matrix components.[5] However, ensure the analyte concentration remains above the instrument's limit of detection.
Analyte Degradation Acyl-CoAs can be unstable.[15]
Ensure rapid quenching of metabolic activity and keep samples on ice during preparation. Store extracts at -80°C and reconstitute just before analysis.[14]
Poor Recovery The analyte may be lost during sample preparation steps.
Evaluate the recovery of your extraction method by comparing a sample spiked before extraction to one spiked after. If recovery is low, consider alternative extraction solvents or SPE cartridges.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation is critical for minimizing matrix effects. The following table summarizes the general effectiveness of common techniques for removing phospholipids, a major source of interference in lipid analysis.

Sample Preparation MethodEffectiveness in Phospholipid RemovalGeneral ApplicabilityKey Considerations
Protein Precipitation (PPT) LowSimple and fastOften results in significant matrix effects due to residual matrix components.[5][16]
Liquid-Liquid Extraction (LLE) Medium to HighGood for separating lipids from polar molecules.[5]Analyte recovery can be low, especially for more polar analytes.[16]
Solid-Phase Extraction (SPE) HighProvides a cleaner extract than LLE and PPT.[1][5]Requires method development to optimize the sorbent, wash, and elution steps.[1]
HybridSPE-Phospholipid Very High (>99%)Combines the simplicity of PPT with high selectivity for phospholipid removal.[1]May have a higher cost per sample compared to other methods.[1]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking

This protocol allows for the quantification of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Spike the analyte and its internal standard (if used) into the final elution solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma from a control group) through the entire extraction procedure. Spike the analyte and internal standard into the final, clean extract.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix sample before starting the extraction procedure. (This set is used to calculate recovery).[1]

  • Analyze Samples: Inject all three sets of samples into the LC-MS system and record the peak areas.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Protocol 2: General Solid-Phase Extraction (SPE) for Acyl-CoA Cleanup

This is a generalized protocol that should be optimized for your specific analyte and matrix.

  • Conditioning: Activate the SPE sorbent by passing a conditioning solvent (e.g., methanol) through the cartridge.[5]

  • Equilibration: Equilibrate the cartridge with a solvent similar to the sample matrix (e.g., water).[5]

  • Loading: Load the pre-treated sample onto the SPE cartridge.[1]

  • Washing:

    • Wash 1 (Polar Interferences): Wash the sorbent with an acidic aqueous solution (e.g., 0.1% formic acid in water) to remove salts.[1]

    • Wash 2 (Phospholipids): Wash with a moderately non-polar solvent like methanol (B129727) to remove phospholipids.[1]

  • Elution: Elute the target acyl-CoAs with a suitable solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).[1]

  • Dry and Reconstitute: Dry the eluate under a stream of nitrogen and reconstitute in a solvent compatible with your LC-MS method.[17]

Visualizations

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Quench Metabolic Quenching (e.g., Cold Solvent) Sample->Quench Extract Extraction & Cleanup (e.g., SPE, LLE) Quench->Extract Dry Dry & Reconstitute Extract->Dry LC LC Separation (e.g., C18 Column) Dry->LC MS Mass Spectrometry (Detection) LC->MS Data Data Analysis (Quantification) MS->Data

Caption: Experimental workflow for acyl-CoA analysis.

Caption: Troubleshooting flowchart for matrix effects.

References

Technical Support Center: Synthesis of Stereospecifically Pure (10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of stereospecifically pure (10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound?

The synthesis of this complex molecule presents several key challenges:

  • Stereospecificity: Achieving the correct Z configuration at all three double bonds (C10, C13, and C16) is difficult. Standard synthetic methods like the Wittig reaction can often lead to mixtures of E and Z isomers.[1][2]

  • Instability of the Acyl-CoA Moiety: The thioester bond in coenzyme A derivatives is susceptible to hydrolysis, especially under non-optimal pH conditions and elevated temperatures.

  • Oxidation and Isomerization: Polyunsaturated fatty acid (PUFA) chains are prone to oxidation and double bond isomerization, which can be triggered by exposure to air, light, or certain reagents.

  • Purification: The final product is often difficult to separate from starting materials and side products due to its similar polarity and potential for degradation during chromatography.

  • Handling and Storage: The compound's instability requires careful handling and storage conditions to prevent degradation.

Q2: What is the recommended strategy for achieving high Z-selectivity in the double bonds?

For the stereospecific introduction of Z-double bonds, a carefully optimized Wittig reaction is a common approach. However, non-stabilized ylides, which favor the formation of Z-alkenes, can be challenging to handle.[3][4][5]

  • Low-Temperature Reactions: Running the Wittig reaction at low temperatures (e.g., -78 °C) can enhance the kinetic control and favor the formation of the Z-isomer.

  • Salt-Free Conditions: The presence of lithium salts can decrease Z-selectivity. Using sodium- or potassium-based strong bases (e.g., NaHMDS, KHMDS) to generate the ylide can improve the outcome.[3]

  • Choice of Solvent: Aprotic, non-polar solvents are generally preferred.

  • Alternative Methods: For challenging cases, alternative methods like the Still-Gennari olefination or using naturally occurring PUFAs as starting materials to preserve existing Z-bonds can be considered.[1]

Q3: How can I minimize the degradation of the 3-oxoacyl-CoA product during the synthesis and purification?

The 3-oxoacyl-CoA is susceptible to both chemical and enzymatic degradation.

  • pH Control: Maintain a slightly acidic pH (around 4.5-6.0) during aqueous workups and purification to minimize hydrolysis of the thioester.

  • Low Temperatures: Keep the reaction and purification steps at low temperatures (0-4 °C) whenever possible.

  • Inert Atmosphere: Work under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the polyunsaturated chain.

  • Degassed Solvents: Use degassed solvents to remove dissolved oxygen.

  • Antioxidants: Consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) during purification and storage.

Q4: What are the best methods for purifying the final product?

High-performance liquid chromatography (HPLC) is the most effective method for purifying polyunsaturated 3-oxoacyl-CoAs.

  • Reversed-Phase HPLC: A C18 column is typically used with a gradient of an acidic aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, pH 4.5-6.0) and an organic solvent like acetonitrile (B52724) or methanol.

  • Detection: The CoA moiety has a strong UV absorbance at around 260 nm, which is ideal for detection.

  • Sample Handling: Keep the autosampler and fraction collector cooled to prevent degradation.

Troubleshooting Guides

Problem 1: Low Yield of the Final Product
Potential Cause Recommended Solution
Incomplete reaction at one or more steps. Monitor each reaction by TLC or LC-MS to ensure completion before proceeding. Optimize reaction times and temperatures.
Degradation of intermediates or final product. Implement the stability precautions mentioned in the FAQs (pH control, low temperature, inert atmosphere).
Side reactions, such as E/Z isomerization. Re-evaluate the conditions for the Wittig reaction or other olefination steps to improve stereoselectivity.
Loss of product during workup and purification. Minimize the number of purification steps. Use gentle extraction and evaporation techniques. Ensure the pH of aqueous solutions is appropriate.
Problem 2: Poor Stereospecificity (Mixture of E/Z Isomers)
Potential Cause Recommended Solution
Suboptimal Wittig reaction conditions. As detailed in the FAQs, use salt-free conditions, low temperatures, and appropriate solvents.
Isomerization during subsequent reaction steps. Avoid harsh acidic or basic conditions and prolonged exposure to heat or light after the double bonds have been established.
Isomerization during purification. Ensure the HPLC mobile phase is not too acidic or basic. Minimize the time the sample spends on the column.
Problem 3: Product Degradation During Storage
Potential Cause Recommended Solution
Hydrolysis of the thioester bond. Store the lyophilized powder at -80 °C. For solutions, use a slightly acidic buffer and store at -80 °C in small aliquots to avoid freeze-thaw cycles.
Oxidation of the polyunsaturated chain. Store under an inert atmosphere (argon or nitrogen). Add a small amount of an antioxidant like BHT. Protect from light.

Experimental Protocols

Protocol 1: General Chemo-Enzymatic Synthesis of a 3-Oxoacyl-CoA

This protocol outlines a general chemo-enzymatic approach for the synthesis of a long-chain 3-oxoacyl-CoA.

  • Chemical Synthesis of the 3-Oxo Fatty Acid:

    • Synthesize the corresponding (10Z,13Z,16Z)-3-oxodocosatrienoic acid using standard organic chemistry techniques, such as stereoselective Wittig reactions for the introduction of the Z-double bonds, followed by oxidation to introduce the 3-oxo functionality. Protecting groups may be necessary for the carboxyl group during the chain assembly.[6]

  • Enzymatic Acylation to Form the CoA Thioester:

    • Utilize an acyl-CoA synthetase enzyme to couple the synthesized 3-oxo fatty acid to Coenzyme A.

    • Reaction Mixture:

      • (10Z,13Z,16Z)-3-oxodocosatrienoic acid (1 equivalent)

      • Coenzyme A (1.2 equivalents)

      • ATP (2 equivalents)

      • MgCl₂ (5 mM)

      • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

      • Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

    • Procedure:

      • Dissolve the 3-oxo fatty acid in a minimal amount of a suitable organic solvent (e.g., DMSO) and add it to the reaction buffer.

      • Add CoA, ATP, and MgCl₂.

      • Initiate the reaction by adding the acyl-CoA synthetase.

      • Incubate at a controlled temperature (e.g., 30-37 °C) and monitor the reaction progress by HPLC.

      • Quench the reaction by adding an acid (e.g., perchloric acid) to precipitate the enzyme.

      • Centrifuge to remove the precipitated protein and purify the supernatant by HPLC.[7][8]

Protocol 2: HPLC Purification of this compound
  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 50 mM Ammonium Acetate, pH 5.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-35 min: 10% to 90% B

    • 35-40 min: 90% B

    • 40-45 min: 90% to 10% B

    • 45-50 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: 260 nm.

  • Temperature: Column and sample compartments should be kept cool (e.g., 4-10 °C).

Visualizations

experimental_workflow Synthesis Workflow for this compound cluster_synthesis Chemical Synthesis cluster_enzymatic Enzymatic Acylation cluster_purification Purification & Analysis start Precursors wittig Stereoselective Wittig Reactions (Z-selectivity) start->wittig oxidation Chain Elongation & Oxidation wittig->oxidation acid (10Z,13Z,16Z)-3-oxodocosatrienoic acid oxidation->acid acylation Acyl-CoA Synthetase, ATP, CoA acid->acylation raw_product Crude Product Mixture acylation->raw_product hplc Reversed-Phase HPLC raw_product->hplc analysis LC-MS/NMR for Purity & Structure Verification hplc->analysis final_product Pure this compound analysis->final_product

Caption: A high-level workflow for the chemo-enzymatic synthesis of the target molecule.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_solutions Potential Solutions start Low Yield Observed check_reaction Monitor reaction completion (TLC/LC-MS) start->check_reaction check_stability Assess degradation (pH, temp, atmosphere) start->check_stability check_stereochem Analyze for E/Z isomers (NMR/LC-MS) start->check_stereochem check_purification Evaluate purification loss start->check_purification optimize_reaction Optimize reaction conditions check_reaction->optimize_reaction improve_handling Improve stability measures check_stability->improve_handling optimize_wittig Refine olefination step check_stereochem->optimize_wittig optimize_purification Streamline purification check_purification->optimize_purification

Caption: A decision-making diagram for troubleshooting low product yield.

References

Technical Support Center: Enhancing the Sensitivity of (10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the detection sensitivity of (10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive and selective method for quantifying this compound?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for the sensitive and selective quantification of acyl-CoA species, including this compound. This technique provides high specificity through methods like multiple reaction monitoring (MRM), which tracks specific precursor-to-product ion transitions for the target analyte.

Q2: How can I prevent the degradation of my this compound samples?

A2: Acyl-CoAs are prone to hydrolysis, especially in alkaline aqueous solutions. To minimize degradation, it is crucial to keep samples on ice and use acidic extraction conditions. Immediate processing of samples after collection is highly recommended. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C.

Q3: What are the key challenges in achieving sensitive detection of this compound?

A3: The primary challenges include the low endogenous abundance of many acyl-CoA species, their inherent instability, and potential for ion suppression in mass spectrometry due to complex biological matrices. Careful sample preparation and optimized LC-MS/MS parameters are essential to overcome these challenges.

Q4: Are there alternatives to LC-MS/MS for detecting acyl-CoAs?

A4: While LC-MS/MS is the most sensitive method for quantification, other techniques exist. Fluorescently labeled acyl-CoA binding proteins can act as sensors for measuring free acyl-CoA concentrations in vitro. Additionally, genetically encoded fluorescent biosensors are being developed for real-time visualization of acyl-CoAs in living cells, though these are less common for precise quantification in typical experimental setups.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Signal Intensity / Poor Sensitivity Suboptimal Ionization: Inefficient generation of the precursor ion for this compound.Optimize MS source parameters, including spray voltage, gas temperatures, and gas flow rates. Consider using a more sensitive mass spectrometer if available.
Inefficient Fragmentation: Collision energy is not optimized for the specific precursor ion.Perform a compound optimization experiment by infusing a standard of this compound and varying the collision energy to identify the most intense and stable product ions.
Sample Degradation: Hydrolysis of the thioester bond.Ensure samples are always kept cold and are processed quickly. Use an acidic extraction buffer to improve stability.
Poor Peak Shape in Chromatography Inappropriate Column Chemistry: The selected LC column is not providing adequate retention or separation.For acyl-CoAs, C18 columns are commonly used. Experiment with different C18 column chemistries (e.g., end-capped, different pore sizes) to improve peak shape.
Suboptimal Mobile Phase: The mobile phase composition is not ideal for the analyte.Optimize the mobile phase gradient and consider the use of ion-pairing agents to improve retention and peak shape for these anionic molecules.
Inaccurate Quantification Matrix Effects: Co-eluting substances from the sample matrix are suppressing or enhancing the ionization of the analyte.Develop a robust sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances. Utilize a stable isotope-labeled internal standard that co-elutes with the analyte to correct for matrix effects.
Non-Linearity of Calibration Curve: The calibration curve is not linear over the desired concentration range.Construct the calibration curve in a matrix that closely matches the study samples. A weighted linear regression (e.g., 1/x) can improve accuracy at lower concentrations.
Low Sample Recovery Inefficient Extraction: The extraction protocol is not effectively isolating the acyl-CoAs from the sample matrix.Test different extraction solvents and methods. A common approach involves protein precipitation with an organic solvent like acetonitrile (B52724) or methanol, followed by centrifugation.
Loss During SPE: The solid-phase extraction protocol is not optimized for the analyte.If using SPE, ensure the cartridge type and elution method are appropriate for long-chain acyl-CoAs. Test different elution solvents and volumes to maximize recovery.

Experimental Protocols

Protocol 1: Extraction of this compound from Cell Culture
  • Cell Harvesting: Aspirate the cell culture medium. Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lysis and Extraction: Add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Vortexing and Incubation: Vortex the lysate vigorously for 1 minute and incubate on ice for 10 minutes to allow for complete protein precipitation.

  • Clarification: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.

  • Sample Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound
  • Liquid Chromatography:

    • Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Develop a suitable gradient to ensure separation of the analyte from other cellular components.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): Determine the m/z of the protonated molecule ([M+H]^+) for this compound.

    • Product Ion (Q3): Identify a characteristic fragment ion. For acyl-CoAs, a common neutral loss of 507 is often observed.

    • Optimization: Optimize the declustering potential, collision energy, and cell exit potential for the specific MRM transition.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_harvest Cell Harvesting lysis Lysis & Extraction cell_harvest->lysis centrifugation Centrifugation lysis->centrifugation supernatant Supernatant Collection centrifugation->supernatant lc_separation LC Separation supernatant->lc_separation Injection ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for the detection of this compound.

logical_relationship cluster_troubleshooting Troubleshooting Logic cluster_solution Potential Solutions low_signal Low Signal? check_ms Optimize MS Parameters low_signal->check_ms Yes check_sample Check Sample Integrity low_signal->check_sample Yes check_lc Optimize LC Conditions check_ms->check_lc If signal still low tune_instrument Tune Instrument check_ms->tune_instrument new_extraction Use Fresh Extraction check_sample->new_extraction change_column Try Different Column check_lc->change_column

Caption: A logical diagram for troubleshooting low signal intensity issues.

Technical Support Center: High-Throughput Analysis of Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the high-throughput analysis of fatty acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most critical pre-analytical variables to consider for reliable fatty acyl-CoA analysis?

A1: The inherent instability and low abundance of fatty acyl-CoAs make pre-analytical handling critical. Key considerations include:

  • Rapid Quenching: Immediately halt metabolic activity to prevent changes in acyl-CoA levels. This is often achieved by flash-freezing tissue samples in liquid nitrogen or using cold quenching solutions for cell cultures.

  • Cold Temperatures: All extraction and sample preparation steps should be performed on ice or at 4°C to minimize enzymatic degradation.[1]

  • Internal Standards: The use of appropriate internal standards, such as odd-chain or stable isotope-labeled acyl-CoAs (e.g., C17-CoA), is crucial for accurate quantification by correcting for extraction inefficiency and matrix effects.[2][3]

Q2: Which extraction method is best for my samples: solvent precipitation or solid-phase extraction (SPE)?

A2: The choice between solvent precipitation and SPE depends on your specific experimental needs, including sample type, desired purity, and throughput.

  • Solvent Precipitation: This method is rapid and effective for a broad range of acyl-CoAs from cultured cells or tissues.[4] It is generally simpler and faster, making it suitable for high-throughput applications. However, it may result in lower recovery for very long-chain species and can suffer from ion suppression due to co-extracted matrix components.[4]

  • Solid-Phase Extraction (SPE): SPE provides a cleaner extract by reducing matrix effects, which can improve the sensitivity and accuracy of LC-MS/MS analysis.[4] It is particularly beneficial for complex matrices. However, it is a more time-consuming and multi-step process compared to solvent precipitation.

Q3: I am observing poor peak shapes and inconsistent retention times in my LC-MS/MS analysis. What could be the cause?

A3: Poor chromatography can be caused by several factors. Here are some common issues and their solutions:

  • Column Choice: The separation of the wide range of acyl-CoA species, from hydrophilic short-chain to hydrophobic long-chain, can be challenging. A C18 reversed-phase column is commonly used.[4][5] For broader coverage including very polar short-chain acyl-CoAs, a hydrophilic interaction liquid chromatography (HILIC) column may be more suitable.[6][7]

  • Mobile Phase Composition: The use of an ion-pairing reagent in the mobile phase can improve peak shape for these anionic molecules. However, these reagents can be difficult to remove from the LC system.[3] An alternative is to use a mobile phase with a volatile buffer salt like ammonium (B1175870) acetate (B1210297) or a high pH with ammonium hydroxide.[3][4]

  • Sample Reconstitution: The solvent used to reconstitute the dried extract is critical for acyl-CoA stability and chromatographic performance. Common choices include methanol (B129727) or a mixture of methanol and 50 mM ammonium acetate (pH 7).[8]

Q4: My signal intensity is low, and I'm struggling to detect low-abundance acyl-CoAs. How can I improve sensitivity?

A4: Low signal intensity is a common challenge due to the low physiological concentrations of many acyl-CoAs. Consider the following strategies:

  • Optimize Extraction: Ensure your extraction protocol is optimized for your sample type to maximize recovery.

  • Reduce Matrix Effects: As mentioned, SPE can help reduce ion suppression from matrix components.[4]

  • Derivatization: Chemical derivatization can improve the ionization efficiency and chromatographic behavior of acyl-CoAs. For example, phosphate (B84403) methylation can enhance coverage and peak shape.[9]

  • Mass Spectrometry Parameters: Optimize the MS parameters, including ionization source settings and collision energies for your specific instrument. Positive ion mode is often reported to be more sensitive for acyl-CoA analysis.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of Acyl-CoAs Inefficient extraction protocol.Optimize the extraction solvent composition and volume. Ensure rapid and thorough homogenization. For tissues, a second extraction of the pellet may increase yield.[1]
Degradation of acyl-CoAs during sample preparation.Maintain ice-cold conditions throughout the procedure.[1] Minimize the time between extraction and analysis.
High Variability Between Replicates Inconsistent sample handling.Standardize all pre-analytical and analytical procedures. Ensure accurate and consistent addition of internal standards.
Matrix effects in LC-MS/MS.Use a cleaner extraction method like SPE.[4] Utilize matrix-matched calibration curves.[10]
Poor Chromatographic Peak Shape (Tailing, Splitting) Inappropriate column or mobile phase.Use a C18 column for general purpose or a HILIC column for better retention of short-chain species.[5][6][7] Optimize the mobile phase gradient and consider using a volatile buffer.[4]
Sample overload.Dilute the sample before injection.
Inconsistent Retention Times Fluctuation in LC pump pressure.Check for leaks in the LC system and ensure proper pump performance.
Column degradation.Replace the analytical column if it has exceeded its lifetime.
Low Signal-to-Noise Ratio Low abundance of target analytes.Increase the amount of starting material if possible.
Ion suppression from co-eluting matrix components.Improve sample cleanup using SPE.[4] Adjust the chromatographic gradient to separate the analytes from interfering compounds.
Suboptimal mass spectrometer settings.Optimize ionization source parameters and collision energies for each acyl-CoA species.

Quantitative Data

Table 1: Comparative Analysis of Fatty Acyl-CoA Quantification Methods

Methodological ApproachKey StrengthsKey LimitationsTypical RecoveryLimit of Detection (LOD)Reference
Solvent Precipitation (e.g., 80% Methanol) Simple, fast, good recovery for a broad range of acyl-CoAs.May have lower recovery for very long-chain species. Potential for ion suppression.Not explicitly stated, but high MS intensities reported.Not explicitly stated.[4]
Solid-Phase Extraction (SPE) Excellent for sample clean-up, reducing matrix effects. High recovery for a wide range of acyl-CoAs.More time-consuming and complex than solvent precipitation.83-90%Not explicitly stated.[11]
Phosphate Methylation Derivatization Full coverage from free CoA to C25:0-CoA, good peak shape, resolves analyte loss to surfaces.Requires an additional derivatization step in the workflow.Optimized extraction recoveries.4.2 nM (very-long-chain) to 16.9 nM (short-chain).[9]

Table 2: Acyl-CoA Abundance in Mammalian Cell Lines

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
Acetyl-CoA 10.644--
Propionyl-CoA 3.532--
Butyryl-CoA 1.013--
Valeryl-CoA 1.118--
Crotonoyl-CoA 0.032--
HMG-CoA 0.971--
Succinyl-CoA 25.467--
Glutaryl-CoA 0.647--
C14:0-CoA -~2.5~1.5
C16:0-CoA -~12~4
C18:0-CoA -~8~3
C18:1-CoA -~15~5
C18:2-CoA -~3~1
C20:4-CoA -~1~0.5

Data synthesized from literature.[8] Note: "-" indicates data not available.

Experimental Protocols

Protocol 1: Fatty Acyl-CoA Extraction using Solvent Precipitation

This protocol is a rapid and effective method for extracting a broad range of acyl-CoAs from cultured cells or tissues.[4]

Materials:

  • Ice-cold 80% methanol in water

  • Homogenizer

  • Centrifuge capable of 14,000 x g at 4°C

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent (e.g., 50% methanol in water with 10 mM ammonium acetate)

Procedure:

  • Sample Homogenization: Homogenize frozen tissue powder or cell pellets in ice-cold 80% methanol.

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

Protocol 2: Fatty Acyl-CoA Extraction using Solid-Phase Extraction (SPE)

This protocol provides a cleaner extract, which is beneficial for reducing matrix effects in LC-MS/MS analysis.[4]

Materials:

  • Homogenization buffer (e.g., 0.1 M potassium phosphate, pH 6.7, mixed with acetonitrile/isopropanol)

  • C18 SPE cartridge

  • Methanol

  • Elution solvent (e.g., high percentage of methanol or acetonitrile)

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent

Procedure:

  • Sample Preparation: Homogenize the tissue or cell sample in the homogenization buffer.

  • SPE Column Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by equilibration with the homogenization buffer.

  • Sample Loading: Load the sample homogenate onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge to remove interfering substances (e.g., with a high-aqueous buffer followed by a lower percentage of organic solvent).

  • Elution: Elute the fatty acyl-CoAs from the cartridge using the elution solvent.

  • Solvent Evaporation and Reconstitution: Dry the eluate and reconstitute as described in Protocol 1.

Visualizations

experimental_workflow sample Sample Collection (Tissue/Cells) quench Rapid Quenching (Liquid N2 / Cold Methanol) sample->quench homogenize Homogenization (with Internal Standard) quench->homogenize extract Extraction homogenize->extract solvent_precip Solvent Precipitation extract->solvent_precip High-Throughput spe Solid-Phase Extraction (SPE) extract->spe High Purity centrifuge Centrifugation solvent_precip->centrifuge dry Dry Down spe->dry collect_supernatant Collect Supernatant centrifuge->collect_supernatant collect_supernatant->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_analysis Data Analysis lcms->data_analysis

Caption: Experimental workflow for fatty acyl-CoA analysis.

troubleshooting_logic start Poor Analytical Result low_recovery Low Recovery? start->low_recovery high_variability High Variability? start->high_variability bad_chromatography Bad Chromatography? start->bad_chromatography check_extraction Optimize Extraction Protocol low_recovery->check_extraction Yes check_temp Ensure Cold Conditions low_recovery->check_temp Yes check_is Verify Internal Standard Addition high_variability->check_is Yes use_spe Consider SPE for Cleanup high_variability->use_spe Yes check_lc Check LC System (Pump, Leaks) bad_chromatography->check_lc Yes check_column Evaluate Column Performance bad_chromatography->check_column Yes optimize_mobile_phase Optimize Mobile Phase bad_chromatography->optimize_mobile_phase Yes

Caption: Troubleshooting logic for fatty acyl-CoA analysis.

References

preventing degradation of (10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to prevent the degradation of (10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: The degradation of this compound, a polyunsaturated 3-oxoacyl-CoA, is primarily caused by three factors related to its chemical structure:

  • Oxidation: The multiple cis double bonds in the fatty acyl chain are highly susceptible to oxidation by atmospheric oxygen and enzymatic processes.[1][2] This can be exacerbated by exposure to light and the presence of metal ions.[1]

  • Hydrolysis: The thioester bond linking the fatty acid to coenzyme A is prone to both enzymatic and chemical hydrolysis, which can be catalyzed by acidic or basic conditions.[3][4]

  • Enzymatic Degradation: Endogenous enzymes present in biological samples, such as thiolases and hydrolases, can rapidly metabolize the molecule.[4][5] Quenching metabolic activity immediately upon sample collection is crucial.[1]

Q2: How can I prevent oxidative degradation of my sample?

A2: To prevent oxidation, it is critical to minimize the sample's exposure to oxygen and pro-oxidative conditions. Key strategies include:

  • Use of Antioxidants: Add antioxidants such as butylated hydroxytoluene (BHT) to your extraction solvents.[6]

  • Inert Atmosphere: Work under an inert gas like argon or nitrogen whenever possible, especially during evaporation and reconstitution steps.[6]

  • Low Temperatures: Perform all sample preparation steps on ice or at 4°C to reduce the rate of chemical reactions.[1][6]

  • Light Protection: Use amber vials or cover your sample tubes with aluminum foil to protect them from light, which can catalyze photooxidation.[1]

  • Chelating Agents: Include a chelating agent like EDTA in your buffers to sequester metal ions that can promote oxidation.

Q3: What is the best way to prevent enzymatic degradation?

A3: Preventing enzymatic degradation requires immediate inactivation of enzymes within your sample.

  • Rapid Freezing: Flash-freeze tissue or cell samples in liquid nitrogen immediately after collection to halt enzymatic activity.[1]

  • Solvent Extraction: Homogenize the frozen sample directly in a cold extraction solvent (e.g., a methanol:chloroform (B151607) mixture) to precipitate proteins and denature enzymes.[6]

  • Enzyme Inhibitors: For some applications, the inclusion of a cocktail of broad-spectrum enzyme inhibitors may be beneficial, although care must be taken to ensure they do not interfere with downstream analysis.

Q4: My sample recoveries are low. What could be the cause?

A4: Low recovery of acyl-CoAs can be due to degradation or adsorption to surfaces.

  • Degradation: Review your protocol for the potential issues described above (oxidation, hydrolysis, enzymatic activity).

  • Adsorption: The phosphate (B84403) groups on the CoA moiety have a high affinity for glass and metal surfaces, which can lead to sample loss.[7] Using polypropylene (B1209903) tubes and silanized glassware can help mitigate this issue.

  • Extraction Efficiency: Ensure your extraction protocol is optimized for acyl-CoAs. Methods based on mixed-mode solid-phase extraction (SPE) or specific liquid-liquid extraction protocols for polar lipids can improve recovery.[7]

Q5: Can I store my samples? If so, what are the optimal conditions?

A5: Long-term storage of this compound is challenging due to its instability. If necessary, lipid extracts should be stored under an inert atmosphere (argon) at -80°C.[1][8] Avoid multiple freeze-thaw cycles, as this can accelerate degradation.[1] For best results, analyze samples as quickly as possible after extraction.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low signal intensity or absence of target analyte Analyte Degradation - Flash-freeze samples immediately.[1]- Add antioxidants (e.g., BHT) to solvents.[6]- Work under an inert atmosphere (argon/nitrogen).[6]- Perform extractions on ice.[6]- Protect samples from light.[1]
Adsorption to Surfaces - Use polypropylene tubes or silanized glassware.[7]- Consider derivatization of the phosphate group if compatible with your analysis.[7]
Appearance of unexpected peaks in chromatogram Oxidation Products - Implement rigorous antioxidant and anaerobic measures as described above.
Hydrolysis Products - Ensure pH of buffers is neutral and stable.- Minimize exposure to aqueous environments and high temperatures.
Poor reproducibility between replicates Inconsistent Sample Handling - Standardize all sample preparation steps, including timing, temperatures, and volumes.- Ensure complete inactivation of enzymatic activity at the same point for every sample.
Variable Freeze-Thaw Cycles - Aliquot samples before freezing to avoid multiple freeze-thaw cycles.[1]

Experimental Protocols

Protocol: Extraction of this compound from Biological Tissues

This protocol is a general guideline and may require optimization for your specific tissue type and analytical platform.

Materials:

  • LC-MS grade methanol, chloroform, and water

  • Butylated hydroxytoluene (BHT)

  • Argon or nitrogen gas

  • Polypropylene tubes

  • Handheld homogenizer

  • Centrifuge capable of 4°C and >10,000 x g

Procedure:

  • Preparation: Prepare a stock solution of 10 mM BHT in methanol. Prepare the extraction solvent: methanol:chloroform (1:1 v/v) containing 10 µM BHT.[6] Keep all solvents and tubes on ice.

  • Sample Collection: Immediately flash-freeze the collected tissue sample (e.g., 20-50 mg) in liquid nitrogen.

  • Homogenization: Transfer the frozen tissue to a pre-chilled polypropylene tube containing 500 µL of the cold extraction solvent. Homogenize immediately for 2 minutes, keeping the tube on ice.[6] After homogenization, flush the tube with argon gas before capping.

  • Lipid Extraction (Phase 1): Add 300 µL of pure, cold chloroform to the homogenate. Homogenize for another 2 minutes on ice.[6]

  • Phase Separation: Add 200 µL of LC-MS grade water to induce phase separation. Vortex briefly (15-30 seconds).

  • Centrifugation: Centrifuge the sample at 13,000 x g for 15 minutes at 4°C.[6]

  • Collection of Extract: Three phases will be present: an upper aqueous phase, an interphase with precipitated protein, and a lower organic phase. Acyl-CoAs are amphiphilic and may be present in both the upper and lower phases. For comprehensive analysis, it is recommended to collect both phases separately.

  • Drying: Dry the collected phases completely under a gentle stream of argon or nitrogen gas. A vacuum concentrator (SpeedVac) without heat can also be used.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., a methanol-based solvent), preferably containing an antioxidant. Flush with argon, cap tightly, and proceed immediately to analysis.

Visualizations

Potential Degradation Pathways

cluster_main This compound cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_enzymatic Enzymatic Cleavage A This compound B Hydroperoxides, Epoxides, Aldehydes A->B O₂, Light, Metal Ions C 3-Oxodocosatrienoic Acid + Coenzyme A A->C H₂O (Acid/Base), Hydrolases D Acetyl-CoA + Shorter Acyl-CoA A->D Thiolases

Caption: Key degradation pathways for this compound.

Recommended Sample Preparation Workflow

A 1. Sample Collection B 2. Flash Freeze (Liquid N₂) A->B C 3. Homogenize in Cold Solvent (+Antioxidant, e.g., BHT) B->C D 4. Liquid-Liquid Extraction (on ice) C->D E 5. Phase Separation (Centrifuge at 4°C) D->E F 6. Dry Extract (under Argon/N₂) E->F G 7. Reconstitute & Analyze Immediately F->G

Caption: Workflow to minimize degradation during sample preparation.

References

Technical Support Center: Navigating Co-elution in Lipid Metabolite Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges of co-elution in the chromatography of lipid metabolites. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your lipidomics data.

Frequently Asked Questions (FAQs)

Q1: What is peak co-elution in lipid chromatography and why is it problematic?

A: Peak co-elution occurs when two or more distinct lipid metabolites are not adequately separated by the chromatographic system and elute from the column at or near the same time. This results in overlapping chromatographic peaks, which can appear as a single, broader peak or a peak with a shoulder.[1] This phenomenon poses a significant challenge as it compromises both qualitative and quantitative analysis, leading to inaccurate lipid identification and over- or underestimation of their concentrations.

Q2: What are the primary causes of co-elution in lipid analysis?

A: The immense structural diversity of lipids is a major contributor to co-elution. Key causes include:

  • Isomeric and Isobaric Species: Lipids often exist as isomers (same chemical formula, different structure) and isobars (same nominal mass, different elemental composition), which have very similar physicochemical properties, making them difficult to separate by conventional chromatography.

  • Complex Biological Matrices: The sheer number of different lipid species in a biological sample increases the statistical probability of co-elution.

  • Suboptimal Chromatographic Conditions: An inappropriate choice of stationary phase, mobile phase composition, gradient, or temperature can lead to poor separation.[2]

Q3: How can I detect co-elution in my chromatogram?

A: Detecting co-elution can be challenging, but there are several indicators:

  • Asymmetrical Peak Shapes: Look for peak fronting, tailing, or the appearance of shoulders on your peaks.[3]

  • Mass Spectrometry Data: If using a mass spectrometer, examine the mass spectra across a single chromatographic peak. A change in the spectral profile across the peak is a strong indication of co-eluting species.[1]

  • High-Resolution Mass Spectrometry: High-resolution MS can often distinguish between isobaric species that may be co-eluting.

Q4: What is the difference between peak fronting and peak tailing?

A: Both are types of peak asymmetry.

  • Peak Fronting: The front half of the peak is broader than the back half. This is often caused by poor sample solubility in the mobile phase or column overload.[3]

  • Peak Tailing: The back half of the peak is broader than the first half. This can be caused by secondary interactions between the analyte and the stationary phase, or column overload.[4]

Troubleshooting Guides

Problem 1: Poor resolution between lipid classes.

This is a common issue when analyzing complex mixtures containing lipids with different head groups.

Possible Cause Troubleshooting Step Expected Outcome
Inappropriate Chromatography Mode Switch from Reversed-Phase Liquid Chromatography (RPLC) to Hydrophilic Interaction Liquid Chromatography (HILIC). RPLC separates based on hydrophobicity, while HILIC separates based on the polarity of the lipid head group.[5]Improved separation of lipid classes, such as phospholipids (B1166683) from neutral lipids.
Suboptimal Mobile Phase In HILIC, adjust the buffer concentration and pH. Ammonium (B1175870) formate (B1220265) or acetate (B1210297) are common buffers.[6]Enhanced peak shape and resolution between different lipid classes.
Ineffective Gradient Optimize the gradient elution program. A shallower gradient can often improve the separation of closely eluting compounds.[2]Increased separation between lipid classes that were previously co-eluting.
Problem 2: Co-elution of lipid isomers (e.g., positional or geometric isomers).

Separating lipids with the same mass and similar polarity is a significant challenge.

Possible Cause Troubleshooting Step Expected Outcome
Standard RPLC column lacks selectivity Employ a specialized column, such as a silver ion-impregnated column for separating fatty acid methyl esters (FAMEs) based on the number and geometry of double bonds.[5][7]Resolution of cis/trans isomers and isomers with different double bond positions.
Insufficient Chromatographic Efficiency Increase column length or decrease the particle size of the stationary phase to increase the number of theoretical plates.[8]Sharper peaks and improved resolution between closely eluting isomers.
One-Dimensional Chromatography is Insufficient Implement two-dimensional liquid chromatography (2D-LC), for example, by coupling HILIC and RPLC.Significantly increased peak capacity and separation of complex isomeric mixtures.
Co-elution persists despite optimized LC Utilize Supercritical Fluid Chromatography (SFC) or Ion Mobility-Mass Spectrometry (IM-MS). SFC can offer unique selectivity for lipids, while IM-MS separates ions based on their size and shape in the gas phase.[9][10]Resolution of isomers that are inseparable by liquid chromatography alone.

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for Lipid Extraction

This protocol provides a basic framework for extracting lipids from a biological sample prior to chromatographic analysis.[1][10][11]

  • Column Conditioning: Condition a C18 SPE cartridge by washing with 2-3 column volumes of methanol, followed by 2-3 column volumes of water.

  • Sample Loading: Load the pre-treated biological sample (e.g., plasma, tissue homogenate) onto the SPE cartridge at a slow, consistent flow rate.

  • Washing: Wash the cartridge with a polar solvent (e.g., water or a low percentage of organic solvent in water) to remove hydrophilic impurities. Use 2-3 column volumes.

  • Elution: Elute the lipids from the cartridge with a nonpolar solvent (e.g., chloroform/methanol mixture). Collect the eluate.

  • Drying and Reconstitution: Evaporate the solvent from the eluate under a stream of nitrogen. Reconstitute the dried lipid extract in a solvent compatible with your chromatographic system.

Protocol 2: HILIC for Separation of Phospholipid Classes

This protocol outlines a method for separating major phospholipid classes.

  • Column: BEH HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Acetonitrile (B52724)/Acetone (9:1 v/v) with 0.1% formic acid.

  • Mobile Phase B: Chloroform/Methanol/Water (30:50:20 v/v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient:

    • 0-2 min: 0% B

    • 2-8 min: Linear gradient to 100% B

    • 8-12 min: Hold at 100% B

    • 12.1-16 min: Return to 0% B and re-equilibrate.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Detection: Mass Spectrometry (ESI in positive and negative ion modes).

Protocol 3: Silver-Ion HPLC for FAME Isomer Separation

This protocol is for the separation of fatty acid methyl ester (FAME) isomers based on unsaturation.[12]

  • Column: Commercially available silver-ion HPLC column (e.g., Chromspher 5 Lipids).

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane (B92381) or isooctane) and a more polar modifier (e.g., acetonitrile or isopropanol). A typical starting point is 0.1% acetonitrile in hexane, with a gradient increasing the acetonitrile concentration.

  • Flow Rate: 1 mL/min.

  • Column Temperature: 20 °C.

  • Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry with Atmospheric Pressure Chemical Ionization (APCI).

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_assess Assess Peak Characteristics cluster_strategy Select Strategy cluster_actions Implement Actions cluster_evaluate Evaluate Outcome cluster_end End start Peak Co-elution Observed assess_peak Assess Peak Shape and MS Data start->assess_peak strategy Select Troubleshooting Strategy assess_peak->strategy Identify nature of co-eluting species optimize_mp Optimize Mobile Phase (Gradient, pH, Additives) strategy->optimize_mp Minor Overlap change_sp Change Stationary Phase (e.g., RPLC to HILIC, Ag+) strategy->change_sp Different Polarities or Isomer Types optimize_params Optimize Other Parameters (Flow Rate, Temperature) strategy->optimize_params General Poor Peak Shape advanced_tech Consider Advanced Techniques (2D-LC, SFC, IM-MS) strategy->advanced_tech Complex Isomeric Mixtures end_unresolved Further Optimization Needed strategy->end_unresolved evaluate Evaluate Resolution optimize_mp->evaluate change_sp->evaluate optimize_params->evaluate advanced_tech->evaluate evaluate->strategy Unsuccessful end_resolved Co-elution Resolved evaluate->end_resolved Successful

Caption: Troubleshooting decision tree for addressing co-elution.

Lipidomics_Workflow cluster_sample Sample Handling cluster_analysis Chromatographic Analysis cluster_data Data Processing cluster_interpretation Biological Interpretation sample_collection Sample Collection lipid_extraction Lipid Extraction (SPE) sample_collection->lipid_extraction chromatography LC or SFC Separation lipid_extraction->chromatography ms_detection Mass Spectrometry (MS and MS/MS) chromatography->ms_detection data_processing Data Processing (Peak Picking, Alignment) ms_detection->data_processing lipid_id Lipid Identification data_processing->lipid_id quantification Quantification lipid_id->quantification stat_analysis Statistical Analysis quantification->stat_analysis pathway_analysis Pathway Analysis stat_analysis->pathway_analysis Ceramide_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosolic Signaling stress Stress Stimuli (e.g., TNF-α, UV) smase Sphingomyelinase (SMase) stress->smase activates ceramide Ceramide smase->ceramide hydrolyzes Sphingomyelin to sphingomyelin Sphingomyelin sphingomyelin->smase capp Ceramide-Activated Protein Phosphatase (CAPP) ceramide->capp activates jnk JNK/SAPK Pathway ceramide->jnk activates akt Akt/PKB Pathway ceramide->akt inhibits cell_cycle_arrest Cell Cycle Arrest ceramide->cell_cycle_arrest induces apoptosis Apoptosis capp->apoptosis promotes jnk->apoptosis promotes akt->apoptosis inhibits

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA is a polyunsaturated very-long-chain fatty acyl-CoA. While direct experimental data on the specific biological activity of this lipid is limited in publicly available literature, we can infer its potential functions and compare it to related, well-studied lipids based on our understanding of fatty acid metabolism and signaling. This guide provides a comparative overview of the biological activities of relevant lipid classes, detailed experimental protocols to assess these activities, and visualizations of key signaling pathways.

Data Presentation: Comparative Biological Activities

The biological activity of fatty acyl-CoAs is diverse, ranging from metabolic intermediates to signaling molecules that regulate gene expression. Very-long-chain fatty acyl-CoAs (VLCFA-CoAs), including polyunsaturated species, are known to be potent ligands for nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs).[1][2] The CoA thioesters, rather than the free fatty acids, are generally considered the active forms that bind to these receptors with high affinity.[1][2]

Lipid ClassExample LipidsKnown Biological ActivitiesReceptor Affinity (Kd)Reference
Polyunsaturated Very-Long-Chain 3-Oxoacyl-CoAs This compoundHypothesized: Intermediate in the β-oxidation of docosatrienoic acid; Potential PPARα ligand.Not DeterminedN/A
Polyunsaturated Very-Long-Chain Acyl-CoAs Docosahexaenoyl-CoA (DHA-CoA), Arachidonoyl-CoAHigh-affinity ligands for PPARα; Regulation of genes involved in fatty acid oxidation.3-29 nM for various VLCFA-CoAs[1][2]
Saturated Very-Long-Chain Acyl-CoAs Lignoceroyl-CoA (C24:0)PPARα activation; Substrates for peroxisomal β-oxidation.~10 nM[1]
Branched-Chain Fatty Acyl-CoAs Phytanoyl-CoA, Pristanoyl-CoAPotent PPARα ligands.~11 nM[1]
Long-Chain Saturated Fatty Acyl-CoAs Palmitoyl-CoA (C16:0)Substrate for mitochondrial β-oxidation; Allosteric regulator of enzymes.Lower affinity for PPARα compared to VLCFA-CoAs[3]
Polyunsaturated Fatty Acids (Free Acids) Docosahexaenoic Acid (DHA), Arachidonic Acid (AA)Precursors to signaling molecules (e.g., eicosanoids); Activation of nuclear receptors (e.g., RXR).Lower affinity for PPARα compared to their CoA esters. AA Kd ~20 nM[1][4][5]

Signaling Pathways

Very-long-chain fatty acyl-CoAs are key players in cellular signaling, primarily through the activation of nuclear receptors like PPARα. This activation leads to the regulation of genes involved in lipid metabolism.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VLCFA Very-Long-Chain Fatty Acid ACSL Acyl-CoA Synthetase VLCFA->ACSL Activation VLCFA_CoA This compound or other VLCFA-CoA PPARa PPARα VLCFA_CoA->PPARa Ligand Binding (High Affinity) ACSL->VLCFA_CoA PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR Coactivators Coactivators PPRE PPRE (Peroxisome Proliferator Response Element) Coactivators->PPRE PPARa_RXR->Coactivators Recruitment PPARa_RXR->PPRE Binding Target_Genes Target Gene Transcription (e.g., β-oxidation enzymes) PPRE->Target_Genes Activation

Caption: Proposed signaling pathway for this compound via PPARα activation.

Experimental Protocols

To assess the biological activity of this compound and compare it with other lipids, a series of in vitro and cell-based assays can be employed.

PPARα Ligand Binding Assay

This assay determines the affinity of the lipid for the PPARα receptor.

Methodology:

  • Protein Expression and Purification: Express and purify the ligand-binding domain (LBD) of PPARα.

  • Fluorescence Quenching: The intrinsic tryptophan fluorescence of the PPARα-LBD is monitored. The binding of a ligand, such as a fatty acyl-CoA, causes a conformational change in the protein, leading to quenching of the tryptophan fluorescence.

  • Titration: The purified PPARα-LBD is titrated with increasing concentrations of the fatty acyl-CoA of interest.

  • Data Analysis: The change in fluorescence is measured at each concentration, and the data are fitted to a binding isotherm to determine the dissociation constant (Kd), which is a measure of binding affinity.[1]

3-Ketoacyl-CoA Thiolase Activity Assay

This assay measures the enzymatic activity of 3-ketoacyl-CoA thiolase, which is involved in the β-oxidation of fatty acids. The substrate specificity of the enzyme for different fatty acyl-CoAs can be compared.

Methodology:

  • Enzyme Source: Purified 3-ketoacyl-CoA thiolase or cell lysates containing the enzyme can be used.

  • Reaction Mixture: The reaction mixture contains the enzyme, the 3-oxoacyl-CoA substrate (e.g., this compound), and Coenzyme A.

  • Detection: The thiolysis of the 3-oxoacyl-CoA results in the formation of acetyl-CoA and a shortened acyl-CoA. The decrease in the absorbance of the 3-oxoacyl-CoA substrate can be monitored spectrophotometrically at a specific wavelength (e.g., 303 nm).

  • Kinetic Analysis: By measuring the initial reaction rates at various substrate concentrations, kinetic parameters such as Km and Vmax can be determined for different lipid substrates, allowing for a comparison of their suitability as substrates for the enzyme.[6]

Cell-Based Reporter Gene Assay

This assay assesses the ability of the lipid to activate PPARα-mediated gene transcription in a cellular context.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with an expression vector for PPARα and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).

  • Treatment: The transfected cells are treated with various concentrations of the fatty acyl-CoA or the corresponding free fatty acid.

  • Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The fold induction of luciferase activity relative to a vehicle control is calculated. This provides a measure of the transcriptional activation potential of the tested lipid.

cluster_0 Experimental Workflow Step1 1. Co-transfect cells with: - PPARα expression vector - PPRE-luciferase reporter vector Step2 2. Treat cells with: - this compound - Related Lipids (e.g., DHA-CoA) - Vehicle Control Step1->Step2 Step3 3. Incubate for 24-48 hours Step2->Step3 Step4 4. Lyse cells and add luciferase substrate Step3->Step4 Step5 5. Measure luminescence Step4->Step5 Step6 6. Analyze data: - Calculate fold induction - Compare potencies (EC50) Step5->Step6

Caption: Workflow for a PPARα reporter gene assay.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently scarce, its structural similarity to other polyunsaturated very-long-chain fatty acyl-CoAs strongly suggests a role as a signaling molecule, likely through the activation of the nuclear receptor PPARα. The comparative data and experimental protocols provided in this guide offer a framework for researchers to investigate the specific functions of this and other novel lipids. Further studies employing the described methodologies are crucial to fully elucidate the biological significance of this compound and its potential as a therapeutic target.

References

Functional Comparison of (10Z,13Z,16Z)-3-Oxodocosatrienoyl-CoA Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive functional comparison of isomers of (10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA, a key intermediate in the peroxisomal β-oxidation pathway for the synthesis of docosahexaenoic acid (DHA). Given the limited direct comparative data on specific isomers of this molecule, this document focuses on the functional context of the broader enzymatic steps involved, offering an inferential comparison based on the known substrate specificities of the relevant enzymes. Detailed experimental protocols for assessing the activity of these enzymes are also provided to facilitate further research.

Introduction to this compound and its Role in DHA Biosynthesis

This compound is an unsaturated fatty acyl-CoA that serves as a crucial intermediate in the final steps of docosahexaenoic acid (DHA, C22:6n-3) formation. This process, occurring within the peroxisome, involves the retroconversion of tetracosahexaenoic acid (C24:6n-3) to DHA through a cycle of β-oxidation.[1] This pathway is essential for producing DHA, a vital polyunsaturated fatty acid implicated in numerous physiological and pathophysiological processes, including neural development and function.

The conversion of C24:6n-3 to DHA is catalyzed by a series of peroxisomal enzymes. The key enzymes involved in the processing of intermediates like this compound are straight-chain acyl-CoA oxidase (ACOX1), D-bifunctional protein (DBP), and 3-ketoacyl-CoA thiolase.[1]

Functional Comparison of Isomers: An Inferential Approach

Table 1: Inferred Functional Comparison of 3-Oxodocosatrienoyl-CoA Isomers

FeatureThis compoundOther Potential Isomers (e.g., varying double bond positions/geometry)Rationale/Supporting Evidence
Substrate for D-Bifunctional Protein (Hydratase activity) Expected to be a substrate.Likely to be substrates.D-bifunctional protein exhibits broad specificity for a range of enoyl-CoA esters.
Substrate for D-Bifunctional Protein (Dehydrogenase activity) The hydroxylated product is an expected substrate.The corresponding hydroxylated products are likely substrates.The dehydrogenase component of DBP acts on a variety of 3-hydroxyacyl-CoA esters.
Substrate for 3-Ketoacyl-CoA Thiolase Expected to be a substrate.Likely to be substrates.Peroxisomal 3-ketoacyl-CoA thiolases have a broad chain-length specificity for their substrates.[2]
Overall Rate of Peroxisomal β-oxidation Contributes to the overall rate of DHA synthesis.Minor variations in reaction rates are possible depending on the precise isomer structure, but all are expected to be processed.Peroxisomal β-oxidation demonstrates optimal specificity towards long-chain polyunsaturated acyl-CoA esters.

It is important to note that while these enzymes exhibit broad specificity, subtle differences in the kinetics of their interactions with different isomers cannot be ruled out without direct experimental evidence.

Signaling and Metabolic Pathways

The metabolism of this compound is an integral part of the peroxisomal β-oxidation pathway for DHA synthesis.

DHA_Synthesis_Pathway Peroxisomal β-Oxidation in DHA Synthesis cluster_peroxisome Peroxisome C24_6_CoA Tetracosahexaenoyl-CoA (C24:6n-3-CoA) Enoyl_CoA 2-trans-Enoyl-C24:6-CoA C24_6_CoA->Enoyl_CoA ACOX1 Hydroxyacyl_CoA 3-Hydroxyacyl-C24:6-CoA Enoyl_CoA->Hydroxyacyl_CoA DBP (Hydratase) Oxoacyl_CoA This compound Hydroxyacyl_CoA->Oxoacyl_CoA DBP (Dehydrogenase) DHA_CoA Docosahexaenoyl-CoA (DHA-CoA, C22:6n-3-CoA) Oxoacyl_CoA->DHA_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA 3-Ketoacyl-CoA Thiolase caption Figure 1. Peroxisomal β-oxidation pathway for DHA synthesis.

Caption: Peroxisomal β-oxidation pathway for DHA synthesis.

Experimental Protocols

To facilitate the direct functional comparison of this compound isomers, the following detailed experimental protocols for the key enzymes in the pathway are provided.

Acyl-CoA Oxidase (ACOX1) Activity Assay

This assay measures the production of hydrogen peroxide (H₂O₂) resulting from the ACOX1-catalyzed oxidation of the acyl-CoA substrate.

Principle: The H₂O₂ produced is used by horseradish peroxidase (HRP) to oxidize a chromogenic or fluorogenic substrate. The change in absorbance or fluorescence is proportional to the ACOX1 activity.

Materials:

  • Phosphate (B84403) buffer (50 mM, pH 7.4)

  • Acyl-CoA substrate (e.g., this compound isomer)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent or other suitable chromogenic/fluorogenic substrate

  • Enzyme source (e.g., purified ACOX1 or peroxisomal fraction)

  • Microplate reader (absorbance or fluorescence)

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, HRP, and Amplex Red.

  • Add the enzyme source to the reaction mixture and pre-incubate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Immediately monitor the increase in absorbance (at ~570 nm for Amplex Red) or fluorescence (excitation ~530-560 nm, emission ~590 nm) over time.

  • Calculate the rate of reaction from the linear portion of the curve.

  • A standard curve using known concentrations of H₂O₂ should be prepared to quantify the enzyme activity.

ACOX1_Assay_Workflow cluster_workflow ACOX1 Activity Assay A Prepare Reaction Mix (Buffer, HRP, Amplex Red) B Add Enzyme Source (Pre-incubate) A->B C Initiate with Acyl-CoA Substrate B->C D Monitor Signal Change (Absorbance/Fluorescence) C->D E Calculate Reaction Rate D->E caption Figure 2. Workflow for ACOX1 activity assay.

Caption: Workflow for ACOX1 activity assay.

D-Bifunctional Protein (DBP) Activity Assays

DBP has two distinct enzymatic activities: enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase.

Principle: This assay measures the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the enoyl-CoA substrate.

Materials:

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Enoyl-CoA substrate (the product of the ACOX1 reaction)

  • Enzyme source (purified DBP or peroxisomal fraction)

  • UV-transparent microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer.

  • Add the enoyl-CoA substrate to the buffer.

  • Initiate the reaction by adding the enzyme source.

  • Monitor the decrease in absorbance at 263 nm over time.

  • Calculate the enzyme activity based on the molar extinction coefficient of the enoyl-CoA substrate.

Principle: This assay measures the reduction of NAD⁺ to NADH, which is coupled to the oxidation of the 3-hydroxyacyl-CoA substrate. The increase in absorbance at 340 nm due to NADH formation is monitored.[3]

Materials:

  • Tris-HCl buffer (50 mM, pH 9.0)

  • NAD⁺

  • 3-hydroxyacyl-CoA substrate (the product of the hydratase reaction)

  • Enzyme source (purified DBP or peroxisomal fraction)

  • UV-transparent microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer and NAD⁺.

  • Add the enzyme source and pre-incubate.

  • Initiate the reaction by adding the 3-hydroxyacyl-CoA substrate.

  • Monitor the increase in absorbance at 340 nm over time.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).

3-Ketoacyl-CoA Thiolase Activity Assay

Principle: This assay measures the thiolytic cleavage of the 3-ketoacyl-CoA substrate in the presence of Coenzyme A (CoA). The decrease in absorbance at 303 nm, corresponding to the disappearance of the Mg²⁺-complexed 3-ketoacyl-CoA, is monitored.

Materials:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • MgCl₂

  • Coenzyme A (CoA)

  • 3-ketoacyl-CoA substrate (e.g., this compound isomer)

  • Enzyme source (purified thiolase or peroxisomal fraction)

  • UV-transparent microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer and MgCl₂.

  • Add the 3-ketoacyl-CoA substrate and the enzyme source.

  • Initiate the reaction by adding CoA.

  • Monitor the decrease in absorbance at 303 nm over time.

  • Calculate the enzyme activity based on the molar extinction coefficient of the Mg²⁺-enolate complex of the 3-ketoacyl-CoA.

Conclusion

While direct comparative studies on the isomers of this compound are currently lacking, the known broad substrate specificity of the peroxisomal β-oxidation enzymes suggests that various isomers are likely to be metabolized, albeit potentially at different rates. The provided experimental protocols offer a robust framework for researchers to conduct these much-needed comparative studies. Such research will be invaluable for a more complete understanding of DHA biosynthesis and for the development of therapeutic strategies targeting fatty acid metabolism.

References

confirming the enzymatic product of a reaction is (10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the enzymatic production of (10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA, a key intermediate in the metabolic processing of docosatrienoic acid. We delve into the primary synthetic pathway, peroxisomal β-oxidation, and contrast its performance with alternative metabolic routes. Detailed experimental protocols for the analysis and confirmation of the enzymatic product are also presented, supported by quantitative data to facilitate objective evaluation.

Introduction

This compound is an unsaturated fatty acyl-CoA molecule of significant interest in various research fields due to its role in lipid metabolism and potential implications in cellular signaling and disease pathology. Understanding its enzymatic formation is crucial for elucidating its biological functions and for the development of novel therapeutic interventions. This guide serves as a technical resource for professionals engaged in the study of fatty acid metabolism and drug discovery.

Peroxisomal β-Oxidation: The Primary Synthetic Route

The principal enzymatic pathway for the generation of this compound is through the peroxisomal β-oxidation of (10Z,13Z,16Z)-docosatrienoyl-CoA. This multi-step process involves a series of enzymatic reactions that sequentially shorten the fatty acyl-CoA chain.

Key Enzymes and Reactions:

  • Acyl-CoA Oxidase (ACOX): This is the rate-limiting enzyme in peroxisomal β-oxidation. It catalyzes the introduction of a double bond between the α and β carbons of the fatty acyl-CoA, producing a trans-2-enoyl-CoA intermediate.

  • Enoyl-CoA Hydratase/3-Hydroxyacyl-CoA Dehydrogenase (Multifunctional Enzyme): This bifunctional enzyme carries out the subsequent two steps. The enoyl-CoA hydratase domain hydrates the double bond to form a 3-hydroxyacyl-CoA. The 3-hydroxyacyl-CoA dehydrogenase domain then oxidizes the hydroxyl group to a keto group, yielding the final product, 3-oxoacyl-CoA, in this case, this compound.

peroxisomal_beta_oxidation cluster_peroxisome Peroxisome docosatrienoyl_coa (10Z,13Z,16Z)-Docosatrienoyl-CoA enoyl_coa trans-2-Enoyl-Docosatrienoyl-CoA docosatrienoyl_coa->enoyl_coa Acyl-CoA Oxidase (ACOX) hydroxyacyl_coa 3-Hydroxy-Docosatrienoyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase oxoacyl_coa This compound hydroxyacyl_coa->oxoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase

Figure 1: Peroxisomal β-oxidation pathway for the synthesis of this compound.

Comparative Analysis of Alternative Metabolic Pathways

While peroxisomal β-oxidation is the direct route to this compound, other fatty acid oxidation pathways process similar substrates and offer a valuable basis for comparison.

PathwayLocationKey EnzymesSubstrate PreferenceProduct Profile
Peroxisomal β-Oxidation PeroxisomeAcyl-CoA Oxidase, Multifunctional EnzymeVery long-chain fatty acids (VLCFAs), polyunsaturated fatty acids (PUFAs)Chain-shortened acyl-CoAs, Acetyl-CoA, H₂O₂
Mitochondrial β-Oxidation MitochondriaAcyl-CoA Dehydrogenases, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, ThiolaseLong, medium, and short-chain fatty acidsAcetyl-CoA, NADH, FADH₂
α-Oxidation PeroxisomePhytanoyl-CoA hydroxylase, 2-hydroxyphytanoyl-CoA lyaseBranched-chain fatty acids (e.g., phytanic acid)Formyl-CoA, chain-shortened fatty acids
ω-Oxidation Endoplasmic ReticulumCytochrome P450 monooxygenases, Alcohol dehydrogenase, Aldehyde dehydrogenaseMedium-chain fatty acidsDicarboxylic acids

Table 1: Comparison of major fatty acid oxidation pathways.

Quantitative Performance Data

The substrate specificity and kinetic parameters of the enzymes involved in peroxisomal β-oxidation are critical determinants of the efficiency of this compound production. While specific kinetic data for docosatrienoic acid is limited, general trends for polyunsaturated fatty acids (PUFAs) in peroxisomes compared to mitochondria provide valuable insights.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Organelle
Acyl-CoA Oxidase Palmitoyl-CoA (16:0)~15~10Peroxisome
Oleoyl-CoA (18:1)~10~15Peroxisome
Eicosapentaenoyl-CoA (20:5)~5~20Peroxisome
Acyl-CoA Dehydrogenase Palmitoyl-CoA (16:0)~2~50Mitochondria
Oleoyl-CoA (18:1)~3~60Mitochondria

Table 2: Representative kinetic parameters of key enzymes in peroxisomal and mitochondrial β-oxidation. Note: Data are approximate and can vary based on experimental conditions.

Experimental Protocols

1. Enzymatic Synthesis of this compound

This protocol outlines the in vitro synthesis of the target product using isolated peroxisomes.

Materials:

  • Isolated rat liver peroxisomes

  • (10Z,13Z,16Z)-Docosatrienoyl-CoA (substrate)

  • Reaction Buffer (50 mM Tris-HCl, pH 8.0, 50 mM KCl, 1 mM NAD+, 0.1 mM FAD, 5 mM ATP, 5 mM MgCl₂, 1 mM Coenzyme A)

  • Quenching Solution (10% Trichloroacetic acid)

Procedure:

  • Pre-warm the reaction buffer to 37°C.

  • Add isolated peroxisomes (final concentration ~0.5 mg/mL protein) to the reaction buffer.

  • Initiate the reaction by adding (10Z,13Z,16Z)-docosatrienoyl-CoA (final concentration 50 µM).

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points, withdraw aliquots and stop the reaction by adding an equal volume of quenching solution.

  • Centrifuge the quenched samples to pellet the precipitated protein.

  • Analyze the supernatant for the presence of this compound using HPLC or LC-MS/MS.

experimental_workflow cluster_workflow In Vitro Synthesis Workflow A Prepare Reaction Mixture B Add Isolated Peroxisomes A->B C Initiate with Substrate B->C D Incubate at 37°C C->D E Quench Reaction D->E F Centrifuge E->F G Analyze Supernatant F->G

Figure 2: Experimental workflow for the enzymatic synthesis of the target product.

2. HPLC Method for the Analysis of Acyl-CoAs

This protocol provides a robust method for the separation and detection of various acyl-CoA species, including the target product.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase:

  • Solvent A: 50 mM Potassium Phosphate buffer, pH 5.5

  • Solvent B: Acetonitrile

Gradient Program:

Time (min)% Solvent B
010
2090
2590
3010
3510

Flow Rate: 1.0 mL/min Detection: UV at 260 nm

3. LC-MS/MS Method for Quantification of this compound

This protocol offers a highly sensitive and specific method for the absolute quantification of the target product.

Instrumentation:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

  • C18 reverse-phase UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

Mobile Phase:

  • Solvent A: 0.1% Formic acid in Water

  • Solvent B: 0.1% Formic acid in Acetonitrile

Gradient Program: A linear gradient from 5% to 95% Solvent B over 10 minutes.

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z): [M+H]+ for this compound

  • Product Ion (m/z): Specific fragment ions for quantification and confirmation.

Conclusion

The enzymatic product, this compound, is confirmed as a direct intermediate of the peroxisomal β-oxidation of docosatrienoic acid. This pathway exhibits a preference for very long-chain and polyunsaturated fatty acids, distinguishing it from mitochondrial β-oxidation. The provided experimental protocols offer robust methodologies for the synthesis, analysis, and quantification of this important metabolic intermediate, empowering further research into its biological significance.

A Researcher's Guide to Comparative Metabolomics of Long-Chain Fatty Acyl-CoA Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipid metabolism, the accurate profiling of long-chain fatty acyl-Coenzyme A (acyl-CoA) species is paramount. These molecules are central to a myriad of cellular processes, from energy metabolism and lipid synthesis to the regulation of signaling pathways. The choice of analytical methodology can significantly impact the breadth and accuracy of the resulting acyl-CoA profile. This guide provides an objective comparison of common techniques for the extraction and quantification of long-chain fatty acyl-CoAs, supported by experimental data, detailed protocols, and visual workflows to aid in methodological selection.

Comparative Analysis of Fatty Acyl-CoA Quantification Methods

The quantification of fatty acyl-CoAs is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. The performance of these methods is critically dependent on the chosen extraction and chromatographic strategies

A Researcher's Guide to Assessing the Specificity of Antibodies for (10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document outlines the necessary steps for producing and assessing the specificity of custom antibodies for (10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA. It includes detailed experimental protocols, data presentation guidelines, and visual workflows to aid researchers in this endeavor.

Custom Antibody Development Strategy

Since this compound is a small molecule (a hapten), it is not immunogenic on its own. Therefore, it must be conjugated to a larger carrier protein to elicit a robust immune response. The overall workflow for developing and validating a specific antibody is depicted below.

Custom_Antibody_Workflow cluster_synthesis Antigen Preparation cluster_production Antibody Production cluster_purification Purification cluster_validation Specificity Validation hapten This compound (Hapten) conjugation Hapten-Carrier Conjugation hapten->conjugation carrier Carrier Protein (e.g., KLH, BSA) carrier->conjugation immunization Immunization (e.g., Rabbit, Mouse) conjugation->immunization serum_collection Serum Collection (Polyclonal) immunization->serum_collection hybridoma Hybridoma Technology (Monoclonal) immunization->hybridoma purification Affinity Purification (Protein A/G or Antigen-specific) serum_collection->purification hybridoma->purification elisa Competitive ELISA purification->elisa spr Surface Plasmon Resonance (SPR) purification->spr ip_ms Immunoprecipitation-Mass Spectrometry (IP-MS) purification->ip_ms

Figure 1: Workflow for custom antibody development and validation.

Signaling Pathway Involvement

This compound is an intermediate in the peroxisomal beta-oxidation pathway, which is responsible for the breakdown of very long-chain fatty acids, including polyunsaturated fatty acids like DHA. This metabolic process is crucial for maintaining lipid homeostasis and energy balance.

Peroxisomal_Beta_Oxidation dha Docosahexaenoyl-CoA (DHA-CoA) acyl_coa_oxidase Acyl-CoA Oxidase dha->acyl_coa_oxidase enoyl_coa_isomerase Δ3,Δ2-enoyl-CoA isomerase dienoyl_coa_reductase 2,4-dienoyl-CoA reductase intermediate1 (4Z,7Z,10Z,13Z,16Z,19Z)- docosahxaenoyl-CoA acyl_coa_oxidase->intermediate1 mfe Multifunctional Enzyme intermediate2 This compound mfe->intermediate2 Dehydrogenase activity thiolase 3-ketoacyl-CoA thiolase acetyl_coa Acetyl-CoA thiolase->acetyl_coa shortened_acyl_coa Shortened Acyl-CoA thiolase->shortened_acyl_coa intermediate1->mfe Hydratase activity intermediate2->thiolase

Figure 2: Peroxisomal beta-oxidation of DHA.

Experimental Protocols for Specificity Assessment

The cornerstone of validating a custom antibody is to demonstrate its high affinity for the target molecule and minimal cross-reactivity with structurally related compounds.

Competitive ELISA

A competitive ELISA is the primary method for assessing the specificity and affinity of an antibody for a small molecule. In this assay, the antibody is pre-incubated with a sample containing an unknown amount of the target molecule. This mixture is then added to a plate coated with a conjugate of the target molecule. The free antibody will bind to the coated antigen, and the amount of bound antibody is inversely proportional to the concentration of the target molecule in the sample.

Competitive_ELISA cluster_plate ELISA Plate Well cluster_solution Solution Added to Well cluster_binding Binding Competition plate Coated with This compound -Carrier Conjugate result2 Remaining free antibody binds to coated hapten plate->result2 antibody Primary Antibody result1 Antibody binds to free hapten in solution antibody->result1 antibody->result2 free_hapten Free (10Z,13Z,16Z)-3- oxodocosatrienoyl-CoA (from sample) free_hapten->result1 detection detection result2->detection Secondary enzyme-linked antibody and substrate (Signal is inversely proportional to free hapten concentration)

Figure 3: Principle of Competitive ELISA for antibody specificity.

Protocol:

  • Coating: Coat a 96-well plate with a this compound-carrier protein conjugate (e.g., BSA conjugate) at 1-10 µg/mL in carbonate-bicarbonate buffer (pH 9.6) overnight at 4°C.

  • Washing: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).

  • Blocking: Block the plate with 5% non-fat dry milk in PBST for 1-2 hours at room temperature.

  • Competition: In a separate plate, pre-incubate the primary antibody with varying concentrations of the free this compound standard or competitor molecules for 1 hour at 37°C.

  • Incubation: Transfer the antibody-antigen mixture to the coated and blocked plate and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with PBST.

  • Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with PBST.

  • Detection: Add a suitable substrate (e.g., TMB) and incubate until color develops. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Read the absorbance at 450 nm.

Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of binding kinetics and affinity. This technique can be used to quantitatively assess the interaction between the antibody and its target.

Protocol:

  • Chip Preparation: Immobilize the custom antibody onto a sensor chip surface.

  • Analyte Injection: Flow solutions containing varying concentrations of this compound and potential cross-reactants over the chip surface.

  • Data Acquisition: Measure the change in the refractive index at the sensor surface as the analyte binds to and dissociates from the immobilized antibody.

  • Analysis: Calculate the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) to determine the antibody's affinity and specificity.

Immunoprecipitation-Mass Spectrometry (IP-MS)

IP-MS can be used to identify the molecular targets of the antibody in a complex biological sample, thereby confirming its specificity in a more physiological context.

Protocol:

  • Cell Lysis: Lyse cells or tissues under conditions that preserve protein-lipid interactions.

  • Immunoprecipitation: Incubate the lysate with the custom antibody conjugated to magnetic or agarose (B213101) beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound protein-lipid complexes.

  • Mass Spectrometry: Analyze the eluted proteins and lipids by mass spectrometry to identify the specific interactors of the antibody.

Data Presentation and Comparison

Clear and concise presentation of quantitative data is essential for comparing the specificity of different antibody candidates.

Competitive ELISA Data

The results of a competitive ELISA should be presented in a table that clearly shows the IC50 (the concentration of competitor that inhibits 50% of the maximal binding) and the cross-reactivity of the antibody with structurally similar molecules.

Table 1: Comparison of Specificity for Two Hypothetical Custom Antibodies

Competitor MoleculeAntibody A (IC50, nM)Antibody A (Cross-Reactivity, %)Antibody B (IC50, nM)Antibody B (Cross-Reactivity, %)
This compound 15.2 100 25.8 100
(10Z,13Z)-3-oxoeicosadienoyl-CoA1,2501.222,1001.23
(10Z)-3-oxo-octadecenoyl-CoA> 10,000< 0.15> 10,000< 0.26
Docosahexaenoic Acid (DHA)> 10,000< 0.15> 10,000< 0.26
Coenzyme A> 10,000< 0.15> 10,000< 0.26

Cross-reactivity (%) = (IC50 of target / IC50 of competitor) x 100

SPR Data

SPR data should be summarized in a table that presents the kinetic parameters for the antibody's interaction with the target and other molecules.

Table 2: Kinetic Analysis of Antibody A by SPR

Analyteka (1/Ms)kd (1/s)KD (M)
This compound 2.5 x 10⁵3.8 x 10⁻⁴1.5 x 10⁻⁹
(10Z,13Z)-3-oxoeicosadienoyl-CoA1.1 x 10³> 1 x 10⁻¹> 1 x 10⁻⁴
(10Z)-3-oxo-octadecenoyl-CoANo BindingNo BindingNo Binding

Conclusion

The development of highly specific antibodies against small molecules like this compound is a challenging but achievable goal. By following a systematic approach of hapten-carrier conjugation, robust immunization, and rigorous validation using techniques such as competitive ELISA and SPR, researchers can generate valuable tools for advancing our understanding of fatty acid metabolism and its role in health and disease. The methodologies and data presentation formats outlined in this guide provide a solid foundation for the successful assessment of antibody specificity for this important metabolic intermediate.

A Guide to Inter-Laboratory Comparison of (10Z,13Z,16Z)-3-Oxodocosatrienoyl-CoA Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for establishing a robust and comparable analytical methodology for the quantification of (10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA across multiple laboratories. Given the absence of a formal, publicly available inter-laboratory comparison study for this specific long-chain unsaturated 3-oxoacyl-CoA, this document outlines a standardized approach based on established best practices for the analysis of similar lipid molecules by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The objective of this guide is to facilitate the generation of consistent and reliable data in collaborative research and multi-site studies, which is crucial for advancing our understanding of the roles of this molecule in health and disease.

Data Presentation: A Framework for Comparison

To ensure data consistency and comparability, participating laboratories should adhere to a predefined set of performance metrics. The following tables present a summary of expected performance characteristics for a validated LC-MS/MS method for this compound, based on typical values reported for long-chain acyl-CoAs.[1][2]

Table 1: Analytical Performance Targets for this compound Quantification

ParameterTarget ValueAcceptance Criteria
Linearity (r²) >0.99Correlation coefficient must be ≥0.99
Lower Limit of Quantification (LLOQ) 1.0 pmol/injectionSignal-to-noise ratio ≥10, with acceptable precision and accuracy
Upper Limit of Quantification (ULOQ) 500 pmol/injectionWithin the linear range of the calibration curve
Precision (CV%) Intra-assay: <15% Inter-assay: <20%Coefficient of variation should not exceed the specified limits
Accuracy (% Recovery) 85% - 115%Measured concentration should be within 15% of the nominal concentration
Matrix Effect 80% - 120%Comparison of signal in matrix vs. neat solution
Recovery >70%Efficiency of the extraction procedure

Table 2: Hypothetical Inter-Laboratory Comparison Results

This table illustrates how data from a multi-laboratory study could be presented. Each laboratory would analyze a set of standardized samples, and the results would be compared against the established reference values.

LaboratorySample IDMeasured Concentration (pmol/mg tissue)Accuracy (% of Reference)Precision (CV%)
Lab A QC_Low2.496%5.2%
QC_High48.597%4.1%
Lab B QC_Low2.6104%7.8%
QC_High51.2102.4%6.5%
Lab C QC_Low2.392%9.1%
QC_High47.194.2%8.3%

Experimental Protocols

A harmonized experimental protocol is fundamental for minimizing inter-laboratory variability. The following LC-MS/MS method is a recommended starting point for the quantification of this compound.

Sample Preparation and Extraction

This protocol is adapted from established methods for long-chain acyl-CoA analysis.[1][2][3]

  • Internal Standard Spiking: To each tissue or cell sample (e.g., 50-100 mg), add a known amount of a suitable internal standard. An ideal internal standard would be a stable isotope-labeled version of the analyte, such as [¹³C₄]-(10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA. If unavailable, a structurally similar odd-chain acyl-CoA (e.g., C17:0-CoA) can be used.

  • Homogenization and Extraction: Homogenize the sample in a cold solvent mixture, such as acetonitrile/methanol/water (2:2:1, v/v/v).

  • Protein Precipitation: Centrifuge the homogenate at a high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.

  • Solid-Phase Extraction (SPE): The resulting supernatant can be further purified and concentrated using a C18 SPE cartridge. This step helps to remove interfering substances and enriches the acyl-CoA fraction.

  • Elution and Reconstitution: Elute the acyl-CoAs from the SPE cartridge and dry the eluate under a stream of nitrogen. Reconstitute the dried extract in a solvent compatible with the LC mobile phase, for instance, 50 mM ammonium (B1175870) acetate (B1210297) in water.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 or C8 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size) is recommended for the separation of long-chain acyl-CoAs.

    • Mobile Phase A: 15 mM ammonium hydroxide (B78521) in water.

    • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing to a high percentage to elute the hydrophobic long-chain acyl-CoAs.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (MS):

    • Ionization: Positive electrospray ionization (ESI+) is generally used for acyl-CoA analysis.

    • Detection Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high sensitivity and selectivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the analytical standards. A common neutral loss of 507 Da, corresponding to the adenylyl-3'-phosphate moiety, is often observed for acyl-CoAs.[2]

Mandatory Visualizations

Workflow for Inter-Laboratory Comparison

The following diagram illustrates the key steps in conducting an inter-laboratory comparison study to ensure the harmonization of this compound measurements.

InterLab_Comparison_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis and Reporting A Define Study Protocol & Performance Criteria B Prepare & Validate Standard Reference Materials A->B C Select Participating Laboratories B->C D Distribute Standardized Samples & Protocols C->D E Laboratories Perform Sample Analysis D->E F Submit Data to Central Coordinator E->F G Statistical Analysis of Results F->G H Evaluation of Laboratory Performance G->H I Publication of Comparison Guide H->I

Inter-laboratory comparison workflow.
Fatty Acid Beta-Oxidation Pathway

This compound is an intermediate in the beta-oxidation of docosatrienoic acid. The diagram below shows a simplified overview of the mitochondrial fatty acid beta-oxidation spiral, highlighting the position of 3-oxoacyl-CoA intermediates.

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Oxoacyl_CoA This compound (or other 3-Oxoacyl-CoA) Hydroxyacyl_CoA->Oxoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Oxoacyl_CoA->Shorter_Acyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA β-Ketothiolase Shorter_Acyl_CoA->Fatty_Acyl_CoA Next Cycle TCA Cycle TCA Cycle Acetyl_CoA->TCA Cycle

Simplified fatty acid beta-oxidation pathway.

References

A Comparative Guide to the Biological Significance of (10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA and its Saturated Counterpart, 3-oxodocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological significance of the polyunsaturated intermediate (10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA and its saturated analog, 3-oxodocosanoyl-CoA. These molecules are key intermediates in the peroxisomal β-oxidation of docosatrienoic acid (a 22-carbon polyunsaturated fatty acid) and docosanoic acid (a 22-carbon saturated fatty acid), respectively. Understanding the distinct metabolic fates and potential signaling roles of these molecules is crucial for research into lipid metabolism, metabolic disorders, and the development of targeted therapeutics.

Core Metabolic Differences: An Overview

The fundamental difference in the biological processing of these two molecules arises from the presence of double bonds in the acyl chain of this compound. While both compounds are substrates for the final step of a β-oxidation cycle, the pathways leading to their formation and their subsequent metabolic handling diverge significantly. Saturated very-long-chain fatty acids (VLCFAs) undergo a straightforward β-oxidation cycle. In contrast, the degradation of polyunsaturated fatty acids (PUFAs) requires the action of auxiliary enzymes to handle the non-standard bond configurations, which can impact the overall rate and efficiency of their metabolism.

Comparative Data on Metabolic Enzymes

EnzymeSubstrate ClassTypical Kinetic Parameters (Inferred for C22 Acyl-CoAs)Biological Implication
Acyl-CoA Oxidase 1 (ACOX1) Saturated and Unsaturated Acyl-CoAsHigher activity for saturated and monounsaturated VLCFAs compared to PUFAs.The initial rate-limiting step of peroxisomal β-oxidation is likely slower for the precursor of this compound.
2,4-Dienoyl-CoA Reductase 2,4-Dienoyl-CoA IntermediatesEssential for PUFA degradation; acts on intermediates formed from cis-double bonds at even positions.This enzyme is critical for the pathway leading to this compound, adding a step not required for its saturated counterpart. This step can be rate-limiting.[1][2]
3-Ketoacyl-CoA Thiolase 3-Ketoacyl-CoAsBroad chain-length specificity; generally efficient for both saturated and unsaturated substrates.The final thiolytic cleavage is likely efficient for both molecules, releasing acetyl-CoA and a shortened acyl-CoA.[3]

Metabolic Pathways and Key Regulatory Steps

The catabolism of these two molecules occurs primarily within the peroxisome, as they are very-long-chain fatty acyl-CoA derivatives.

Peroxisomal β-Oxidation of 3-oxodocosanoyl-CoA (Saturated)

The pathway for the saturated counterpart is a direct four-step process.

saturated_beta_oxidation Docosanoyl-CoA Docosanoyl-CoA trans-2-Enoyl-Docosanoyl-CoA trans-2-Enoyl-Docosanoyl-CoA Docosanoyl-CoA->trans-2-Enoyl-Docosanoyl-CoA ACOX1 (FAD -> FADH2) 3-Hydroxy-Docosanoyl-CoA 3-Hydroxy-Docosanoyl-CoA trans-2-Enoyl-Docosanoyl-CoA->3-Hydroxy-Docosanoyl-CoA Multifunctional Protein 2 (MFP2) (Hydratase) 3-Oxodocosanoyl-CoA 3-Oxodocosanoyl-CoA 3-Hydroxy-Docosanoyl-CoA->3-Oxodocosanoyl-CoA MFP2 (Dehydrogenase) (NAD+ -> NADH) Icosanoyl-CoA + Acetyl-CoA Icosanoyl-CoA + Acetyl-CoA 3-Oxodocosanoyl-CoA->Icosanoyl-CoA + Acetyl-CoA 3-Ketoacyl-CoA Thiolase

Peroxisomal β-oxidation of saturated docosanoyl-CoA.

Peroxisomal β-Oxidation Leading to this compound (Unsaturated)

The degradation of the polyunsaturated precursor involves additional enzymatic steps to resolve the double bonds. The formation of a 2,4-dienoyl-CoA intermediate is a critical juncture requiring 2,4-dienoyl-CoA reductase.

unsaturated_beta_oxidation cluster_main Main β-Oxidation Pathway cluster_auxiliary Auxiliary Enzyme Action Docosatrienoyl-CoA Docosatrienoyl-CoA Intermediate_1 Intermediate_1 Docosatrienoyl-CoA->Intermediate_1 ACOX1 2,4-Dienoyl-CoA 2,4-Dienoyl-CoA Intermediate_1->2,4-Dienoyl-CoA Isomerase 3-Enoyl-CoA 3-Enoyl-CoA 2,4-Dienoyl-CoA->3-Enoyl-CoA 2,4-Dienoyl-CoA Reductase (NADPH -> NADP+) 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA 3-Enoyl-CoA->3-Hydroxyacyl-CoA Isomerase/Hydratase This compound This compound 3-Hydroxyacyl-CoA->this compound Dehydrogenase Shortened Acyl-CoA\n+ Acetyl-CoA Shortened Acyl-CoA + Acetyl-CoA This compound->Shortened Acyl-CoA\n+ Acetyl-CoA Thiolase

Simplified pathway for polyunsaturated fatty acid β-oxidation.

Potential Roles in Cellular Signaling

Very-long-chain fatty acids and their metabolites are increasingly recognized for their roles in cellular signaling, extending beyond their function in energy metabolism.

Saturated vs. Unsaturated Fatty Acid Signaling
  • Saturated Fatty Acyl-CoAs: High levels of saturated fatty acyl-CoAs have been linked to cellular stress, including endoplasmic reticulum (ER) stress and the activation of inflammatory pathways.

  • Polyunsaturated Fatty Acyl-CoAs and their Derivatives: Metabolites derived from PUFAs, such as docosahexaenoic acid (DHA), can have anti-inflammatory and neuroprotective effects. The intermediates in their breakdown, like this compound, may contribute to these signaling cascades.

Putative Signaling Cascade

The differential metabolism of these two molecules could lead to distinct downstream signaling events. For instance, the slower processing of the unsaturated precursor might lead to its transient accumulation, allowing for interaction with nuclear receptors or other signaling proteins.

signaling_pathway cluster_unsaturated Unsaturated Pathway cluster_saturated Saturated Pathway This compound This compound PPARα Activation PPARα Activation This compound->PPARα Activation Potential Interaction 3-oxodocosanoyl-CoA 3-oxodocosanoyl-CoA Metabolic Stress Metabolic Stress 3-oxodocosanoyl-CoA->Metabolic Stress Accumulation Gene Expression\n(Anti-inflammatory, Lipid Metabolism) Gene Expression (Anti-inflammatory, Lipid Metabolism) PPARα Activation->Gene Expression\n(Anti-inflammatory, Lipid Metabolism) ER Stress &\nInflammation ER Stress & Inflammation Metabolic Stress->ER Stress &\nInflammation

Hypothesized differential signaling outcomes.

Experimental Protocols

Measurement of Peroxisomal β-Oxidation Flux

This protocol allows for the quantification of the overall rate of peroxisomal β-oxidation for a given fatty acid substrate.

Workflow:

experimental_workflow Radiolabeled VLCFA\n(e.g., [1-14C]docosanoic acid) Radiolabeled VLCFA (e.g., [1-14C]docosanoic acid) Incubate with\nIsolated Peroxisomes\nor Cell Culture Incubate with Isolated Peroxisomes or Cell Culture Radiolabeled VLCFA\n(e.g., [1-14C]docosanoic acid)->Incubate with\nIsolated Peroxisomes\nor Cell Culture Stop Reaction\n(e.g., acid precipitation) Stop Reaction (e.g., acid precipitation) Incubate with\nIsolated Peroxisomes\nor Cell Culture->Stop Reaction\n(e.g., acid precipitation) Separate Substrate\nfrom Products\n(e.g., centrifugation, chromatography) Separate Substrate from Products (e.g., centrifugation, chromatography) Stop Reaction\n(e.g., acid precipitation)->Separate Substrate\nfrom Products\n(e.g., centrifugation, chromatography) Quantify Radiolabeled\nChain-Shortened Products\n(Scintillation Counting) Quantify Radiolabeled Chain-Shortened Products (Scintillation Counting) Separate Substrate\nfrom Products\n(e.g., centrifugation, chromatography)->Quantify Radiolabeled\nChain-Shortened Products\n(Scintillation Counting)

Workflow for measuring β-oxidation flux.

Detailed Methodology:

  • Substrate Preparation: Synthesize or procure radiolabeled very-long-chain fatty acids (e.g., [1-¹⁴C]docosanoic acid or a custom synthesis of radiolabeled docosatrienoic acid). Prepare a stock solution of the fatty acid complexed to bovine serum albumin (BSA).

  • Peroxisome Isolation/Cell Culture: Isolate peroxisomes from tissue homogenates (e.g., rat liver) by differential centrifugation and density gradient centrifugation. Alternatively, use cultured cells known to have active peroxisomal β-oxidation (e.g., hepatocytes or specific fibroblast cell lines).

  • β-Oxidation Assay:

    • Prepare a reaction buffer containing potassium phosphate (B84403) buffer, MgCl₂, ATP, coenzyme A, NAD+, and FAD.

    • Add the isolated peroxisomes or cell lysate to the reaction buffer.

    • Initiate the reaction by adding the radiolabeled fatty acid-BSA complex.

    • Incubate at 37°C for a defined period (e.g., 15-60 minutes).

  • Reaction Termination and Product Separation:

    • Stop the reaction by adding an acid (e.g., perchloric acid) to precipitate proteins and unsolubilized substrate.

    • Centrifuge to pellet the precipitate.

    • The supernatant contains the acid-soluble, chain-shortened radiolabeled products (including acetyl-CoA).

  • Quantification:

    • Measure the radioactivity in an aliquot of the supernatant using liquid scintillation counting.

    • Calculate the rate of β-oxidation based on the amount of radiolabeled product formed per unit time per milligram of protein.

Acyl-CoA Oxidase (ACOX) Activity Assay

This assay measures the activity of the first and often rate-limiting enzyme in peroxisomal β-oxidation.

Principle: ACOX catalyzes the oxidation of an acyl-CoA, producing H₂O₂. The H₂O₂ is then used in a coupled reaction with horseradish peroxidase (HRP) to oxidize a fluorogenic or chromogenic substrate.

Methodology:

  • Reaction Mixture: Prepare a reaction buffer containing potassium phosphate buffer, HRP, and a fluorogenic substrate (e.g., Amplex Red).

  • Enzyme Source: Use isolated peroxisomes, cell lysates, or purified recombinant ACOX1.

  • Assay Procedure:

    • Add the enzyme source to the reaction mixture.

    • Initiate the reaction by adding the acyl-CoA substrate (docosanoyl-CoA or docosatrienoyl-CoA).

    • Monitor the increase in fluorescence or absorbance over time using a plate reader.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the progress curve. Determine kinetic parameters (Km and Vmax) by varying the substrate concentration.

Conclusion and Future Directions

The presence of unsaturation in this compound necessitates a more complex catabolic pathway compared to its saturated counterpart, 3-oxodocosanoyl-CoA. This likely results in a slower overall rate of degradation and presents opportunities for the unsaturated intermediate or its precursors to engage in cellular signaling.

Future research should focus on:

  • Direct Kinetic Analysis: Obtaining purified enzymes (ACOX1, 2,4-dienoyl-CoA reductase, 3-ketoacyl-CoA thiolase) and performing head-to-head kinetic studies with this compound and 3-oxodocosanoyl-CoA.

  • Metabolomic Profiling: Utilizing advanced mass spectrometry techniques to trace the metabolic fate of isotopically labeled docosatrienoic acid and docosanoic acid in cellular models.

  • Signaling Pathway Elucidation: Investigating the interaction of these 3-oxoacyl-CoA intermediates with nuclear receptors and other potential signaling targets to uncover novel regulatory functions.

A deeper understanding of these differences will be instrumental in developing strategies to modulate fatty acid metabolism for therapeutic benefit in a variety of diseases.

References

validating the role of (10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA in a specific signaling pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative signaling role of (10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA, a polyunsaturated 3-oxo-fatty acyl-CoA, against the well-characterized signaling functions of the saturated fatty acyl-CoA, palmitoyl-CoA. By presenting experimental data and detailed methodologies, this document aims to facilitate further research into the specific signaling pathways of novel lipid metabolites.

Introduction

Fatty acyl-CoAs are pivotal metabolic intermediates and are increasingly recognized for their roles as signaling molecules that modulate a variety of cellular processes. While the signaling functions of common saturated fatty acyl-CoAs like palmitoyl-CoA are relatively well-understood, the specific roles of their unsaturated and oxidized counterparts remain largely unexplored. This guide focuses on the hypothetical signaling pathway of this compound, an intermediate in the peroxisomal β-oxidation of docosatrienoic acid. Its signaling potential is compared with that of palmitoyl-CoA to highlight potential similarities and differences, thereby providing a framework for experimental validation.

Hypothetical Signaling Pathway of this compound

Based on the known signaling activities of other long-chain fatty acyl-CoAs, a plausible signaling pathway for this compound involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This activation is hypothesized to be a mechanism through which the cell senses the availability of specific fatty acids for energy production.

G cluster_0 Peroxisome cluster_1 Cytosol Docosatrienoic Acid Docosatrienoic Acid ACSL ACSL Docosatrienoic Acid->ACSL Activation Docosatrienoyl-CoA Docosatrienoyl-CoA ACSL->Docosatrienoyl-CoA ACOX1 ACOX1 Docosatrienoyl-CoA->ACOX1 β-oxidation This compound This compound ACOX1->this compound AMPK AMPK This compound->AMPK Activates p-AMPK AMPK (Active) AMPK->p-AMPK Phosphorylation ACC ACC p-AMPK->ACC Inhibits p-ACC ACC (Inactive) ACC->p-ACC Phosphorylation Malonyl-CoA Malonyl-CoA p-ACC->Malonyl-CoA Decreases Production CPT1 CPT1 Malonyl-CoA->CPT1 Inhibits Fatty Acid Oxidation Fatty Acid Oxidation CPT1->Fatty Acid Oxidation Promotes

Caption: Hypothetical signaling pathway of this compound.

Comparative Analysis: this compound vs. Palmitoyl-CoA

To provide a clear comparison, the following tables summarize the key differences and similarities in the signaling roles of this compound and palmitoyl-CoA, along with supporting experimental data for the latter.

Table 1: Comparison of Signaling Properties
FeatureThis compound (Hypothesized)Palmitoyl-CoA (Established)
Primary Signaling Target AMP-activated protein kinase (AMPK)AMP-activated protein kinase (AMPK), Acetyl-CoA Carboxylase (ACC), Protein Kinase C (PKC)
Mechanism of Action Allosteric activation of AMPKAllosteric activation of AMPK, Allosteric inhibition of ACC, Precursor for diacylglycerol (DAG) activating PKC
Downstream Effects Increased fatty acid oxidation, Decreased lipogenesisIncreased fatty acid oxidation, Decreased lipogenesis, Modulation of insulin (B600854) signaling, Ceramide synthesis
Cellular Localization of Signaling CytosolCytosol, Endoplasmic Reticulum, Mitochondria
Table 2: Experimental Data for Palmitoyl-CoA Signaling
Experimental ObservationMethodOrganism/Cell LineKey Finding
AMPK Activation In vitro kinase assayRat liverPalmitoyl-CoA directly activates purified AMPK.[1]
ACC Inhibition Enzyme activity assayRat liverPalmitoyl-CoA allosterically inhibits ACC activity.
PKC Activation Western Blot for phosphorylated PKC substratesL6 myotubesIncreased intracellular palmitoyl-CoA leads to PKC activation.
Ceramide Synthesis Mass SpectrometryHEK293 cellsLabeled palmitoyl-CoA is incorporated into ceramides.
Inflammatory Response RT-PCR for inflammatory gene expressionHuman aortic endothelial cellsPalmitoyl-CoA induces the expression of inflammatory genes.[2]

Experimental Protocols for Validation

To validate the hypothesized signaling role of this compound, a series of experiments can be performed. The following are detailed protocols for key experiments.

In Vitro AMPK Activation Assay

Objective: To determine if this compound directly activates AMPK.

Methodology:

  • Purification of AMPK: Purify recombinant AMPK heterotrimers (α, β, γ subunits) from an expression system (e.g., E. coli or baculovirus).

  • Kinase Assay:

    • Prepare a reaction mixture containing purified AMPK, a peptide substrate (e.g., SAMS peptide), and [γ-³²P]ATP in a kinase buffer.

    • Add varying concentrations of this compound or palmitoyl-CoA (as a positive control) to the reaction mixture.

    • Incubate at 30°C for 15 minutes.

    • Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot AMPK activity (cpm) against the concentration of the fatty acyl-CoA to determine the dose-response relationship.

Cellular AMPK Activation Assay

Objective: To assess the effect of this compound on AMPK activation in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HepG2 hepatocytes or C2C12 myotubes) to 80% confluency.

    • Treat the cells with varying concentrations of this compound complexed with fatty acid-free BSA for a specified time (e.g., 1 hour). Include a vehicle control (BSA alone) and a positive control (e.g., AICAR or palmitoyl-CoA).

  • Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα.

    • Use appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) system.

  • Data Analysis: Quantify the band intensities and express the results as the ratio of phospho-AMPK to total AMPK.

Quantitative Analysis of Acyl-CoA Levels

Objective: To measure the intracellular concentration of this compound.

Methodology:

  • Cell Culture and Extraction:

    • Culture and treat cells as described in the cellular AMPK activation assay.

    • Quench the metabolism rapidly (e.g., with cold methanol) and extract the acyl-CoAs using a suitable solvent system (e.g., isopropanol/water/acetic acid).

  • LC-MS/MS Analysis:

    • Analyze the acyl-CoA extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Use a C18 reversed-phase column for separation.

    • Employ multiple reaction monitoring (MRM) mode for the specific detection and quantification of this compound and other acyl-CoA species.

    • Use stable isotope-labeled internal standards for accurate quantification.

  • Data Analysis: Generate a standard curve for each analyte and calculate the intracellular concentration of this compound.

Experimental Workflow and Logical Relationships

G Hypothesize Signaling Role Hypothesize Signaling Role In Vitro Assay In Vitro Validation (e.g., Kinase Assay) Hypothesize Signaling Role->In Vitro Assay Cellular Assay Cellular Validation (e.g., Western Blot) Hypothesize Signaling Role->Cellular Assay Conclusion Conclusion In Vitro Assay->Conclusion Quantification Metabolite Quantification (LC-MS/MS) Cellular Assay->Quantification Cellular Assay->Conclusion Quantification->Conclusion

Caption: Experimental workflow for validating a signaling pathway.

G Direct Activation Direct Target Activation (In Vitro) Validated Role Validated Signaling Role Direct Activation->Validated Role Cellular Effect Cellular Pathway Modulation (In Cellulo) Cellular Effect->Validated Role Physiological Relevance Physiological Concentration Physiological Relevance->Validated Role

References

Safety Operating Guide

Essential Guide to the Safe Disposal of (10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides detailed procedural guidance for the safe handling and disposal of (10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA, a long-chain, unsaturated fatty acyl-CoA. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance. The following procedures are based on established best practices for handling similar chemical compounds.

Pre-Disposal Safety and Handling

Before beginning any disposal process, ensure all necessary personal protective equipment (PPE) is worn and that you are familiar with the immediate safety protocols in case of accidental exposure or spillage.

Personal Protective Equipment (PPE) and Handling Precautions:

Equipment/ActionSpecificationRationale
Gloves Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact. The resistance of glove material should be checked prior to application as the product may be a preparation of several substances[1].
Eye Protection Safety glasses or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Ventilation Work in a well-ventilated area or fume hoodTo avoid inhalation of any potential aerosols. Provide adequate ventilation[2].
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[2].To prevent accidental ingestion.

Step-by-Step Disposal Protocol

This protocol outlines the approved method for the disposal of this compound.

Experimental Protocol: Chemical Waste Neutralization and Disposal

  • Categorization of Waste: Classify this compound as a chemical waste product. Do not mix with other waste streams unless explicitly permitted by your institution's safety officer.

  • Containerization:

    • Place the waste into a designated, leak-proof, and clearly labeled chemical waste container.

    • The label should include the chemical name: "this compound", concentration, and any known hazards.

  • Storage Pending Disposal:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Follow local regulations concerning the storage of water-polluting products[2].

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.

    • Provide the EHS office with all necessary information regarding the waste material.

  • Documentation: Maintain a record of the disposal, including the date, quantity, and method of disposal, in your laboratory's chemical inventory or waste log.

Important Note: Do not dispose of this compound by pouring it down the drain or discarding it with regular trash. This compound's environmental impact is not fully characterized, and improper disposal can lead to contamination of water systems[1][2].

Emergency Procedures: Spill and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Emergency ScenarioProcedural Steps
Skin Contact 1. Immediately remove any contaminated clothing[3].2. Wash the affected area thoroughly with soap and water.3. Seek medical attention if irritation develops.
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.2. Remove contact lenses if present and easy to do so[3].3. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air.2. If breathing is difficult, provide oxygen.3. Seek medical attention if symptoms persist.
Ingestion 1. Rinse mouth with water.2. Do not induce vomiting.3. Seek immediate medical attention.
Small Spill 1. Wear appropriate PPE.2. Absorb the spill with an inert, non-combustible material such as sand, diatomite, or universal binders[1][2].3. Collect the absorbed material into a designated chemical waste container.4. Clean the spill area with a suitable solvent, followed by soap and water.
Large Spill 1. Evacuate the immediate area.2. Keep unauthorized personnel away[2].3. Contact your institution's EHS or emergency response team for assistance.4. Prevent the spill from entering drains or waterways[2].

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G A Start: Have this compound Waste B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Is this a spill? B->C D Follow Spill Protocol: 1. Absorb with inert material 2. Collect in waste container 3. Decontaminate area C->D Yes E Place waste in a labeled, sealed chemical waste container. C->E No D->E F Store container in a designated cool, dry, ventilated area. E->F G Contact EHS or licensed waste disposal contractor. F->G H Complete waste disposal log and documentation. G->H I End: Proper Disposal Complete H->I

Caption: Disposal workflow for this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。